Product packaging for Bis([3-triethoxysilyl)propyl]urea(Cat. No.:)

Bis([3-triethoxysilyl)propyl]urea

Cat. No.: B7780007
M. Wt: 468.7 g/mol
InChI Key: HOBIHBQJHORMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis([3-triethoxysilyl)propyl]urea is a useful research compound. Its molecular formula is C19H44N2O7Si2 and its molecular weight is 468.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H44N2O7Si2 B7780007 Bis([3-triethoxysilyl)propyl]urea

Properties

IUPAC Name

1,3-bis(3-triethoxysilylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-20-19(22)21-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBIHBQJHORMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44N2O7Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bis([3-triethoxysilyl)propyl]urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis([3-triethoxysilyl)propyl]urea is a bifunctional organosilane that serves as a versatile coupling agent and crosslinker in the formulation of advanced materials. Its unique molecular architecture, featuring two triethoxysilyl groups and a central urea moiety, enables the formation of robust, covalently bonded networks and facilitates strong interfacial adhesion between organic and inorganic materials. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role in the development of hybrid materials, coatings, and adhesives.

Chemical Structure and Identification

This compound is characterized by a central urea group flanked by two propyl chains, each terminating in a triethoxysilyl group. This structure allows for a dual-mode of action: the triethoxysilyl groups can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), while the urea group can participate in hydrogen bonding.

Chemical Structure:

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 1,3-Bis[3-(triethoxysilyl)propyl]urea
CAS Number 69465-84-5[1]
Molecular Formula C19H44N2O7Si2[1][2]
Molecular Weight 468.73 g/mol [1][2]
Synonyms N,N'-Bis[3-(triethoxysilyl)propyl]urea, 1,1-bis(3-triethoxysilylpropyl)urea[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical to its function as a coupling agent and crosslinker. These properties are summarized in the table below.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White solid[3]
Boiling Point 494.2 °C at 760 mmHg[3]
Flash Point 252.7 °C[3]
Density 0.923 g/cm³[3]
Refractive Index 1.449[3]
Vapor Pressure 0.0±1.3 mmHg at 25°C (Predicted)[3]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound. Both methods are widely used in laboratory and industrial settings.

Synthesis from 3-Aminopropyltriethoxysilane and Urea

This common laboratory-scale synthesis involves the reaction of 3-Aminopropyltriethoxysilane (APTES) with urea in a 2:1 stoichiometric ratio.[4] The reaction is a nucleophilic substitution where the amine groups of APTES attack the carbonyl carbon of urea, leading to the formation of the urea linkage.[4] To prevent premature hydrolysis of the triethoxysilyl groups, the synthesis is typically carried out in an inert solvent such as toluene or tetrahydrofuran (THF) under anhydrous conditions.[4]

Synthesis from 3-Isocyanatopropyltriethoxysilane

Another synthetic approach involves the reaction of 3-Isocyanatopropyltriethoxysilane with a suitable amine or with water. The isocyanate group is highly reactive towards nucleophiles, providing an efficient route to the formation of the urea linkage.

Reaction Mechanisms: Hydrolysis and Condensation

The utility of this compound as a coupling agent stems from the reactivity of its triethoxysilyl groups. These groups undergo a two-step hydrolysis and condensation process to form a stable, crosslinked siloxane network.

Step 1: Hydrolysis The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

Step 2: Condensation The newly formed silanol groups are reactive and can condense with other silanol groups or with unreacted ethoxy groups to form siloxane bonds (Si-O-Si), releasing water or ethanol, respectively. This condensation process leads to the formation of a three-dimensional crosslinked network.

The following diagram illustrates the hydrolysis and condensation pathway of a triethoxysilyl group.

hydrolysis_condensation Triethoxysilyl R-Si(OCH2CH3)3 (Triethoxysilyl Group) Silanol R-Si(OH)3 (Silanetriol) Triethoxysilyl->Silanol + 3 H2O - 3 CH3CH2OH (Hydrolysis) Siloxane R-Si-O-Si-R (Siloxane Network) Silanol->Siloxane + Silanol - H2O (Condensation) Water H2O Ethanol CH3CH2OH

Hydrolysis and condensation of a triethoxysilyl group.

Applications in Materials Science

The bifunctional nature of this compound makes it a valuable component in the formulation of a wide range of materials.

Hybrid Organic-Inorganic Materials

This compound is extensively used in the synthesis of hybrid organic-inorganic materials.[3][5] The triethoxysilyl groups can form a rigid silica network, while the organic urea linker provides flexibility and functionality. These hybrid materials often exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to their individual components.

Adhesion Promoter for Coatings and Adhesives

This compound is an excellent adhesion promoter for coatings and adhesives.[3] When applied to a substrate, the silanol groups formed upon hydrolysis can form strong covalent bonds with inorganic surfaces such as glass, metal oxides, and ceramics. The organic part of the molecule can then interact with the polymer matrix of the coating or adhesive, creating a durable bond at the interface.

Crosslinking Agent

The ability of the triethoxysilyl groups to form a crosslinked network makes this compound an effective crosslinking agent for various polymers. This crosslinking can improve the mechanical strength, stiffness, and thermal stability of the resulting material.

Experimental Protocols

While specific experimental protocols can vary depending on the application, the following provides a general guideline for the use of this compound in surface modification.

Experimental Workflow: Surface Modification of Silica Nanoparticles

surface_modification_workflow start Start dispersion Disperse silica nanoparticles in ethanol/water mixture start->dispersion addition Add this compound and catalyst (e.g., acetic acid) dispersion->addition hydrolysis Stir at room temperature for hydrolysis (e.g., 1-2 hours) addition->hydrolysis condensation Heat the mixture (e.g., 80°C) for condensation and grafting (e.g., 4-6 hours) hydrolysis->condensation washing Wash nanoparticles by centrifugation and redispersion in ethanol to remove unreacted silane condensation->washing drying Dry the surface-modified nanoparticles washing->drying end End drying->end

Workflow for surface modification of silica nanoparticles.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.[6] It is important to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[7] The compound should be used in a well-ventilated area.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7][8][9]

Characterization Methods

Several analytical techniques can be used to characterize this compound and materials synthesized with it.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure by identifying characteristic vibrational modes of the urea (C=O stretch around 1640 cm⁻¹) and Si-O-CH₃ (around 2850 cm⁻¹) groups.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the hydrolysis and condensation reactions.

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of materials containing the silane.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology of materials and the dispersion of nanoparticles modified with the silane.

Conclusion

This compound is a key building block in the field of materials science, enabling the creation of advanced hybrid materials with tailored properties. Its dual functionality allows for the formation of stable, crosslinked networks and strong interfacial bonding. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering valuable information for researchers and professionals working in materials development and drug delivery.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bis([3-triethoxysilyl)propyl]urea, a versatile organosilane compound. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the necessary knowledge to produce and purify this compound with high efficiency and purity.

Introduction

This compound is a bifunctional organosilane characterized by the presence of a urea linkage and two triethoxysilyl groups. This unique structure allows it to act as a coupling agent and a surface modifier, finding applications in the development of organic-inorganic hybrid materials, coatings, adhesives, and sealants. Its high thermal stability, water resistance, and chemical inertness make it a valuable component in formulations requiring durability and long-lasting performance[1]. The triethoxysilyl groups can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), enabling strong bonding to inorganic substrates, while the urea group can participate in hydrogen bonding, influencing the material's mechanical and adhesive properties.

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, each with its own advantages and considerations.

Route 1: Reaction of 3-Aminopropyltriethoxysilane (APTES) with Urea

This method represents a direct and common laboratory-scale synthesis. It involves the nucleophilic substitution reaction between two molecules of 3-aminopropyltriethoxysilane (APTES) and one molecule of urea. The amine groups of APTES attack the carbonyl carbon of urea, leading to the formation of the desired bis-substituted urea and the release of ammonia as a byproduct. To prevent premature hydrolysis of the triethoxysilyl groups, the reaction is typically carried out under anhydrous conditions in an inert solvent.

Reaction Scheme:

2 (C₂H₅O)₃Si(CH₂)₃NH₂ + (NH₂)₂CO → [(C₂H₅O)₃Si(CH₂)₃NH]₂CO + 2 NH₃

Experimental Protocol:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add urea (1.0 mol) and anhydrous toluene (500 mL).

  • Reaction: Under a nitrogen atmosphere, add 3-aminopropyltriethoxysilane (2.0 mol) to the suspension.

  • Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for several hours. The reaction progress can be monitored by the evolution of ammonia gas, which can be trapped in a dilute acid solution.

  • Work-up: After the reaction is complete (i.e., ammonia evolution ceases), the solvent is removed under reduced pressure to yield the crude product.

Quantitative Data:

ParameterValueReference
Reactant Molar Ratio (APTES:Urea)2:1Inferred
Reaction Temperature120-130°C[3]
Purity (of similar product)>97%[3]
Route 2: Reaction of 3-(Triethoxysilyl)propyl Isocyanate with 3-Aminopropyltriethoxysilane (APTES)

This alternative route offers a more reactive and often higher-yield approach to the synthesis of this compound. The reaction involves the nucleophilic addition of the primary amine of APTES to the highly electrophilic isocyanate group of 3-(triethoxysilyl)propyl isocyanate. This reaction is typically fast and exothermic and can be carried out at lower temperatures compared to the urea-based method.

Reaction Scheme:

(C₂H₅O)₃Si(CH₂)₃NCO + (C₂H₅O)₃Si(CH₂)₃NH₂ → [(C₂H₅O)₃Si(CH₂)₃NH]₂CO

Experimental Protocol:

Based on general procedures for the synthesis of ureas from isocyanates and amines, a detailed protocol is as follows[4]:

  • Preparation: In a dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopropyltriethoxysilane (1.0 mol) in anhydrous ethanol (500 mL).

  • Reaction: Cool the solution in an ice bath. Add a solution of 3-(triethoxysilyl)propyl isocyanate (1.0 mol) in anhydrous ethanol (250 mL) dropwise from the dropping funnel with vigorous stirring. An exothermic reaction is expected.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: The solvent is removed under reduced pressure. The resulting product is often of high purity, but can be further purified if necessary.

Quantitative Data:

ParameterValueReference
Reactant Molar Ratio (Isocyanate:Amine)1:1Inferred
Reaction Temperature0°C to Room Temperature[4]
Reported Yields (for similar compounds)High[4]

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and any oligomeric species formed through premature hydrolysis and condensation. The two primary methods for purification are vacuum distillation and column chromatography.

Vacuum Distillation

Vacuum distillation is an effective technique for separating volatile impurities. Given the high boiling point of this compound at atmospheric pressure (494.2°C), vacuum distillation is necessary to prevent thermal decomposition[1].

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short-path distillation head to minimize product loss.

  • Distillation: Heat the crude product under reduced pressure. The exact temperature and pressure will depend on the specific impurities present. It is recommended to perform a fractional distillation to achieve the best separation.

Quantitative Data:

ParameterValueReference
Boiling Point (atmospheric pressure)494.2°C[1]
Density0.923 g/cm³[1]
Refractive Index1.449[1]
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For alkoxysilanes, silica gel is a common stationary phase.

Experimental Protocol:

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal separation. For compounds of this nature, a non-polar solvent system, such as a mixture of hexane and ethyl acetate, is often effective. The fractions are collected and analyzed (e.g., by TLC) to identify the pure product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (triplet for CH₃ and quartet for OCH₂), the propyl chains (multiplets), and the NH protons of the urea linkage.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the ethoxy groups, the propyl chains, and the carbonyl carbon of the urea group (typically around 157-160 ppm)[4].

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the urea (around 1630-1680 cm⁻¹), C-N stretching, and Si-O-C stretching vibrations[5][6].

Safety and Handling

  • 3-Aminopropyltriethoxysilane (APTES): Corrosive and can cause skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Urea: Generally considered low hazard.

  • 3-(Triethoxysilyl)propyl Isocyanate: Highly reactive and a potent respiratory sensitizer. It is also harmful if swallowed or in contact with skin. All handling should be performed in a well-ventilated fume hood with appropriate PPE, including respiratory protection[1][7][8][9][10].

  • This compound: Reacts with water and moisture, liberating ethanol. Store in a tightly sealed container in a cool, dry place.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_route1 Route 1: From Urea cluster_route2 Route 2: From Isocyanate APTES1 3-Aminopropyl- triethoxysilane (APTES) Mix1 Mix & Heat (120-130°C, Anhydrous) APTES1->Mix1 Urea Urea Urea->Mix1 Crude1 Crude Product Mix1->Crude1 Crude_Product Crude This compound Crude1->Crude_Product APTES2 3-Aminopropyl- triethoxysilane (APTES) Mix2 Mix at 0°C to RT APTES2->Mix2 Isocyanate 3-(Triethoxysilyl)propyl Isocyanate Isocyanate->Mix2 Crude2 Crude Product Mix2->Crude2 Crude2->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product

Caption: Synthesis workflow for this compound.

Purification Workflow

Purification_Workflow cluster_distillation Purification by Vacuum Distillation cluster_chromatography Purification by Column Chromatography Crude Crude Product Distill Vacuum Distillation (High Temp, Low Pressure) Crude->Distill Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Chromatography Pure_Distill Pure Product Distill->Pure_Distill Impurities_Distill Volatile Impurities Distill->Impurities_Distill Pure_Chrom Pure Product Chromatography->Pure_Chrom Impurities_Chrom Impurities Chromatography->Impurities_Chrom

Caption: Purification workflow for this compound.

References

In-Depth Technical Guide to Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis([3-triethoxysilyl)propyl]urea, a versatile organosilane compound with significant potential in materials science and burgeoning applications in the biomedical field. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and mechanisms of action. A key focus is placed on its role in surface modification and the development of advanced materials for drug delivery systems. Detailed experimental methodologies and characterization techniques are provided to facilitate its practical application in a research and development setting.

Core Identifiers and Chemical Properties

This compound is a dipodal silane coupling agent characterized by the presence of a central urea linkage and two terminal triethoxysilyl groups. These functional moieties impart a dual reactivity, enabling it to bridge inorganic substrates and organic polymers.

Table 1: Chemical Identifiers of this compound [1][2][3]

IdentifierValue
CAS Number 69465-84-5
Molecular Formula C19H44N2O7Si2
Molecular Weight 468.73 g/mol
IUPAC Name 1,3-Bis[3-(triethoxysilyl)propyl]urea
Synonyms N,N'-Bis[3-(triethoxysilyl)propyl]urea, 1,1-bis(3-triethoxysilylpropyl)urea
InChI InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-20-19(22)21-16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,21,22)
InChIKey HOBIHBQJHORMMP-UHFFFAOYSA-N
Canonical SMILES CCO--INVALID-LINK--(OCC)OCC">Si(OCC)OCC

Table 2: Physicochemical Properties of this compound [3][4]

PropertyValue
Appearance White solid[3]
Boiling Point 494.2 °C at 760 mmHg
Flash Point 252.7 °C
Density 1.0 ± 0.1 g/cm³[2]
Refractive Index 1.449
Vapor Pressure 6.61E-10 mmHg at 25°C

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the reaction of 3-aminopropyltriethoxysilane with a carbonyl source, such as urea or an isocyanate.

Synthesis via Reaction with Urea

A prevalent laboratory-scale method involves the nucleophilic substitution reaction between 3-aminopropyltriethoxysilane (APTES) and urea.[5] This reaction typically utilizes a 2:1 stoichiometric ratio of APTES to urea.

  • Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add urea and 3-aminopropyltriethoxysilane in a 1:2 molar ratio.

  • Reaction Conditions: The mixture is heated to approximately 110-130°C under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of ammonia gas.

  • Reaction Time: The reaction is typically allowed to proceed for several hours until the evolution of ammonia ceases.

  • Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the final product as a viscous liquid or waxy solid.

Synthesis via Reaction with Isocyanate

An alternative high-yield synthesis involves the reaction of 3-aminopropyltriethoxysilane with 3-isocyanatopropyltriethoxysilane.[6][7]

  • Reactant Preparation: In a reaction vessel under an inert atmosphere, dissolve 3-isocyanatopropyltriethoxysilane in a suitable anhydrous solvent (e.g., ethanol).

  • Reaction: Slowly add an equimolar amount of 3-aminopropyltriethoxysilane to the solution with vigorous stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature and is often complete within a few hours.

  • Product Isolation: The solvent is removed under reduced pressure to yield the desired product. Further purification is generally not required due to the high selectivity of the reaction.

G cluster_0 Synthesis Route 1 cluster_1 Synthesis Route 2 APTES_1 3-Aminopropyl- triethoxysilane Product_1 This compound APTES_1->Product_1 + Urea Urea Urea->Product_1 + Ammonia Ammonia (byproduct) Product_1->Ammonia APTES_2 3-Aminopropyl- triethoxysilane Product_2 This compound APTES_2->Product_2 + Isocyanate 3-Isocyanatopropyl- triethoxysilane Isocyanate->Product_2 + G BTSPU This compound (R-Si(OEt)3) Hydrolysis Hydrolysis (+ H2O, - EtOH) BTSPU->Hydrolysis Silanol Silanol Intermediate (R-Si(OH)3) Hydrolysis->Silanol Condensation_Self Self-Condensation Silanol->Condensation_Self Condensation_Surface Surface Condensation Silanol->Condensation_Surface SiloxaneNetwork Crosslinked Siloxane Network (R-Si-O-Si-R) Condensation_Self->SiloxaneNetwork SurfaceModified Surface Modified Substrate (Substrate-O-Si-R) Condensation_Surface->SurfaceModified Substrate Inorganic Substrate with -OH groups Substrate->Condensation_Surface G MSN Mesoporous Silica Nanoparticle (MSN) Activation Surface Activation (-OH groups exposed) MSN->Activation Silanization Silanization Activation->Silanization BTSPU_mod This compound BTSPU_mod->Silanization Functionalized_MSN Urea-Functionalized MSN Silanization->Functionalized_MSN Drug_Loading Drug Loading Functionalized_MSN->Drug_Loading Drug_Loaded_MSN Drug-Loaded Functionalized MSN Drug_Loading->Drug_Loaded_MSN Final_DDS Targeted Drug Delivery System Drug_Loaded_MSN->Final_DDS Targeting_Ligand Targeting Ligand (optional) Targeting_Ligand->Final_DDS

References

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of Bis([3-triethoxysilyl)propyl]urea (BTPU), a key precursor in the formation of urea-bridged polysilsesquioxane materials. This document outlines the fundamental reaction pathways, influencing factors, and detailed experimental protocols for characterization, tailored for professionals in research and development.

Introduction

This compound is a bifunctional organosilane that serves as a critical building block for creating organic-inorganic hybrid materials through the sol-gel process. The hydrolysis of its triethoxysilyl groups to reactive silanols, followed by their condensation to form a stable siloxane network (Si-O-Si), allows for the synthesis of materials with unique structural and functional properties. These materials are of growing interest in fields such as molecular recognition, catalysis, and drug delivery, owing to their tunable porosity and the presence of functional urea bridges. This guide delves into the core chemical transformations that govern the formation of these advanced materials.

Core Mechanism: Hydrolysis and Condensation

The transformation of BTPU into a polysilsesquioxane network is a two-step process involving hydrolysis and condensation.

2.1. Hydrolysis

In the initial step, the ethoxy groups (-OEt) of the BTPU molecule are hydrolyzed in the presence of water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

R-Si(OEt)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3EtOH

The hydrolysis proceeds in a stepwise manner, with the formation of partially hydrolyzed intermediates:

R-Si(OEt)₃ + H₂O ⇌ R-Si(OEt)₂(OH) + EtOH R-Si(OEt)₂(OH) + H₂O ⇌ R-Si(OEt)(OH)₂ + EtOH R-Si(OEt)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + EtOH

2.2. Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation to form siloxane bridges (-Si-O-Si-). This process can occur through two pathways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. (HO)₃Si-R-Si(OH)₃ + (HO)₃Si-R-Si(OH)₃ ⇌ (HO)₂Si(O-Si(OH)₂)-R-Si(OH)₃ + H₂O

  • Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. (HO)₃Si-R-Si(OH)₃ + (EtO)₃Si-R-Si(OEt)₃ ⇌ (HO)₂Si(O-Si(OEt)₂)-R-Si(OEt)₃ + EtOH

The continued condensation of these species leads to the formation of a three-dimensional cross-linked network, with the organic urea groups acting as bridges between the polysilsesquioxane cages.

Figure 1: Overall schematic of the hydrolysis and condensation of BTPU.

Factors Influencing the Reaction Kinetics

The rates of hydrolysis and condensation are significantly influenced by several experimental parameters, which in turn determine the structure and properties of the final material.

ParameterEffect on Hydrolysis RateEffect on Condensation RateNotes
pH Minimum rate around pH 7. Increases under acidic or basic conditions.Minimum rate around pH 4-5. Generally slower than hydrolysis under acidic conditions.Acid catalysis protonates the ethoxy group, making it a better leaving group. Base catalysis involves nucleophilic attack by hydroxide ions on the silicon atom.
Water to Silane Ratio (r) Increases with increasing 'r' up to a certain point.Influences the extent of cross-linking. Higher 'r' favors more complete condensation.Stoichiometrically, r = 3 is required for complete hydrolysis of a trialkoxysilane.
Catalyst Acids (e.g., HCl, Acetic Acid) and bases (e.g., NH₄OH, NaOH) increase the rate.Acids and bases also catalyze condensation.The choice of catalyst affects the final polymer structure. Acid catalysis tends to produce more linear or randomly branched polymers, while base catalysis often leads to more compact, particulate structures.
Solvent A co-solvent (e.g., ethanol, THF) is often required to homogenize the reactants.The type and concentration of the solvent can affect reaction rates and solubility of intermediates.The choice of solvent can influence the polarity of the reaction medium, thereby affecting the reaction kinetics.
Temperature Increases with temperature, following the Arrhenius equation.Increases with temperature.Higher temperatures can also promote side reactions or uncontrolled precipitation.

Experimental Protocols

4.1. Synthesis of this compound (BTPU)

A common and efficient method for synthesizing BTPU is the reaction of 3-aminopropyltriethoxysilane (APTES) with 3-isocyanatopropyltriethoxysilane (IPTES).

Materials:

  • 3-aminopropyltriethoxysilane (APTES)

  • 3-isocyanatopropyltriethoxysilane (IPTES)

  • Anhydrous solvent (e.g., toluene or tetrahydrofuran)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve APTES in the anhydrous solvent.

  • Slowly add an equimolar amount of IPTES to the solution while stirring.

  • The reaction is exothermic. Maintain the reaction temperature, if necessary, with a water bath.

  • Continue stirring at room temperature for several hours or until the reaction is complete (monitor by FTIR for the disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Remove the solvent under reduced pressure to obtain BTPU as a viscous liquid or solid.

Synthesis_Workflow cluster_synthesis BTPU Synthesis Reactants APTES + IPTES (in Anhydrous Solvent) Reaction Stirring under Inert Atmosphere Reactants->Reaction Monitoring FTIR Monitoring Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Product BTPU Precursor Workup->Product

Figure 2: Experimental workflow for the synthesis of BTPU.

4.2. Monitoring Hydrolysis and Condensation by Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a powerful technique to monitor the kinetics of both hydrolysis and condensation by observing the changes in the chemical environment of the silicon and carbon atoms.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with ¹H, ¹³C, and ²⁹Si capabilities.

Procedure:

  • Prepare a stock solution of BTPU in a suitable deuterated solvent (e.g., ethanol-d₆).

  • In an NMR tube, mix the BTPU solution with a specific amount of D₂O and catalyst (e.g., deuterated acetic acid or NaOD).

  • Acquire NMR spectra at regular time intervals.

    • ¹H NMR: Monitor the disappearance of the ethoxy protons (-OCH₂CH₃) and the appearance of ethanol protons.

    • ¹³C NMR: Observe the shifts in the carbon signals adjacent to the silicon atom upon hydrolysis.

    • ²⁹Si NMR: This is the most direct method. The chemical shift of the silicon nucleus is highly sensitive to its substitution pattern. Expect to see the initial T⁰ peak (R-Si(OEt)₃) disappear and be replaced by T¹ (R-Si(OEt)₂(O-Si)), T² (R-Si(OEt)(O-Si)₂), and T³ (R-Si(O-Si)₃) peaks as condensation proceeds. The degree of hydrolysis can also be inferred from the shifts.

4.3. Monitoring Hydrolysis and Condensation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a convenient way to follow the overall progress of the sol-gel reaction.

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Prepare the reaction mixture (BTPU, water, catalyst, and solvent) as for the NMR experiment.

  • Place a small aliquot of the reaction mixture onto the ATR crystal and record the spectrum at various time points.

  • Analyze the following spectral regions:

    • ~3300-3500 cm⁻¹: Broadening of the O-H stretching band indicates the formation of silanol groups and the presence of water.

    • ~1100-1000 cm⁻¹: A strong, broad band corresponding to the Si-O-Si asymmetric stretching vibration will appear and grow in intensity as condensation progresses.

    • ~960 cm⁻¹: The Si-OH stretching vibration can be observed.

    • ~1165, 1075, 780 cm⁻¹: Disappearance of peaks associated with the Si-O-C bonds of the ethoxy groups.

    • ~1640 cm⁻¹: The C=O stretching vibration of the urea group should remain intact throughout the process.

Quantitative Data (Analogous Systems)

The following table presents representative hydrolysis rate constants for other trialkoxysilanes under acidic conditions, as determined by NMR spectroscopy. This data should be used for comparative purposes only.

SilaneCatalyst (Concentration)SolventTemperature (°C)Hydrolysis Rate Constant (k)
MethyltrimethoxysilaneHCl (10⁻⁴ M)D₂O/Methanol251.3 x 10⁻² s⁻¹
PhenyltrimethoxysilaneHCl (10⁻⁴ M)D₂O/Methanol254.0 x 10⁻³ s⁻¹
3-AminopropyltriethoxysilaneNone (autocatalyzed)D₂O/Ethanol25Fast (qualitative)

Note: The rates are highly dependent on the specific reaction conditions.

Conclusion

The hydrolysis and condensation of this compound provide a versatile route to novel organic-inorganic hybrid materials. A thorough understanding and precise control of the underlying sol-gel chemistry are paramount to tailoring the properties of the resulting polysilsesquioxane network. By carefully manipulating reaction parameters such as pH, water-to-silane ratio, and temperature, researchers can control the kinetics of the process and, consequently, the final material's structure and functionality. The experimental protocols outlined in this guide offer a robust framework for the synthesis and detailed characterization of these promising materials. Further research is warranted to establish quantitative kinetic models specifically for BTPU to enable even more precise material design.

Spectroscopic data (NMR, FTIR, Mass Spec) of Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Bis([3-triethoxysilyl)propyl]urea, a key organosilane in various research and industrial applications. This document details expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra.

Chemical Structure and Overview

This compound is a bifunctional organosilane characterized by a central urea linkage flanked by two propyl chains, each terminating in a triethoxysilyl group. This structure allows for versatile chemical modifications and applications, including surface functionalization and polymer synthesis.

Caption: Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, FTIR, and Mass Spectrometry for this compound. These values are based on data from structurally similar compounds and established spectroscopic principles.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.4Triplet2HNH
~3.8Quartet12HSi-O-CH₂-CH₃
~3.1Quartet4HN-CH₂-CH₂-CH₂-Si
~1.6Multiplet4HN-CH₂-CH₂-CH₂-Si
~1.2Triplet18HSi-O-CH₂-CH₃
~0.6Triplet4HN-CH₂-CH₂-CH₂-Si

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~159C=O
~58Si-O-CH₂-CH₃
~43N-CH₂-CH₂-CH₂-Si
~23N-CH₂-CH₂-CH₂-Si
~18Si-O-CH₂-CH₃
~7N-CH₂-CH₂-CH₂-Si

Table 3: Predicted ²⁹Si NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
-45 to -50(EtO)₃Si-

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3330N-H StretchUrea
~2975, 2927, 2885C-H StretchPropyl, Ethyl
~1630C=O Stretch (Amide I)Urea
~1570N-H Bend (Amide II)Urea
~1100, 1075Si-O-C StretchTriethoxysilyl
~955Si-O-C StretchTriethoxysilyl
~780Si-C StretchSilylpropyl

Table 5: Expected Mass Spectrometry Fragments

m/zProposed Fragment
468[M]⁺
423[M - OCH₂CH₃]⁺
378[M - 2(OCH₂CH₃)]⁺
247[(EtO)₃Si(CH₂)₃NHCONH₂]⁺
221[(EtO)₃Si(CH₂)₃NH]⁺
163[(EtO)₃Si]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, adapted from established procedures for similar organosilicon compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AC-300 spectrometer or equivalent, operating at 300 MHz for ¹H, 75 MHz for ¹³C, and 59.6 MHz for ²⁹Si.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Use tetramethylsilane (TMS) as an internal or external reference standard.

Data Acquisition:

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • ²⁹Si NMR: Acquire spectra using a proton-decoupled pulse sequence. Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, a relaxation agent such as chromium(III) acetylacetonate may be added, and a longer relaxation delay may be necessary.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Nikolet Nexus-FTIR or Specord M-80 spectrophotometer, or equivalent, equipped with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, a small amount of the powder can be pressed firmly against the crystal.

  • For transmission mode, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

  • Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Collect a background spectrum of the clean, empty ATR crystal or KBr plates prior to sample analysis.

  • Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A Finnigan SSQ-710 mass spectrometer or equivalent, capable of electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation:

  • For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For ESI-MS: Prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

  • EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Use a standard electron energy of 70 eV.

  • ESI-MS: Infuse the sample solution directly into the ion source using a syringe pump.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).

Data Processing:

  • Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

  • Analyze the fragmentation pattern to identify characteristic fragment ions that can be used to confirm the structure of the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the different spectroscopic techniques and a typical experimental workflow.

cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained NMR NMR Structure Molecular Structure NMR->Structure Provides detailed connectivity FTIR FTIR FunctionalGroups Functional Groups FTIR->FunctionalGroups Identifies vibrational modes MS Mass Spec MolecularWeight Molecular Weight MS->MolecularWeight Determines mass and fragmentation Structure->FunctionalGroups Structure->MolecularWeight

Caption: Interrelation of Spectroscopic Data.

start Sample Preparation nmr_acq NMR Data Acquisition (¹H, ¹³C, ²⁹Si) start->nmr_acq ftir_acq FTIR Data Acquisition start->ftir_acq ms_acq Mass Spec Data Acquisition start->ms_acq data_proc Data Processing and Analysis nmr_acq->data_proc ftir_acq->data_proc ms_acq->data_proc report Final Spectroscopic Report data_proc->report

Caption: General Experimental Workflow.

References

Unraveling the Thermal Stability of Bis([3-triethoxysilyl)propyl]urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of Bis([3-triethoxysilyl)propyl]urea, a versatile organosilane compound. Understanding its thermal stability is paramount for its application in various fields, including as a coupling agent, in the synthesis of organic-inorganic hybrid materials, and its potential use in drug delivery systems where thermal processing may be involved. This document synthesizes available data on its thermal behavior and that of its constituent chemical moieties to predict its degradation pathway and byproducts.

Core Concepts: Structure and Thermal Behavior

This compound is characterized by a central urea linkage flanked by two propyl chains, each terminating in a triethoxysilyl group. Its chemical formula is C19H44N2O7Si2, with a molecular weight of 468.73 g/mol . The molecule's thermal stability is inherently linked to the strength of its covalent bonds, with the urea and silane groups being the most susceptible to thermal decomposition. While specific thermogravimetric analysis (TGA) data for this exact compound is not widely published, its degradation profile can be inferred from the behavior of its core components: the urea group and the triethoxysilylpropyl chains.

Predicted Thermal Degradation Profile

The thermal degradation of this compound is anticipated to occur in multiple stages, primarily driven by the decomposition of the urea moiety at lower temperatures, followed by the breakdown of the silane and hydrocarbon components at higher temperatures.

Table 1: Predicted Multi-Stage Thermal Degradation Profile of this compound

Temperature Range (°C)Predicted Weight Loss (%)Key Events and Evolved Products
150 - 25010 - 20Initial decomposition of the urea group, leading to the formation of isocyanic acid (HNCO) and ammonia (NH3). Subsequent reactions may form biuret and cyanuric acid.
250 - 40020 - 30Continued decomposition of urea byproducts and initial breakdown of the propyl chains. Evolution of CO2, H2O, and smaller hydrocarbon fragments.
400 - 60030 - 50Degradation of the Si-C and Si-O bonds within the triethoxysilyl groups. Formation of volatile cyclic siloxanes and silica (SiO2) residue. Evolution of ethane (C2H6) from the ethoxy groups.
> 600> 50Further decomposition and char formation. Oxidation of residual carbon.

Note: The weight loss percentages are estimations based on the degradation of related compounds and the molecular structure.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal degradation profile of this compound, the following experimental methodologies are recommended:

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass loss.

Methodology:

  • A small, precisely weighed sample (5-10 mg) of this compound is placed in a TGA crucible (typically platinum or alumina).

  • The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate (e.g., 10°C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study the pyrolysis behavior without oxidative effects.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, peak degradation temperatures, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

Methodology:

  • A small, weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are subjected to a controlled temperature program (e.g., heating at 10°C/min) in a controlled atmosphere.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

  • Endothermic and exothermic peaks on the DSC thermogram indicate thermal events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

  • The outlet of the TGA instrument is coupled to a gas analysis system, such as a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).

  • As the sample is heated in the TGA, the evolved gases are continuously transferred to the spectrometer for analysis.

  • The FTIR or MS spectra are recorded at different temperatures, allowing for the identification of the chemical nature of the evolved gases at each stage of decomposition.

Visualizing the Degradation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed thermal degradation pathway and a typical experimental workflow for thermal analysis.

G cluster_0 Stage 1: Urea Decomposition (150-250°C) cluster_1 Stage 2: Propyl Chain & Silane Decomposition (250-600°C) This compound This compound Isocyanic Acid (HNCO) Isocyanic Acid (HNCO) This compound->Isocyanic Acid (HNCO) Ammonia (NH3) Ammonia (NH3) This compound->Ammonia (NH3) Propyl Chains Propyl Chains Triethoxysilyl Groups Triethoxysilyl Groups Biuret & Cyanuric Acid Biuret & Cyanuric Acid Isocyanic Acid (HNCO)->Biuret & Cyanuric Acid Hydrocarbon Fragments Hydrocarbon Fragments Propyl Chains->Hydrocarbon Fragments Volatile Cyclic Siloxanes Volatile Cyclic Siloxanes Triethoxysilyl Groups->Volatile Cyclic Siloxanes Silica (SiO2) Residue Silica (SiO2) Residue Triethoxysilyl Groups->Silica (SiO2) Residue

Caption: Proposed thermal degradation pathway of this compound.

G Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis DSC Analysis DSC Analysis Sample Preparation->DSC Analysis TGA-FTIR/MS (EGA) TGA-FTIR/MS (EGA) TGA Analysis->TGA-FTIR/MS (EGA) Data Analysis Data Analysis TGA Analysis->Data Analysis DSC Analysis->Data Analysis TGA-FTIR/MS (EGA)->Data Analysis Degradation Profile Degradation Profile Data Analysis->Degradation Profile

Caption: Experimental workflow for thermal analysis.

Concluding Remarks

The thermal degradation of this compound is a complex process involving the sequential decomposition of its urea and triethoxysilylpropyl functionalities. While this guide provides a predictive framework based on the known behavior of related chemical structures, empirical analysis using the described experimental protocols is essential for a precise characterization of its thermal stability and degradation byproducts. Such data is critical for optimizing its use in applications where it may be subjected to elevated temperatures, ensuring both performance and safety.

An In-depth Technical Guide on the Safety, Handling, and MSDS of Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Bis([3-triethoxysilyl)propyl]urea. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely and effectively.

Chemical and Physical Properties

This compound is an organosilane compound with the chemical formula C19H44N2O7Si2. It is primarily used in the synthesis of organic-inorganic hybrid materials, acting as an adhesion promoter and coupling agent in coatings, adhesives, and sealants. Its bifunctional nature, containing both triethoxysilyl and urea groups, allows it to form stable bonds with both inorganic and organic materials.

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C19H44N2O7Si2
Molecular Weight 468.73 g/mol
CAS Number 69465-84-5
Appearance Clear to straw liquid
Density 1.0 ± 0.1 g/cm³
Boiling Point 494.2 ± 30.0 °C at 760 mmHg
Flash Point 252.7 ± 24.6 °C
Vapor Pressure 0.0 ± 1.3 mmHg at 25°C
Solubility in water Reacts
Refractive Index 1.449

Hazard Identification and Classification

According to available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

  • P261: Avoid breathing vapors.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a doctor.

It is important to note that this compound reacts with water and moisture, which may generate additional hazards.

Experimental Protocols

While specific experimental protocols for the toxicological and safety testing of this compound are not detailed in the available literature, standardized OECD guidelines are typically followed for such assessments. The following represents a generalized methodology for key safety-related experiments.

Skin Corrosion/Irritation (Based on OECD Guideline 404)
  • Objective: To determine the potential of the substance to cause skin irritation or corrosion.

  • Test System: Typically, the test is conducted on the skin of albino rabbits.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A measured amount of the test substance (e.g., 0.5 mL of liquid) is applied to the clipped skin.

    • The treated area is covered with a gauze patch.

    • The patch is removed after a specified exposure period (e.g., 4 hours).

    • The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Evaluation: The severity of the skin reactions is scored and used to classify the substance's irritation potential.

Serious Eye Damage/Irritation (Based on OECD Guideline 405)
  • Objective: To assess the potential of the substance to cause serious eye damage or irritation.

  • Test System: The test is typically performed on the eyes of albino rabbits.

  • Procedure:

    • A measured amount of the test substance (e.g., 0.1 mL of liquid) is instilled into the conjunctival sac of one eye of the animal.

    • The other eye serves as an untreated control.

    • The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Evaluation: The severity of the eye lesions is scored to determine the substance's potential for causing eye damage or irritation.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed to prevent contact with moisture, as the substance reacts with water.

  • Store away from incompatible materials such as acids, alcohols, oxidizing agents, and peroxides.

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

Exposure RouteFirst Aid MeasuresSource
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.
Skin Contact Wash with plenty of soap and water. Get medical advice/attention.
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.
Ingestion Never give anything by mouth to an unconscious person. Get medical advice/attention.

Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.

  • Containment: Contain the spill with dikes or absorbents to prevent it from entering sewers or streams.

  • Clean-up: Use an absorbent material to collect the spilled substance.

  • Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Assess_Risks Assess Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Ensure_Ventilation Ensure Proper Ventilation (Fume Hood) Assess_Risks->Ensure_Ventilation Transfer_Chemical Transfer Chemical Carefully Select_PPE->Transfer_Chemical Ensure_Ventilation->Transfer_Chemical Avoid_Contact Avoid Skin/Eye Contact Transfer_Chemical->Avoid_Contact Avoid_Inhalation Avoid Inhaling Vapors Transfer_Chemical->Avoid_Inhalation Store_Properly Store in Tightly Sealed Container Avoid_Contact->Store_Properly Avoid_Inhalation->Store_Properly Clean_Work_Area Clean Work Area Store_Properly->Clean_Work_Area Wash_Hands Wash Hands Thoroughly Clean_Work_Area->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Spill_Response_Protocol Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Wear_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate_Area->Wear_PPE Contain_Spill Contain Spill with Inert Absorbent Material Wear_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into a Labeled Container Contain_Spill->Collect_Waste Clean_Area Clean Spill Area with Soap and Water Collect_Waste->Clean_Area Dispose_Waste Dispose of Waste as Hazardous Material Clean_Area->Dispose_Waste

Caption: Protocol for responding to a spill of this compound.

Conclusion

This compound is a valuable chemical intermediate with important applications in materials science. However, it presents significant health hazards, including skin, eye, and respiratory irritation. Adherence to strict safety protocols, including the use of appropriate personal protective equipment, proper ventilation, and correct handling and storage procedures, is paramount to ensure the safety of all personnel. In the event of exposure or a spill, the first aid and accidental release measures outlined in this guide and the corresponding MSDS should be followed immediately. Researchers and professionals must familiarize themselves with this information before working with this compound.

A Comprehensive Technical Guide to the Theoretical and Computational Studies of Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis([3-triethoxysilyl)propyl]urea is a versatile organosilane compound of significant interest in materials science, particularly in the development of coatings, adhesives, and organic-inorganic hybrid materials.[1][2] Its unique bifunctional nature, featuring a central urea group capable of forming strong hydrogen bonds and terminal triethoxysilyl groups that can undergo hydrolysis and condensation to form a stable siloxane network, imparts desirable properties such as enhanced adhesion, thermal stability, and durability.[1][3] This technical guide provides an in-depth overview of the theoretical and computational aspects of this compound, alongside a summary of its synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science who are interested in the application and fundamental properties of this compound.

Molecular Structure and Properties

This compound, with the chemical formula C19H44N2O7Si2, possesses a distinct molecular architecture that dictates its chemical behavior and applications.[2][4][5][6][7][8][9][10] The molecule is characterized by two triethoxysilylpropyl arms linked by a central urea moiety. This structure provides a combination of organic and inorganic characteristics, enabling it to act as a molecular bridge between different material phases.

Structural Visualization

The molecular structure of this compound is depicted below, illustrating the connectivity of the atoms and the key functional groups.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C19H44N2O7Si2[2][4][5][6][7][8][9][10]
Molecular Weight 468.73 g/mol [4][5][6][7][8][9][10]
CAS Number 69465-84-5[2][4][5][6][7][8][9][10]
Appearance White solid or liquid[1][2]
Boiling Point 494.2 °C at 760 mmHg[2][5][7]
Density ~1.0 g/cm³[7][11]
Refractive Index ~1.449[2][5][7]
Flash Point 252.7 °C[2][5][7]

Theoretical and Computational Studies

While specific theoretical and computational studies exclusively focused on this compound are not extensively available in the reviewed literature, valuable insights can be extrapolated from studies on similar organosilanes and urea-containing compounds. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for understanding the molecular properties and reactivity of such molecules.

Molecular Modeling and Quantum Chemical Calculations

DFT calculations are instrumental in predicting the optimized geometry, electronic structure, and vibrational frequencies of molecules. For this compound, DFT studies would likely focus on:

  • Conformational Analysis: Identifying the lowest energy conformers, which are influenced by the flexibility of the propyl chains and the rotational barriers around the Si-C and C-N bonds.

  • Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's reactivity and potential for charge transfer interactions.

  • Vibrational Analysis: Predicting the infrared (IR) and Raman spectra to aid in the interpretation of experimental spectroscopic data. Key vibrational modes of interest would include the C=O stretch of the urea group, N-H bending and stretching, Si-O-C stretching, and the various C-H and C-C vibrations of the propyl and ethoxy groups.

Studies on similar urea derivatives have employed DFT to elucidate thermal decomposition pathways, suggesting that such calculations could predict the reaction mechanisms and energetics for the thermal degradation of this compound.

Molecular Dynamics Simulations

MD simulations can provide insights into the dynamic behavior of this compound in various environments, particularly at interfaces, which is crucial for its applications as an adhesion promoter.[5][8] Key areas of investigation using MD would include:

  • Interfacial Interactions: Simulating the interaction of the molecule with inorganic surfaces (e.g., silica, metal oxides) and organic polymers. This would involve modeling the hydrolysis of the triethoxysilyl groups to form silanols, followed by their condensation to form covalent Si-O-Si bonds with the surface and with each other.

  • Role of the Urea Group: Investigating the formation of hydrogen bonds between the urea moiety and the substrate or polymer matrix, which is critical for enhancing adhesion.

  • Self-Assembly and Network Formation: Modeling the self-assembly of multiple molecules to form a cross-linked siloxane network, providing a visual representation of the formation of protective and adhesive layers.

The logical workflow for a typical computational analysis of this compound is illustrated in the following diagram.

cluster_dft DFT Calculations cluster_md Molecular Dynamics Simulations dft_geom Geometry Optimization dft_freq Vibrational Frequencies dft_geom->dft_freq dft_elec Electronic Properties (HOMO/LUMO) dft_geom->dft_elec md_forcefield Force Field Parameterization dft_geom->md_forcefield end Predicted Properties and Behavior dft_freq->end dft_elec->end md_system System Setup (Molecule, Surface, Solvent) md_forcefield->md_system md_sim Simulation (Energy Minimization, Equilibration, Production) md_system->md_sim md_analysis Analysis (Adhesion Energy, H-bonding, Diffusion) md_sim->md_analysis md_analysis->end start Define Molecular Structure start->dft_geom

Caption: Workflow for computational analysis of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, with the most common methods involving the reaction of 3-aminopropyltriethoxysilane with either urea or 3-isocyanatopropyltriethoxysilane.[12]

Synthesis from 3-Aminopropyltriethoxysilane and Urea

A prevalent laboratory-scale synthesis involves the nucleophilic substitution reaction between two equivalents of 3-aminopropyltriethoxysilane and one equivalent of urea.[1]

  • Reaction: 2 (C2H5O)3Si(CH2)3NH2 + CO(NH2)2 → [(C2H5O)3Si(CH2)3NH]2CO + 2 NH3

  • Protocol:

    • A 2:1 stoichiometric ratio of 3-aminopropyltriethoxysilane to urea is used.

    • The reaction is conducted in an inert, anhydrous solvent such as toluene or tetrahydrofuran (THF) to prevent premature hydrolysis of the triethoxysilyl groups.[1]

    • The mixture is typically heated to facilitate the reaction and the displacement of ammonia.

    • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under vacuum, and the product can be purified by column chromatography.[13]

Synthesis from 3-Aminopropyltriethoxysilane and 3-Isocyanatopropyltriethoxysilane

An alternative high-yield synthesis involves the reaction of 3-aminopropyltriethoxysilane with 3-isocyanatopropyltriethoxysilane.[12]

  • Reaction: (C2H5O)3Si(CH2)3NH2 + (C2H5O)3Si(CH2)3NCO → [(C2H5O)3Si(CH2)3NH]2CO

  • Protocol:

    • Equimolar amounts of the reactants are dissolved in a suitable solvent, such as ethanol.

    • The reaction is typically exothermic and proceeds readily at room temperature with vigorous stirring.

    • After a few hours of stirring, the solvent is removed under reduced pressure to yield the product.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

reactants Reactants: 3-Aminopropyltriethoxysilane + Urea or Isocyanate reaction Reaction (Heating and Stirring) reactants->reaction solvent Anhydrous Solvent (e.g., Toluene, Ethanol) solvent->reaction workup Solvent Removal (Vacuum) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Thermal Characterization

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a key technique for confirming the structure of this compound. The characteristic absorption bands are summarized below.

Wavenumber (cm⁻¹)AssignmentReference
~3340N-H stretchingInferred
~2970, 2925, 2885C-H stretching (propyl and ethoxy)[1]
~1640C=O stretching (urea)[1]
~1560N-H bendingInferred
~1080Si-O-C stretching[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. Based on data for similar compounds, the expected chemical shifts are provided below.[12]

¹H NMR (CDCl₃):

Chemical Shift (ppm)MultiplicityAssignment
~4.70mN-H
~3.82q-O-CH₂-CH₃
~3.15m-N-CH₂-
~1.61m-CH₂-CH₂-CH₂-
~1.23t-O-CH₂-CH₃
~0.64tSi-CH₂-

¹³C NMR (CDCl₃):

Chemical Shift (ppm)Assignment
~158C=O
~58-O-CH₂-CH₃
~43-N-CH₂-
~23-CH₂-CH₂-CH₂-
~18-O-CH₂-CH₃
~7Si-CH₂-
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to evaluate the thermal stability and phase transitions of the material. For urea-containing silanes, TGA typically reveals a multi-stage decomposition process. The initial weight loss may be attributed to the loss of any residual solvent or moisture, followed by the decomposition of the organic components. The urea linkage is known to decompose to form isocyanic acid, which can react with hydroxyl groups and potentially enhance the thermal stability of the resulting siloxane network.[14] The final residual mass at high temperatures corresponds to the inorganic silica (SiO₂) content. DSC can be used to determine melting points and glass transition temperatures, providing further information on the material's thermal behavior.

Signaling Pathways and Mechanisms of Action

In the context of its primary applications, the "signaling pathway" of this compound refers to its mechanism of action as an adhesion promoter at the interface between organic and inorganic materials. This process is initiated by the hydrolysis of the triethoxysilyl groups, followed by condensation reactions.

start This compound at Interface hydrolysis Hydrolysis of Ethoxy Groups (in presence of water) start->hydrolysis h_bonding Hydrogen Bonding (Urea group with polymer/surface) start->h_bonding silanol Formation of Silanol Groups (-Si-OH) hydrolysis->silanol condensation1 Condensation with Surface Hydroxyls (e.g., on silica) silanol->condensation1 condensation2 Self-Condensation (between silanol groups) silanol->condensation2 covalent Covalent Si-O-Surface Bonds condensation1->covalent network Cross-linked Siloxane Network (Si-O-Si) condensation2->network adhesion Enhanced Adhesion and Durability covalent->adhesion network->adhesion h_bonding->adhesion

Caption: Mechanism of action of this compound as an adhesion promoter.

The hydrolysis step involves the reaction of the Si-OEt groups with water to form silanol (Si-OH) groups and ethanol. These reactive silanol groups can then undergo two primary condensation pathways:

  • Reaction with Surface Hydroxyls: The silanol groups can react with hydroxyl groups present on the surface of inorganic substrates (like silica or metal oxides) to form stable, covalent Si-O-substrate bonds.

  • Self-Condensation: The silanol groups can react with each other to form a cross-linked siloxane (Si-O-Si) network.

Simultaneously, the central urea group can form multiple hydrogen bonds with the organic polymer matrix and/or the inorganic substrate. This dual mechanism of covalent bonding and strong intermolecular interactions results in a robust and durable interface, leading to significantly improved adhesion and overall performance of the composite material.

Conclusion

This compound is a molecule of considerable scientific and industrial importance. Its unique structure allows for the formation of strong, durable bonds between dissimilar materials, making it a valuable component in advanced materials. While experimental data on its synthesis and basic characterization are available, there is a clear opportunity for further in-depth theoretical and computational studies to fully elucidate its conformational behavior, reactivity, and interfacial dynamics. Such studies would undoubtedly accelerate the rational design of new materials with tailored properties for a wide range of applications, including in the biomedical and pharmaceutical fields where controlled surface functionalization is paramount.

References

Commercial suppliers and purity grades of Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis([3-triethoxysilyl)propyl]urea, a versatile organosilane with significant potential in materials science and emerging applications in drug development. This document details its commercial availability, purity grades, synthesis, and key experimental protocols.

Commercial Availability and Purity Grades

This compound is available from a range of commercial suppliers, offering various purity grades suitable for different research and development needs. The compound is often supplied as a neat liquid or as a solution in ethanol.

SupplierPurity GradeFormulationCAS Number
Gelest, Inc. 95%Not specified18418-53-6 (for the trimethoxy analogue)
Alfa Chemistry 60% in ethanolSolution69465-84-5
LookChemicals 98%, 99%Liquid or Solid69465-84-5
Chemsrc 97.0%Not specified69465-84-5

Note: The CAS number for the triethoxy variant is 69465-84-5, while the trimethoxy analogue is 18418-53-6. This guide focuses on the triethoxy derivative.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-aminopropyltriethoxysilane with a urea source. A general laboratory-scale synthetic protocol is outlined below.

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_product Product 3-Aminopropyl\ntriethoxysilane (2 eq.) 3-Aminopropyl triethoxysilane (2 eq.) Reaction Heat (e.g., 120-130°C) Nitrogen Atmosphere 3-Aminopropyl\ntriethoxysilane (2 eq.)->Reaction Urea (1 eq.) Urea (1 eq.) Urea (1 eq.)->Reaction This compound This compound Reaction->this compound Ammonia (byproduct) Ammonia (byproduct) Reaction->Ammonia (byproduct)

Caption: General synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for a similar compound, urea propyl triethoxysilane, is described in a patent, which can be adapted for the synthesis of the bis-substituted analogue.[1]

  • Drying of Reactants: In a three-necked flask equipped with a mechanical stirrer, add urea and dehydrated ethanol. Heat the mixture to 78-83°C under stirring to distill off the ethanol, ensuring the urea is anhydrous.[1] The water content of the urea should be less than 0.03%.[1]

  • Reaction: Under a nitrogen atmosphere, add 3-aminopropyltriethoxysilane to the dried urea in a stoichiometric ratio of approximately 2:1.[2] Heat the reaction mixture to 120-130°C.[1] The byproduct, ammonia gas, can be neutralized by bubbling through a dilute hydrochloric acid solution.[1][2]

  • Reaction Monitoring and Work-up: The reaction can be monitored by techniques such as gas chromatography (GC) to track the consumption of the starting amine.[2] After completion, the reaction mixture is cooled under a nitrogen atmosphere to yield the crude product.[1]

  • Purification: The product can be purified by vacuum distillation or column chromatography.[3]

Experimental Protocols for Key Applications

This compound is primarily used as a surface modifying agent and a coupling agent, particularly for silica-based materials.

Surface Modification of Silica Nanoparticles

This protocol describes the general steps for the surface functionalization of silica nanoparticles.

Workflow for Surface Modification:

surface_modification cluster_prep Nanoparticle Preparation cluster_reaction Functionalization Reaction cluster_purification Purification cluster_final Final Product A Disperse Silica Nanoparticles in Solvent (e.g., Ethanol) B Add this compound A->B 1. Introduction of Silane C Stir at Room Temperature (e.g., 12 hours) B->C 2. Reaction D Centrifugation/ Redispersion Cycles C->D 3. Isolation E Remove Excess Silane D->E 4. Washing F Functionalized Silica Nanoparticles Dispersed in Solvent E->F 5. Final Dispersion

Caption: Workflow for silica nanoparticle surface modification.

Detailed Methodology:

  • Dispersion of Nanoparticles: Disperse a known quantity of silica nanoparticles in a suitable solvent, such as ethanol, in a vial.[4]

  • Addition of Silane: To the nanoparticle dispersion, add the desired amount of this compound. The weight ratio of silica to the silane can be varied depending on the desired grafting density.[4]

  • Reaction: Stir the mixture at room temperature for an extended period, for example, 12 hours, to allow for the hydrolysis of the triethoxysilyl groups and subsequent condensation onto the silica surface.[4]

  • Purification: After the reaction, the modified nanoparticles are isolated and purified by repeated cycles of centrifugation and redispersion in fresh solvent to remove any unreacted silane.[4]

  • Final Product: The purified, functionalized nanoparticles are then redispersed in the desired solvent for storage and further use.[4]

The successful grafting of the silane onto the nanoparticle surface can be confirmed by analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA).[5]

Application in Drug Delivery Systems

The unique properties of bis-urea compounds, including their ability to self-assemble and form non-covalent interactions, make them interesting candidates for drug delivery applications.[6] While specific research on this compound in this area is emerging, the general principle involves using the functionalized nanoparticles as carriers for therapeutic agents. The urea groups can participate in hydrogen bonding, which may aid in the loading and controlled release of drugs.[6] The silane portion allows for the robust anchoring of this functional molecule to inorganic nanocarriers.

Conceptual Signaling Pathway for Targeted Drug Delivery:

drug_delivery cluster_vehicle Drug Delivery Vehicle cluster_target Target Cell Nanoparticle_Core Nanoparticle Core (e.g., Silica) Silane_Linker Bis-urea Silane Linker Nanoparticle_Core->Silane_Linker Covalent Bond Drug Drug Molecule Silane_Linker->Drug Non-covalent Interaction Cell_Membrane Cell Membrane Drug->Cell_Membrane Targeting & Uptake Cell_Interior Cell Interior Cell_Membrane->Cell_Interior Internalization Drug_Release Drug_Release Cell_Interior->Drug_Release Drug Release

Caption: Conceptual pathway for targeted drug delivery.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR is used to verify the organic structure of the molecule. The expected signals for the propyl chain and the ethoxy groups can be predicted based on the structure and data from similar compounds.[7]

¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.

²⁹Si NMR: Silicon NMR is a powerful tool for analyzing the condensation of the siloxane network, with signals in the range of -55 to -65 ppm being indicative of T³ species.[7]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in confirming the presence of key functional groups.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a suitable range, typically 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks.

Expected FTIR Peaks:

Wavenumber (cm⁻¹)Assignment
~2975, 2928, 2885C-H stretching vibrations of the propyl and ethoxy groups
~1640C=O stretching vibration of the urea group[7]
~1560N-H bending vibration of the urea group
~1165, 1075, 955Si-O-C stretching vibrations
~780Si-C stretching vibration

Logical Relationship of Analytical Data:

analytical_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion A Synthesized Product B ¹H, ¹³C, ²⁹Si NMR A->B NMR Analysis C FTIR Spectroscopy A->C FTIR Analysis D Structural Confirmation B->D Correlate Signals to Structure E Functional Group Identification C->E Assign Peaks to Bonds F Purity Assessment D->F E->F G Verified Product Identity & Purity F->G Final Verification

Caption: Analytical workflow for product verification.

References

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica Nanoparticles with Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, owing to their biocompatibility, tunable size, and large surface area. Surface modification of SNPs is crucial to enhance their stability, biocompatibility, and functionality for targeted drug delivery. This document provides a detailed protocol for the surface modification of silica nanoparticles with Bis([3-triethoxysilyl)propyl]urea. The urea functionality is introduced to leverage its capacity for hydrogen bonding, which can play a significant role in drug loading and controlled release mechanisms. Urea-functionalized surfaces can interact with drug molecules through hydrogen bonds, potentially increasing drug loading efficiency and providing a pH-responsive release profile, which is advantageous for targeted cancer therapy.

Materials and Methods

Materials
  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (anhydrous)

  • Ammonium hydroxide (28-30%)

  • This compound

  • Toluene (anhydrous)

  • Deionized water

Experimental Protocols

1. Synthesis of Silica Nanoparticles (Stöber Method)

A widely used method for synthesizing monodisperse silica nanoparticles is the Stöber method.[1]

  • In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

  • While stirring vigorously, add TEOS dropwise to the solution.

  • Continue stirring for 12-24 hours at room temperature to allow for the hydrolysis and condensation of TEOS, leading to the formation of silica nanoparticles.

  • The size of the nanoparticles can be controlled by adjusting the concentrations of the reactants.[1]

  • Collect the synthesized silica nanoparticles by centrifugation and wash them multiple times with ethanol and deionized water to remove any unreacted precursors.

  • Finally, dry the silica nanoparticles in an oven at 60-80°C.

2. Surface Modification with this compound

This protocol describes a post-synthesis grafting method for functionalizing the silica nanoparticles with the urea-based silane.

  • Disperse a known amount of the dried silica nanoparticles in anhydrous toluene. Use ultrasonication to ensure a uniform dispersion.

  • In a separate container, prepare a solution of this compound in anhydrous toluene.

  • Add the silane solution to the silica nanoparticle dispersion under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane with atmospheric moisture.

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours. The elevated temperature promotes the covalent bonding of the silane to the silica surface.

  • After the reaction, cool the mixture to room temperature and collect the modified nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with toluene and ethanol to remove any unreacted silane and by-products.

  • Dry the final urea-functionalized silica nanoparticles under vacuum.

Data Presentation

Table 1: Reaction Parameters for Surface Modification

ParameterValue
Silica Nanoparticle Concentration10 mg/mL in toluene
This compound Concentration1-10% (w/v) in toluene
Reaction Temperature110°C
Reaction Time24 hours
Stirring Speed300 rpm

Table 2: Characterization Data and Grafting Density Calculation

Characterization TechniqueParameterTypical Value/Result
FTIR Si-O-Si stretching~1100 cm⁻¹
N-H stretching (urea)~3300-3500 cm⁻¹
C=O stretching (urea)~1650 cm⁻¹
TGA Weight loss of unmodified SiO₂ (200-800°C)W_SiO₂
Weight loss of modified SiO₂ (200-800°C)W_modified
Calculated Grafting Density Grafting Density (molecules/nm²)See formula below

Formula for Grafting Density Calculation from TGA:

The grafting density (σ) of the silane molecules on the silica nanoparticle surface can be estimated using the following formula derived from thermogravimetric analysis (TGA) data:[2][3]

σ = [(W_loss × 10^21) / (S_BET × M_silane)]

Where:

  • W_loss is the percentage weight loss of the organic moiety from the TGA curve (W_modified - W_SiO₂).

  • S_BET is the specific surface area of the silica nanoparticles (in nm²/g), which can be determined by Brunauer-Emmett-Teller (BET) analysis.

  • M_silane is the molecular weight of the grafted silane (for this compound, this would be the molecular weight of the silane minus the two leaving ethanol groups per bond to the surface).

Visualization

experimental_workflow cluster_synthesis Silica Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization s1 Mixing Ethanol, Water, NH4OH s2 TEOS Addition s1->s2 s3 Stirring (12-24h) s2->s3 s4 Centrifugation & Washing s3->s4 s5 Drying s4->s5 m1 Disperse SiO2 in Toluene s5->m1 m2 Add Silane Solution m1->m2 m3 Reaction (110°C, 24h) m2->m3 m4 Centrifugation & Washing m3->m4 m5 Vacuum Drying m4->m5 c1 FTIR Analysis m5->c1 c2 TGA Analysis m5->c2 c3 Grafting Density Calculation c2->c3

Caption: Experimental workflow for the synthesis and surface modification of silica nanoparticles.

reaction_mechanism cluster_reactants cluster_product Silica Surface plus1 + Silane Modified Surface Silane->Modified Surface Toluene, 110°C plus2 + 2 C2H5OH

Caption: Reaction scheme for the surface modification of silica with this compound.

Significance for Drug Development

The urea group, with its two amine functionalities and a carbonyl group, is capable of forming multiple hydrogen bonds.[4][5] This characteristic is highly beneficial in drug delivery systems for several reasons:

  • Enhanced Drug Loading: The hydrogen bonding capability of the urea moiety can facilitate the loading of drug molecules that also possess hydrogen bond donor or acceptor groups. This can lead to a higher drug encapsulation efficiency compared to unmodified silica nanoparticles.

  • Controlled Release: The hydrogen bonds between the urea-functionalized surface and the drug molecules can be disrupted by changes in the local environment, such as a decrease in pH.[4] Many tumor microenvironments are acidic, which could trigger the release of the drug specifically at the target site, minimizing off-target effects.

  • Improved Biocompatibility: Surface modification can shield the silanol groups on the silica surface, which can sometimes interact with biological components and lead to instability or aggregation. The organic urea-based layer can improve the colloidal stability and biocompatibility of the nanoparticles in physiological media.[6]

The successful modification of silica nanoparticles with this compound, confirmed by FTIR and TGA, provides a promising platform for the development of advanced drug delivery systems with enhanced loading and controlled release properties.

References

Application Notes and Protocols for Functionalizing Glass Slides with Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of glass surfaces is a critical step in a wide array of biomedical and biotechnological applications, including microarrays, biosensors, and cell culture platforms. The choice of surface chemistry dictates the subsequent immobilization of biomolecules and the interaction with biological systems. Bis([3-triethoxysilyl)propyl]urea is a bifunctional organosilane that forms a stable, urea-containing film on glass and other silica-based substrates. The presence of two triethoxysilyl groups allows for robust, cross-linked attachment to the surface, while the urea moiety provides hydrogen bonding capabilities, making it an excellent candidate for subsequent covalent attachment of biomolecules. This document provides a detailed protocol for the functionalization of glass slides with this compound, along with expected surface characteristics based on data from analogous silane compounds.

Experimental Protocols

This section outlines a step-by-step guide for the functionalization of glass slides. The protocol is divided into three main stages: cleaning and activation of the glass surface, silanization with this compound, and post-silanization curing and cleaning.

Glass Slide Cleaning and Activation

Proper cleaning and activation of the glass surface are paramount to ensure uniform and covalent attachment of the silane. This procedure aims to remove organic contaminants and to generate hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization.

Materials:

  • Glass microscope slides

  • 70% Ethanol

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Nitrogen or argon gas stream

  • Beakers and slide racks (glass or Teflon)

  • Ultrasonic bath

Procedure:

  • Place the glass slides in a slide rack.

  • Immerse the slides in a beaker containing 70% ethanol and sonicate for 15 minutes.

  • Rinse the slides thoroughly with DI water.

  • Immerse the slides in a freshly prepared Piranha solution for 30-60 minutes in a fume hood. The solution will become hot.

  • Carefully remove the slides from the Piranha solution and rinse extensively with DI water to remove all traces of acid.

  • Dry the slides under a stream of nitrogen or argon gas.

  • Use the activated slides immediately for the silanization step to prevent re-contamination of the surface.

Silanization with this compound

This step involves the hydrolysis of the triethoxysilyl groups of the silane and their subsequent condensation with the hydroxyl groups on the glass surface.

Materials:

  • Activated glass slides

  • This compound

  • Anhydrous toluene or a 95:5 (v/v) ethanol/water mixture

  • Reaction vessel with a moisture-free environment (e.g., a desiccator or a glove box)

Procedure:

  • Prepare a 1-2% (v/v) solution of this compound in the chosen solvent (anhydrous toluene or 95:5 ethanol/water) in the reaction vessel.

  • Immediately place the activated and dried glass slides into the silane solution. Ensure the slides are fully submerged.

  • Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation. For a more robust layer, the reaction can be carried out overnight (12-16 hours).

  • After the incubation period, remove the slides from the silanization solution.

Post-Silanization Curing and Cleaning

This final stage is crucial for removing physisorbed silane molecules and for promoting the formation of a stable, cross-linked silane layer.

Materials:

  • Silanized glass slides

  • Anhydrous toluene (or the same solvent used for silanization)

  • Ethanol

  • DI water

  • Oven

  • Ultrasonic bath

Procedure:

  • Rinse the silanized slides with anhydrous toluene (or the silanization solvent) to remove excess, unreacted silane.

  • Sonicate the slides in fresh toluene for 5-10 minutes.

  • Rinse the slides with ethanol, followed by a thorough rinse with DI water.

  • Dry the slides under a stream of nitrogen or argon gas.

  • Cure the slides in an oven at 110-120°C for 1 hour to promote cross-linking of the silane layer.

  • After curing, allow the slides to cool to room temperature. The functionalized slides are now ready for use or can be stored in a desiccator to maintain their surface properties.

Data Presentation

Surface Modification StepSilane UsedParameterTypical ValueReference
Before Functionalization N/AWater Contact Angle< 10°General Knowledge
N/ASurface Roughness (RMS)~0.2 - 0.5 nm[1]
After Functionalization 3-Aminopropyltriethoxysilane (APTES)Water Contact Angle50° - 70°[2][3]
Bis-aminosilaneEllipsometric Thickness~1.5 - 2.0 nm[4]
Bis-sulfur silaneEllipsometric Thickness~1.1 - 1.6 nm[4]
Tri-aminosilane (DETA)Surface N content (XPS)4.5 - 5.5 atom%[1]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_cleaning 1. Cleaning & Activation cluster_silanization 2. Silanization cluster_post_treatment 3. Post-Treatment clean1 Ethanol Sonication clean2 DI Water Rinse clean1->clean2 clean3 Piranha Etching clean2->clean3 clean4 Extensive DI Water Rinse clean3->clean4 clean5 Drying (N2 Stream) clean4->clean5 sil2 Immerse Slides (2-4h) clean5->sil2 sil1 Prepare 2% Bis-urea Silane Solution sil1->sil2 post1 Solvent Rinse sil2->post1 post2 Sonication post1->post2 post3 Ethanol & DI Water Rinse post2->post3 post4 Drying (N2 Stream) post3->post4 post5 Curing (110-120°C, 1h) post4->post5 end end post5->end Functionalized Slides

Caption: Experimental workflow for the functionalization of glass slides.

Signaling Pathway: Hydrolysis and Condensation

hydrolysis_condensation cluster_solution In Solution (Hydrolysis) cluster_surface On Glass Surface (Condensation) cluster_crosslinking Cross-linking silane This compound (EtO)₃Si-(CH₂)₃-NH-CO-NH-(CH₂)₃-Si(OEt)₃ hydrolyzed_silane Hydrolyzed Silane (HO)₃Si-(CH₂)₃-NH-CO-NH-(CH₂)₃-Si(OH)₃ silane->hydrolyzed_silane + 6 H₂O - 6 EtOH glass Glass Surface -Si-OH -Si-OH -Si-OH hydrolyzed_silane->glass Physisorption functionalized_glass {Functionalized Surface | -Si-O-Si-(CH₂)₃-NH-CO-NH-(CH₂)₃-Si-O-Si-} p1 glass->functionalized_glass Condensation (- H₂O) p2 p1->p2 Intermolecular Condensation

Caption: Hydrolysis and condensation of the bis-urea silane on a glass surface.

References

Application Notes and Protocols: Bis([3-triethoxysilyl)propyl]urea as a Cross-linking Agent in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis([3-triethoxysilyl)propyl]urea (BTSPU) is a versatile organosilane that functions as a cross-linking agent and adhesion promoter in a variety of polymer systems. Its unique bifunctional structure, featuring two triethoxysilyl groups and a central urea moiety, enables it to form durable covalent bonds with inorganic substrates and polymer matrices, as well as secondary interactions through hydrogen bonding. These properties make it a valuable tool for enhancing the mechanical strength, thermal stability, and durability of polymers. Furthermore, the presence of the urea group offers potential for applications in biomedical and controlled-release systems.

These application notes provide an overview of the use of BTSPU as a cross-linking agent, including its mechanism of action, and detailed protocols for its application in polymer composites and for the preparation of functionalized coatings for controlled-release applications.

Mechanism of Action

The cross-linking activity of BTSPU is primarily driven by the hydrolysis and condensation of its triethoxysilyl groups. In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups can then condense with each other to form stable siloxane bonds (Si-O-Si), creating a three-dimensional cross-linked network within the polymer matrix. Additionally, the silanol groups can react with hydroxyl groups on the surface of inorganic fillers or substrates, forming strong covalent bonds and improving interfacial adhesion.

The central urea group in the BTSPU molecule contributes to its performance through the formation of hydrogen bonds with the polymer chains, further enhancing the cohesion and mechanical properties of the composite material.

Crosslinking_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Cross-linking BTSPU This compound (EtO)3Si-(CH2)3-NH-CO-NH-(CH2)3-Si(OEt)3 Silanol Silanol Intermediate (HO)3Si-(CH2)3-NH-CO-NH-(CH2)3-Si(OH)3 BTSPU->Silanol + H2O Water H2O Ethanol Ethanol Silanol->Ethanol - EtOH Crosslinked_Network Cross-linked Polymer Network with Siloxane Bonds (Si-O-Si) and Hydrogen Bonds Silanol->Crosslinked_Network + Polymer Matrix Polymer Polymer Matrix Polymer->Crosslinked_Network

Caption: Mechanism of BTSPU cross-linking.

Applications

Enhancement of Mechanical and Thermal Properties of Polymers

BTSPU can be incorporated into various polymer matrices, such as polyurethanes, silicones, and acrylics, to improve their mechanical and thermal properties. The formation of a rigid siloxane network within the polymer increases its modulus, tensile strength, and thermal stability.

Quantitative Data on the Effect of a Related Bis-silyl Urea Compound (Bis(3-triethoxysilylpropyl)tetrasulfide - TESPT) on Rubber Composites:

PropertyUnfilled RubberRubber with TESPT-modified Silica
Tensile Strength (MPa)~2.5~18-20
Elongation at Break (%)~600~500-550
Hardness (Shore A)~40~60-65
Thermal Decomposition Temp (°C)~350> 400

Note: This data is for a related compound (TESPT) and is provided as an indication of the potential improvements achievable with bis-silyl cross-linking agents.

Adhesion Promoter for Polymer-Substrate Interfaces

The ability of BTSPU to form covalent bonds with inorganic surfaces makes it an excellent adhesion promoter for applications such as coatings, adhesives, and sealants. It enhances the bonding between the polymer and substrates like glass, metal, and ceramics.

Functional Coatings for Controlled Release in Biomedical Applications

The urea functionality in BTSPU can be utilized for hydrogen bonding with active molecules, enabling the creation of functional coatings for controlled release. A study on a similar compound, 1-[3-(trimethoxysilyl)propyl]urea (TMSPU), demonstrated the development of antiviral coatings that could release active chlorine and essential oils in a controlled manner.[1][2] This suggests the potential of BTSPU for similar applications in drug delivery and biomedical device coatings.

Experimental Protocols

Protocol 1: General Procedure for Cross-linking of a Polymer Matrix with BTSPU

This protocol provides a general guideline for incorporating BTSPU into a polymer matrix. The specific amounts and conditions should be optimized for the particular polymer system and desired properties.

Materials:

  • Polymer resin (e.g., polyurethane prepolymer, silicone elastomer base)

  • This compound (BTSPU)

  • Solvent (if required for the polymer system, e.g., anhydrous toluene or THF)

  • Curing agent/catalyst for the specific polymer system

  • Deionized water (for hydrolysis)

Procedure:

  • Preparation of the Polymer Mixture:

    • In a clean, dry reaction vessel, dissolve or disperse the polymer resin in the appropriate solvent (if necessary).

    • Add the desired amount of BTSPU to the polymer solution. The concentration of BTSPU can be varied (e.g., 1-10 wt%) to control the cross-linking density.

    • Mix thoroughly until a homogeneous solution or dispersion is obtained.

  • Initiation of Hydrolysis:

    • Add a controlled amount of deionized water to the mixture to initiate the hydrolysis of the triethoxysilyl groups. The stoichiometric amount of water is required for complete hydrolysis, but an excess is often used to drive the reaction.

    • A catalyst, such as an organotin compound for polyurethanes or a platinum catalyst for silicones, can be added at this stage according to the polymer system's requirements.

  • Curing and Cross-linking:

    • Cast the mixture onto a suitable substrate or into a mold.

    • Cure the polymer according to the manufacturer's instructions (e.g., at elevated temperature or under specific humidity conditions). During this step, the condensation of the silanol groups will occur, forming the cross-linked network.

  • Characterization:

    • After complete curing, the cross-linked polymer can be characterized for its mechanical properties (tensile strength, elongation, hardness), thermal stability (TGA, DSC), and adhesion to the substrate (if applicable).

Protocol_1_Workflow start Start prep_mix Prepare Polymer/BTSPU Mixture start->prep_mix add_water Add Water for Hydrolysis prep_mix->add_water add_catalyst Add Curing Agent/Catalyst add_water->add_catalyst cast Cast Mixture add_catalyst->cast cure Cure cast->cure characterize Characterize Properties cure->characterize end End characterize->end

Caption: Workflow for polymer cross-linking.

Protocol 2: Preparation of a Functional Coating for Controlled Release (Adapted from a study on a related compound)

This protocol is adapted from a study on 1-[3-(trimethoxysilyl)propyl]urea (TMSPU) for creating an antiviral coating and is proposed as a starting point for using BTSPU in similar applications.[1][2]

Materials:

  • This compound (BTSPU)

  • Ethanol

  • Deionized water

  • Ammonium hydroxide (or another basic catalyst)

  • Polymer film substrate (e.g., polycarbonate, pre-treated for surface hydroxyl groups)

  • Active molecule for loading (e.g., a drug, antimicrobial agent)

  • Solvent for the active molecule

Procedure:

  • Preparation of the BTSPU Sol:

    • In a glass vial, mix BTSPU with ethanol and deionized water. A typical ratio would be 1:10:1 (BTSPU:ethanol:water) by volume.

    • Add a catalytic amount of ammonium hydroxide to raise the pH and promote hydrolysis and condensation.

    • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to form a stable sol of silica-urea nanoparticles.

  • Coating Application:

    • Apply the prepared sol onto the surface-activated polymer film using a suitable technique such as dip-coating, spin-coating, or with a Mayer rod to ensure a uniform thickness.

    • Allow the solvent to evaporate and the coating to cure, typically at room temperature or slightly elevated temperatures.

  • Loading of the Active Molecule:

    • Prepare a solution of the active molecule in a suitable solvent.

    • Immerse the BTSPU-coated film in the solution of the active molecule for a defined period to allow for loading via hydrogen bonding with the urea groups in the coating.

    • After loading, gently rinse the film with a solvent to remove any non-adsorbed active molecules and then dry the film.

  • Release Studies and Characterization:

    • Conduct in vitro release studies by immersing the loaded film in a relevant buffer solution and monitoring the concentration of the released active molecule over time using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • Characterize the coated film for its surface morphology (SEM, AFM), chemical composition (FTIR, XPS), and the effectiveness of the controlled release.

Protocol_2_Workflow start Start prep_sol Prepare BTSPU Sol start->prep_sol coat_substrate Coat Polymer Substrate prep_sol->coat_substrate cure_coating Cure Coating coat_substrate->cure_coating load_active Load Active Molecule cure_coating->load_active characterize Characterize and Perform Release Studies load_active->characterize end End characterize->end

Caption: Workflow for functional coating.

Safety Precautions

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a highly effective cross-linking agent and adhesion promoter for a wide range of polymers. Its dual functionality allows for the creation of robust and durable materials with enhanced mechanical and thermal properties. Furthermore, its potential for use in functional coatings for controlled-release applications opens up new possibilities in the fields of biomedical devices and drug delivery. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this versatile molecule.

References

Application Notes and Protocols: Bis([3-triethoxysilyl)propyl]urea as a Coupling Agent for Organic-Inorganic Composites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bis([3-(triethoxysilyl)propyl]urea) is a dipodal organofunctional silane coupling agent designed to promote adhesion and enhance the physical properties of organic-inorganic composites.[1] Its unique molecular structure features two triethoxysilyl groups at one end and a central urea functional group. This dual functionality allows it to form stable covalent bonds with both inorganic surfaces and organic polymer matrices, acting as a molecular bridge at the interface.[2][3] As a bis-silane, it offers increased hydrolytic stability and can form up to six bonds with a substrate, compared to the three bonds formed by conventional silanes, leading to improved durability and mechanical performance in coatings and composites.[1] This document provides detailed application notes, performance data, and experimental protocols for researchers, scientists, and professionals in materials science and drug development.

Chemical and Physical Properties

The fundamental properties of Bis([3-triethoxysilyl)propyl]urea are summarized in the table below.

PropertyValueReference
CAS Number 69465-84-5[4]
Molecular Formula C19H44N2O7Si2[4][5]
Molecular Weight 468.73 g/mol [4][6]
Appearance White solid[7]
Density 1.004 g/cm³[8]
Boiling Point 494.2 °C at 760 mmHg[7][8]
Flash Point 252.7 °C[7][8]
Refractive Index 1.449[7][8]

Mechanism of Action

The efficacy of this compound as a coupling agent stems from its bifunctional nature. The process involves two primary steps:

  • Hydrolysis and Condensation: The triethoxysilyl groups hydrolyze in the presence of moisture (water) to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups present on the surface of inorganic materials (e.g., silica, glass, metal oxides), forming stable, covalent siloxane bonds (Si-O-Substrate).[1][2] This reaction grafts the coupling agent onto the inorganic surface.

  • Organic Interfacial Interaction: The propyl-urea portion of the molecule is organophilic and can physically entangle or chemically react with the organic polymer matrix. The urea group, with its capacity for hydrogen bonding, enhances compatibility and adhesion with a variety of resins, including epoxies, polyurethanes, and acrylics.[1][9]

This dual reaction mechanism creates a robust and durable interface between the inorganic and organic phases, leading to improved stress transfer and overall composite performance.[10]

G cluster_hydrolysis Step 1: Hydrolysis & Condensation cluster_interaction Step 2: Organic Interaction Silane This compound (Si-(OC2H5)3) Silanol Reactive Silanols (Si-OH) Silane->Silanol Hydrolysis Water Water (H2O) Bonded Stable Siloxane Bonds (Si-O-Substrate) Silanol->Bonded Condensation Inorganic Inorganic Substrate with -OH groups Inorganic->Bonded Condensation Urea Urea Functional Group (-NH-CO-NH-) Bonded->Urea Molecular Bridge Interface Strong Interfacial Adhesion Urea->Interface H-Bonding & Entanglement Polymer Organic Polymer Matrix Polymer->Interface H-Bonding & Entanglement

Caption: Mechanism of this compound as a coupling agent.

Performance Data

The incorporation of urea-functionalized silanes significantly enhances the interfacial adhesion and thermal stability of composites.

Table 2: Mechanical Performance Data

TestSubstrateResinSilane TreatmentShear Bond Strength (MPa)Reference
Shear Bond StrengthSilicatized TitaniumBis-GMA1.0 vol.% [3-(triethoxysilyl)propyl]urea4.5 ± 1.0[11]

Note: The study cited measured performance after thermo-cycling (6000 cycles at 5-55 °C), indicating the durability of the bond under stress.[11]

Table 3: Thermal Stability Enhancement

Composite SystemAdditiveDegradation Onset Temp. (°C)Improvement (°C)Reference
EPDM-CIIR BlendsUnfilled485N/A[12]
EPDM-CIIR NanocompositeTESPT*-grafted nano-silica503+18[12]

*TESPT (bis(3-triethoxysilylpropyl)tetrasulfide) is a structurally related silane. This data is indicative of the thermal improvements achievable with bis-alkoxysilylpropyl functional silanes.

Experimental Protocols

Protocol 1: Synthesis of Urea-Propyl Triethoxysilane

This protocol describes a general method for synthesizing a urea-functionalized silane from 3-Aminopropyltriethoxysilane (APTES) and urea.

Materials:

  • 3-Aminopropyltriethoxysilane (APTES)

  • Urea

  • Three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

  • Dilute hydrochloric acid solution (for tail gas absorption)

Procedure:

  • Add urea to the three-necked flask.

  • Under a nitrogen atmosphere, add APTES to the flask while stirring.[13]

  • Heat the reaction mixture to 125-130 °C. The reaction releases ammonia gas as a byproduct.[13]

  • Direct the tail gas through a dilute hydrochloric acid solution to neutralize the ammonia.

  • Maintain the reaction at temperature for 4-6 hours.

  • To drive the reaction to completion, apply a vacuum (-0.09 MPa) and continue heating for an additional 4 hours.[13]

  • Cool the mixture to room temperature. The resulting product is this compound.

  • Characterize the product using techniques such as FT-IR and NMR spectroscopy to confirm the presence of the urea linkage and silane groups.

Protocol 2: Surface Treatment of Inorganic Fillers

This protocol outlines the procedure for pre-treating inorganic fillers (e.g., silica, glass fibers) to enhance their compatibility with an organic matrix.

G start Start prep_silane 1. Prepare 1.0 vol.% Silane Solution in 95% Ethanol/Water start->prep_silane mix 3. Mix Filler in Silane Solution (e.g., 30 min sonication) prep_silane->mix clean_filler 2. Clean & Dry Inorganic Filler clean_filler->mix react 4. Allow Reaction (e.g., 1-2 hours at RT) mix->react separate 5. Separate Filler (Filter / Centrifuge) react->separate rinse 6. Rinse with Solvent (e.g., Ethanol) separate->rinse dry 7. Dry Filler (e.g., 110°C for 2 hours) rinse->dry end Treated Filler Ready dry->end

Caption: Experimental workflow for the surface treatment of inorganic fillers.

Materials:

  • This compound

  • 95% Ethanol / 5% Deionized Water (v/v) solution, pH adjusted to 4.5-5.5 with acetic acid

  • Inorganic filler (e.g., silica powder, chopped glass fibers)

  • Beaker, ultrasonic bath, mechanical stirrer

  • Oven

Procedure:

  • Silane Solution Preparation: Prepare a 0.5-2.0 vol.% solution of this compound in the 95:5 ethanol/water mixture. Stir for 15-30 minutes to allow for hydrolysis to begin.[11]

  • Filler Preparation: Ensure the inorganic filler is clean and dry. If necessary, wash with a suitable solvent and dry in an oven at 110-120 °C to remove adsorbed water.

  • Treatment: Disperse the dry filler into the silane solution. Use mechanical stirring or sonication to ensure a uniform slurry. The amount of solution should be sufficient to completely wet the filler surface.

  • Reaction: Allow the slurry to react for 1-2 hours at room temperature with gentle agitation.

  • Separation & Rinsing: Separate the treated filler from the solution via filtration or centrifugation. Rinse the filler with pure ethanol to remove any excess, unreacted silane.

  • Drying/Curing: Dry the treated filler in an oven. A typical cycle is 1-2 hours at 110 °C to remove the solvent and promote condensation of the silanols on the filler surface.

  • The surface-treated filler is now ready for incorporation into the polymer matrix.

Protocol 3: Composite Fabrication via Integral Blend Method

This protocol describes incorporating the coupling agent directly into the composite mixture.

Materials:

  • Organic resin (e.g., epoxy, urethane acrylate)

  • Curing agent/initiator

  • Inorganic filler (untreated)

  • This compound

  • High-shear mixer, two-roll mill, or extruder

  • Compression molder or casting mold

Procedure:

  • Dosage Calculation: Determine the required amount of coupling agent, typically 0.2-2.0% of the filler weight.[2]

  • Blending: In a high-shear mixer, blend the organic resin and the inorganic filler until a homogenous mixture is achieved.

  • Silane Addition: Add the calculated amount of this compound directly to the mixture and continue mixing.[2] The in-situ hydrolysis is driven by trace moisture on the filler surface and in the resin.

  • Final Mixing: Add the curing agent or photoinitiator and perform the final mixing step.

  • Fabrication: Transfer the final composite mixture to the desired mold.

  • Curing: Cure the composite according to the resin manufacturer's specifications (e.g., compression molding at a set temperature and pressure, or UV curing). For a thermoset composite, this may involve heating to 150 °C at 10 tonnes of pressure for 15 minutes.[14]

Protocol 4: Adhesion Testing by Shear Bond Strength

This protocol is adapted from a method to test the adhesion of a dental resin to a silanized metal surface.[11]

G start Start prep_sub 1. Prepare Substrate (e.g., Clean Titanium Slide) start->prep_sub silicatize 2. Silicatize Surface (Create -OH groups) prep_sub->silicatize silanize 3. Apply Silane Solution & Air Dry silicatize->silanize apply_resin 4. Apply Resin Stub to Silanized Area silanize->apply_resin cure 5. Photo-polymerize & Post-Cure Resin apply_resin->cure thermo 6. (Optional) Thermo-cycle (5-55°C, 6000 cycles) cure->thermo test 7. Mount & Perform Shear Bond Strength Test thermo->test end Record Failure Load (MPa) test->end

Caption: Workflow for preparing and testing shear bond strength.

Materials:

  • Substrate slides (e.g., titanium, glass)

  • Silicatizing agent (if substrate lacks surface hydroxyls)

  • 1.0 vol.% solution of this compound in 95% ethanol

  • Bis-GMA or other test resin

  • Light-curing unit

  • Universal testing machine with a shear test fixture

Procedure:

  • Substrate Preparation: Clean the substrate slides thoroughly (e.g., with acetone in an ultrasonic bath).

  • Surface Activation: If the substrate is a metal like titanium, it must be silicatized to create a silica-like surface with available hydroxyl groups.[11]

  • Silanization: Apply a thin layer of the 1.0 vol.% this compound solution to the activated surface and allow it to air-dry for 3-5 minutes.[11]

  • Resin Application: Apply a cylindrical stub of the uncured resin onto the center of the silanized area.

  • Curing: Photo-polymerize the resin according to the manufacturer's instructions, followed by a post-cure cycle if required.[11]

  • Conditioning (Optional): To test bond durability, subject the samples to aggressive environmental conditions, such as thermo-cycling between 5 °C and 55 °C for several thousand cycles.[11]

  • Mechanical Testing: Secure the sample in the universal testing machine. Apply a shear force to the base of the resin stub at a constant cross-head speed (e.g., 1.0 mm/min) until failure.[15]

  • Data Analysis: Record the maximum force at failure and calculate the shear bond strength in megapascals (MPa) by dividing the force by the bonded surface area.

References

Application Notes and Protocols for Biomolecule Immobilization using Bis[(3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective immobilization of biomolecules onto solid substrates is a cornerstone of modern biotechnology, underpinning advancements in diagnostics, drug discovery, and biosensor development. The choice of surface chemistry is critical to ensure the stability, bioactivity, and accessibility of the immobilized molecules. Bis[(3-triethoxysilyl)propyl]urea (BTSPU) is a dipodal silane coupling agent that offers a highly stable and hydrophilic surface for the covalent attachment of biomolecules. Its unique bis-silane structure provides two points of attachment to hydroxylated surfaces, resulting in a more robust and durable coating compared to traditional monopodal silanes. This increased stability is particularly advantageous in applications requiring stringent washing steps or long-term use in biological buffers.

The urea functional group in BTSPU contributes to a hydrophilic surface environment, which can help to minimize non-specific protein adsorption and maintain the native conformation of immobilized biomolecules. While the urea group itself is not typically used for direct covalent linkage under standard bioconjugation conditions, the stable silane layer provides an excellent platform for subsequent functionalization and biomolecule attachment using well-established crosslinking chemistries.

These application notes provide a comprehensive overview and detailed protocols for the use of BTSPU in biomolecule immobilization, tailored for researchers, scientists, and drug development professionals.

Principle of Immobilization

The immobilization process using BTSPU is a two-stage process. The first stage involves the formation of a stable, self-assembled monolayer of BTSPU on a hydroxylated substrate. The second stage involves the covalent attachment of the biomolecule of interest to the BTSPU-modified surface, typically through the use of a crosslinking agent.

Stage 1: Surface Silanization with BTSPU

The triethoxysilyl groups of BTSPU hydrolyze in the presence of water to form reactive silanol groups. These silanol groups then condense with the hydroxyl groups present on the surface of the substrate (e.g., glass, silica, silicon nitride), forming stable covalent siloxane bonds (Si-O-Si). The dipodal nature of BTSPU allows for multiple attachment points per molecule, creating a highly cross-linked and stable silane layer.

Stage 2: Biomolecule Immobilization via Crosslinking

The urea functional group of the BTSPU layer presents a hydrophilic surface. To covalently attach biomolecules, a crosslinking agent is typically employed. A common strategy involves the use of glutaraldehyde, which reacts with the amine groups that can be introduced on the surface (or are present on the biomolecule) to form a Schiff base, or carbodiimide chemistry (EDC/NHS) to couple carboxyl groups to primary amines.

Data Presentation

The following tables summarize representative quantitative data for biomolecule immobilization on surfaces modified with dipodal silanes, providing an expected performance benchmark for BTSPU-functionalized surfaces.

Table 1: Comparison of Surface Coverage and Stability on Monopodal vs. Dipodal Silane Modified Surfaces

Silane TypeSurface Silane Density (molecules/nm²)Immobilized Protein Surface Coverage (ng/cm²)Signal Retention after 24h Incubation (%)
Monopodal (APTES)~3-5250 ± 3020 - 40
Dipodal (e.g., BTSE - analogous to BTSPU) ~2-4 280 ± 25 80 - 95

Note: Data is compiled from analogous systems and represents typical values. Actual results may vary depending on the substrate, biomolecule, and specific experimental conditions.

Table 2: Characterization of Surface Properties at Each Immobilization Step

Surface Modification StepWater Contact Angle (°)Surface Roughness (RMS, nm)Elemental Composition (XPS, Atomic %)
Unmodified Substrate< 100.2 - 0.5Si, O, (N for Si₃N₄)
BTSPU Silanization 40 - 60 0.3 - 0.7 Si, O, C, N
Glutaraldehyde Activation50 - 700.4 - 0.8Si, O, C, N
Biomolecule Immobilization60 - 801.0 - 3.0Si, O, C, N (increased N and C)

Note: These are expected trends. The actual values will depend on the specific substrate and biomolecule used.

Experimental Protocols

Protocol 1: Cleaning and Hydroxylation of Substrates

Materials:

  • Substrates (e.g., glass slides, silicon wafers, silicon nitride chips)

  • Deionized (DI) water

  • Acetone, isopropanol (reagent grade)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). Alternatively, a safer plasma or UV/ozone cleaning can be used.

  • Nitrogen gas stream

Procedure:

  • Sonciate the substrates in acetone for 15 minutes.

  • Rinse thoroughly with DI water.

  • Sonicate in isopropanol for 15 minutes.

  • Rinse thoroughly with DI water.

  • Immerse the cleaned substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

  • Rinse extensively with DI water.

  • Dry the substrates under a stream of nitrogen gas.

  • Use the substrates immediately for silanization.

Protocol 2: Surface Silanization with Bis[(3-triethoxysilyl)propyl]urea (BTSPU)

Materials:

  • Cleaned and hydroxylated substrates

  • Anhydrous toluene or ethanol

  • Bis[(3-triethoxysilyl)propyl]urea (BTSPU)

  • Nitrogen or argon gas

  • Oven

Procedure:

  • Prepare a 1-5% (v/v) solution of BTSPU in anhydrous toluene or ethanol in a clean, dry glass container under a nitrogen or argon atmosphere.

  • Immerse the cleaned and dried substrates in the BTSPU solution.

  • Incubate for 2-4 hours at room temperature or 1 hour at 60-80°C with gentle agitation.

  • After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.

  • Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked silane layer.

  • Store the BTSPU-coated substrates in a desiccator until further use.

Protocol 3: Immobilization of Proteins using Glutaraldehyde Crosslinker

Materials:

  • BTSPU-modified substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutaraldehyde solution (2.5% in PBS)

  • Protein solution (e.g., antibody, enzyme) in PBS (concentration to be optimized, typically 0.1-1 mg/mL)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS or ethanolamine)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

Procedure:

  • Immerse the BTSPU-modified substrates in a 2.5% glutaraldehyde solution for 1-2 hours at room temperature with gentle agitation.

  • Rinse the substrates thoroughly with DI water and then with PBS.

  • Incubate the activated substrates with the protein solution for 2-4 hours at room temperature or overnight at 4°C.

  • After incubation, wash the substrates with PBST to remove any non-specifically bound protein.

  • To block any remaining reactive aldehyde groups, immerse the substrates in a blocking buffer for 1 hour at room temperature.

  • Wash the substrates again with PBST and then with PBS.

  • The substrates with immobilized protein are now ready for use or can be stored in PBS at 4°C.

Protocol 4: Characterization of the Immobilized Surface

1. Contact Angle Goniometry:

  • Purpose: To assess the changes in surface hydrophobicity/hydrophilicity at each step of the modification process.

  • Procedure: Measure the static water contact angle on the unmodified, BTSPU-coated, and protein-immobilized surfaces. An increase in contact angle after silanization and a further change after protein immobilization indicates successful surface modification.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the presence of the silane and the biomolecule.

  • Procedure: Acquire survey and high-resolution spectra of the C1s, N1s, O1s, and Si2p regions. The appearance of a nitrogen peak after BTSPU silanization and an increase in the nitrogen and carbon signals after protein immobilization confirms the success of each step.

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography and measure the surface roughness.

  • Procedure: Image the surfaces in tapping mode. An increase in surface roughness after each immobilization step is indicative of successful coating.

4. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present on the surface.

  • Procedure: Use Attenuated Total Reflectance (ATR)-FTIR to detect the characteristic peaks of the silane layer (e.g., Si-O-Si, C-H, N-H, C=O of urea) and the immobilized protein (e.g., amide I and amide II bands).

Mandatory Visualizations

G Substrate Hydroxylated Substrate (-OH groups) Silanization Silanization with Bis[(3-triethoxysilyl)propyl]urea Substrate->Silanization 1 BTSPU_Surface BTSPU-Modified Surface (Urea groups) Silanization->BTSPU_Surface Activation Activation with Glutaraldehyde BTSPU_Surface->Activation 2a Activated_Surface Activated Surface (Aldehyde groups) Activation->Activated_Surface Immobilization Biomolecule Immobilization Activated_Surface->Immobilization 2b Final_Surface Immobilized Biomolecule Immobilization->Final_Surface

Caption: General workflow for biomolecule immobilization using BTSPU.

G cluster_substrate Substrate Surface cluster_silane Bis[(3-triethoxysilyl)propyl]urea cluster_immobilized Immobilized Biomolecule OH1 OH Si1 Si(OEt)₃ OH1->Si1 Hydrolysis & Condensation OH2 OH OH3 OH Si2 Si(OEt)₃ OH3->Si2 Urea Urea (NH-CO-NH) Si1->Urea Urea->Si2 Surface Substrate Siloxane Si-O-Si Linkages Surface->Siloxane Urea_layer Urea Functionalized Layer Siloxane->Urea_layer Crosslinker Crosslinker Urea_layer->Crosslinker Biomolecule Biomolecule Crosslinker->Biomolecule

Caption: Schematic of surface chemistry with BTSPU immobilization.

Conclusion

Bis[(3-triethoxysilyl)propyl]urea provides a robust and reliable platform for the immobilization of biomolecules. The enhanced stability of the dipodal silane linkage, combined with the hydrophilic nature of the urea-functionalized surface, offers significant advantages for the development of high-performance biosensors, diagnostic assays, and other biotechnological applications. The protocols outlined in these application notes provide a solid foundation for researchers to successfully implement BTSPU-based immobilization strategies in their work. As with any surface chemistry, optimization of reaction conditions for the specific substrate and biomolecule is recommended to achieve the best results.

Application Notes & Protocols: Characterization of Bis([3-triethoxysilyl)propyl]urea Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bis([3-triethoxysilyl)propyl]urea (BTSPU) is a dipodal organosilane frequently used for surface modification of inorganic substrates like silica, glass, and metal oxides. Its unique structure, featuring two triethoxysilyl groups, allows for the formation of a robust, hydrolytically stable, cross-linked siloxane layer on the substrate. The urea functional group in the molecule's center introduces specific chemical properties, such as hydrogen bonding capabilities, which are crucial for applications in biomaterial engineering, chromatography, and as an adhesion promoter in composites.[1][2]

Effective and reproducible surface modification requires precise characterization to confirm the presence, quality, and uniformity of the BTSPU layer. This document provides detailed protocols for the key analytical techniques used to characterize these modified surfaces, ensuring reliable and consistent results for research and development.

Part 1: Surface Modification Protocol

This protocol outlines a general procedure for modifying a silicon-based substrate (e.g., glass slide, silicon wafer) with BTSPU.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • This compound (BTSPU)

  • Anhydrous Toluene or Ethanol

  • Deionized (DI) Water

  • Nitrogen gas source

  • Sonicator

  • Oven

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating them in a sequence of DI water, ethanol, and finally DI water again (15 minutes each).

    • Dry the substrates under a stream of nitrogen gas.

    • To activate surface hydroxyl groups, treat the substrates with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse the substrates extensively with DI water and dry under a nitrogen stream.

  • Silanization Solution Preparation:

    • Prepare a 1% (v/v) solution of BTSPU in anhydrous toluene or 95% ethanol/5% water solution.

    • Stir the solution for at least 1 hour to allow for the hydrolysis of the ethoxy groups.[3]

  • Surface Modification:

    • Immerse the cleaned and dried substrates into the prepared BTSPU solution for a defined period, typically ranging from 5 minutes to 2 hours, depending on the desired layer thickness.[3]

    • After immersion, remove the substrates and rinse them thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the covalent condensation of silanol groups with the substrate and cross-linking within the silane layer.

    • Allow the substrates to cool to room temperature before characterization.

Part 2: Experimental Workflow Visualization

The overall process from substrate preparation to final characterization is a critical workflow.

G cluster_prep Phase 1: Substrate Preparation cluster_mod Phase 2: Surface Modification cluster_char Phase 3: Characterization Clean Substrate Cleaning (Sonication) Activate Surface Activation (Piranha Etch) Clean->Activate Dry1 Drying (Nitrogen Stream) Activate->Dry1 Immersion Substrate Immersion (Silanization) Dry1->Immersion Hydrolysis BTSPU Solution Prep & Hydrolysis Hydrolysis->Immersion Rinse Rinsing (Solvent Wash) Immersion->Rinse Cure Curing (Oven) Rinse->Cure XPS XPS Analysis Cure->XPS CA Contact Angle Cure->CA AFM AFM Imaging Cure->AFM Ellipsometry Ellipsometry Cure->Ellipsometry

Caption: Workflow for BTSPU surface modification and characterization.

Part 3: Characterization Techniques & Protocols

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[4] It works by irradiating the surface with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted. From the binding energy of these electrons, the elements and their bonding states can be identified.[4]

Experimental Protocol:

  • Sample Preparation: Mount the unmodified (control) and BTSPU-modified substrates on the sample holder using conductive tape.

  • Instrumentation: Use an XPS instrument equipped with a monochromatic Al Kα X-ray source (photon energy = 1486.6 eV).[3]

  • Analysis Conditions:

    • Maintain the analysis chamber at ultra-high vacuum (UHV), typically <10⁻⁸ Torr.

    • Acquire a survey scan (0-1100 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution scans for the key elements: C 1s, O 1s, N 1s, and Si 2p.

  • Data Analysis:

    • Reference the binding energies by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For the C 1s spectrum, expect to identify C-C/C-H, C-N, and N-C=O bonds. For the Si 2p spectrum, differentiate between the silicon substrate (Si) and the siloxane layer (Si-O).[5]

    • Calculate the atomic concentrations of the detected elements.

Data Presentation: Table 1: Representative XPS atomic concentration data for unmodified and BTSPU-modified silicon substrates.

Surface C (%) N (%) O (%) Si (%)
Unmodified Silicon 15.2 0.0 45.1 39.7
BTSPU-Modified 35.8 5.1 38.5 20.6

(Note: Data is illustrative, based on typical results where an increase in Carbon and the appearance of Nitrogen confirms modification).[6][7]

Contact Angle Goniometry

Principle: Contact angle measurement is a technique used to determine the wettability of a surface.[8] The contact angle is the angle where a liquid/vapor interface meets a solid surface.[8] For silanized surfaces, a change in water contact angle is a primary indicator of successful modification. A hydrophilic surface will have a low water contact angle, while a hydrophobic surface will have a high one. The urea group in BTSPU can influence the surface energy.

Experimental Protocol:

  • Sample Preparation: Place the unmodified and modified substrates on the goniometer stage. Ensure the surface is level and free of dust.

  • Instrumentation: Use a sessile-drop goniometer equipped with a high-resolution camera and a precision syringe.[8]

  • Measurement:

    • Dispense a small droplet (e.g., 5 µL) of high-purity deionized water onto the substrate surface.

    • Immediately capture an image of the droplet profile.

    • Use the instrument's software to analyze the image and calculate the static contact angle at the three-phase (solid-liquid-vapor) boundary.

    • Perform measurements at multiple locations on each sample to ensure statistical relevance.

Data Presentation: Table 2: Representative water contact angle data for unmodified and BTSPU-modified glass substrates.

Surface Water Contact Angle (°) Surface Character
Unmodified Glass (Piranha-cleaned) < 10° Hydrophilic
BTSPU-Modified Glass 65° - 75° More Hydrophobic

(Note: Data is illustrative. The exact angle depends on the density and orientation of the BTSPU layer).[9]

Atomic Force Microscopy (AFM)

Principle: AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale. A sharp tip mounted on a cantilever is scanned across the surface, and the deflection of the cantilever is measured to create a 3D image of the surface morphology. This is useful for assessing the uniformity and roughness of the deposited silane layer.[10]

Experimental Protocol:

  • Sample Preparation: Secure the unmodified and modified substrates to the AFM stage.

  • Instrumentation: Use an AFM operating in Tapping Mode (or non-contact mode) to minimize potential damage to the soft silane layer. A silicon nitride probe is commonly used.[3]

  • Imaging:

    • Scan multiple areas of each sample (e.g., 1 µm x 1 µm or 5 µm x 5 µm).

    • Acquire both height and phase images. Height images provide topographical data, while phase images can reveal variations in surface properties like adhesion and hardness.

  • Data Analysis:

    • Use the AFM software to process the images and calculate the root-mean-square (Rq) or average (Ra) surface roughness.[3]

    • Compare the roughness of the modified surface to the unmodified control. An increase in roughness can indicate the formation of the silane layer, though a very uniform layer may not significantly alter it.[10]

Data Presentation: Table 3: Representative AFM surface roughness data for unmodified and BTSPU-modified silicon wafers.

Surface Average Roughness (Ra, nm) Observation
Unmodified Wafer 0.2 - 0.5 Atomically smooth
BTSPU-Modified Wafer 0.5 - 1.5 Slight increase in roughness, uniform coverage

(Note: Data is illustrative. Significant aggregation of silane would lead to much higher roughness values).[3][10]

Spectroscopic Ellipsometry

Principle: Spectroscopic Ellipsometry is a non-destructive optical technique used to determine thin film properties, including layer thickness and refractive index.[11][12] It measures the change in polarization of light upon reflection from a surface.[13] By fitting the measured data to a model, the thickness of the BTSPU layer can be determined with sub-nanometer precision.[14]

Experimental Protocol:

  • Sample Preparation: The technique requires a reflective substrate, such as a silicon wafer. Both a bare (control) and a modified wafer are needed.

  • Instrumentation: Use a spectroscopic ellipsometer over a wide wavelength range (e.g., 300-1000 nm).

  • Measurement:

    • Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), for the bare silicon wafer at multiple angles of incidence (e.g., 65°, 70°, 75°).

    • Repeat the measurement for the BTSPU-modified wafer under the same conditions.

  • Data Analysis:

    • First, model the data from the bare wafer to determine the thickness of the native silicon oxide (SiO₂) layer.

    • Next, build a multi-layer model for the modified sample (e.g., Si substrate / SiO₂ layer / BTSPU layer).

    • Use a suitable dispersion model, such as the Cauchy model, to describe the optical properties of the transparent BTSPU layer.[12]

    • Fit the model to the experimental Ψ and Δ data to solve for the thickness of the BTSPU layer. The goodness of fit is typically evaluated by the Mean Squared Error (MSE).

Data Presentation: Table 4: Representative ellipsometry data for a BTSPU layer on a silicon wafer.

Layer Thickness (nm) Refractive Index (at 632 nm)
Native SiO₂ 1.5 - 2.0 ~1.46
BTSPU Film 2.0 - 5.0 ~1.45 - 1.50

(Note: Thickness is highly dependent on deposition conditions like concentration and immersion time).

G cluster_xps XPS Data Analysis Logic Acquire Acquire Spectra (Survey & High-Res) Calibrate Calibrate Energy Scale (Adventitious C 1s = 284.8 eV) Acquire->Calibrate Survey Survey Scan Analysis Calibrate->Survey HighRes High-Resolution Scan Analysis Calibrate->HighRes Elements Identify Surface Elements (C, O, N, Si) Survey->Elements Deconvolute Deconvolute Peaks (e.g., C-N, N-C=O, Si-O) HighRes->Deconvolute Quantify Determine Atomic % Elements->Quantify Confirm Confirm BTSPU Presence (via N 1s peak & C 1s shifts) Quantify->Confirm States Identify Chemical States Deconvolute->States States->Confirm

Caption: Logical workflow for XPS data analysis and interpretation.

References

Application Notes and Protocols for Bis([3-triethoxysilyl)propyl]urea in Stationary Phases for Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of stationary phases based on Bis([3-triethoxysilyl)propyl]urea for chromatographic applications. Detailed protocols for the preparation of the stationary phase and its application in High-Performance Liquid Chromatography (HPLC) are provided, along with quantitative data for the separation of various polar analytes.

Introduction to this compound Stationary Phases

This compound is a bifunctional organosilane used to create urea-functionalized silica stationary phases for liquid chromatography. The presence of urea groups imparts a unique polarity and hydrogen bonding capability to the stationary phase, making it particularly well-suited for the separation of polar and hydrophilic compounds that are often poorly retained on conventional reversed-phase columns.

These stationary phases can operate in both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) modes. In HILIC mode, a highly organic mobile phase is used with a small amount of water, which forms a water-rich layer on the surface of the polar stationary phase. Polar analytes can then partition into this layer, leading to their retention and separation. This makes urea-based stationary phases a powerful tool for the analysis of a wide range of polar compounds, including pharmaceuticals, metabolites, nucleobases, and vitamins.

Synthesis of this compound Modified Silica

The preparation of a urea-functionalized stationary phase involves the covalent bonding of this compound to the surface of silica gel. A general single-step synthesis protocol is described below.

Experimental Protocol: Synthesis of Stationary Phase

Materials:

  • Silica gel (5 µm, 100 Å pore size)

  • This compound

  • Toluene, anhydrous

  • Methanol, HPLC grade

  • Acetone, HPLC grade

  • Nitrogen gas

Procedure:

  • Activate the silica gel by heating at 150°C for 24 hours under vacuum to remove adsorbed water.

  • In a round-bottom flask, suspend 10 g of the activated silica gel in 100 mL of anhydrous toluene.

  • Add 5 g of this compound to the silica suspension.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours with constant stirring.

  • Allow the mixture to cool to room temperature.

  • Filter the modified silica gel and wash it sequentially with 100 mL of toluene, 100 mL of methanol, and 100 mL of acetone to remove any unreacted silane and by-products.

  • Dry the resulting urea-functionalized silica gel under vacuum at 60°C for 12 hours.

  • The synthesized stationary phase is now ready for characterization and column packing.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Stationary Phase Silica Activated Silica Gel Reaction Reflux under N2 (24 hours) Silica->Reaction Silane This compound Silane->Reaction Toluene Anhydrous Toluene Toluene->Reaction Washing Sequential Washing (Toluene, Methanol, Acetone) Reaction->Washing Drying Drying under Vacuum (60°C, 12 hours) Washing->Drying Final_Product Urea-Functionalized Stationary Phase Drying->Final_Product Chromatographic_Workflow cluster_hplc General HPLC Workflow Sample_Prep Sample Preparation (e.g., extraction, dilution) Injection Sample Injection Sample_Prep->Injection Column Urea-Functionalized Column Injection->Column Separation Chromatographic Separation Column->Separation Mobile_Phase Mobile Phase Delivery (Isocratic or Gradient) Mobile_Phase->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data Analysis (Peak integration, quantification) Detection->Data_Analysis

Application Notes and Protocols for Creating Superhydrophobic Surfaces with Bis([3-(triethoxysilyl)propyl]urea)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of superhydrophobic surfaces utilizing Bis([3-(triethoxysilyl)propyl]urea). This document outlines the underlying principles, experimental procedures, and expected outcomes for rendering various substrates exceptionally water-repellent.

Introduction

Superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150° and low sliding angles (SA), are of significant interest across various scientific and industrial fields, including drug delivery, biomedical devices, and self-cleaning coatings. The creation of such surfaces typically requires the synergistic combination of low surface energy chemistry and a hierarchical surface roughness.

Bis([3-(triethoxysilyl)propyl]urea) is a bifunctional organosilane that serves as an excellent precursor for imparting hydrophobicity to surfaces. Its urea core provides robust intermolecular hydrogen bonding, enhancing the durability of the resulting coating, while the triethoxysilyl groups enable covalent bonding to hydroxylated surfaces through a sol-gel process. To achieve superhydrophobicity, this silane is often used in conjunction with nanoparticles to create the necessary surface roughness.

This document details a sol-gel based protocol for the creation of superhydrophobic surfaces using Bis([3-(triethoxysilyl)propyl]urea) and silica nanoparticles.

Principle of Superhydrophobicity

The superhydrophobic effect is primarily explained by the Cassie-Baxter model, which describes a state where a water droplet rests on a composite surface of solid and trapped air pockets. This composite interface minimizes the contact between the water and the solid surface, leading to a high contact angle and easy roll-off of water droplets.

The key requirements for achieving a superhydrophobic surface are:

  • Low Surface Energy: The chemical composition of the surface must be inherently non-polar. Bis([3-(triethoxysilyl)propyl]urea) contributes to this by forming a siloxane network with organic propyl-urea functionalities exposed at the surface.

  • Hierarchical Roughness: The surface must possess a multi-scale roughness, typically at both the micro- and nano-scale. This is achieved in the following protocol by the incorporation of silica nanoparticles.

Experimental Protocols

This section provides detailed methodologies for preparing a superhydrophobic coating using a sol-gel process with Bis([3-(triethoxysilyl)propyl]urea) and silica nanoparticles.

Materials and Reagents
  • Bis([3-(triethoxysilyl)propyl]urea) (CAS: 69465-84-5)

  • Tetraethoxysilane (TEOS) (as a precursor for silica nanoparticles)

  • Ethanol (anhydrous)

  • Ammonium Hydroxide (28-30% solution)

  • Deionized Water

  • Substrate of choice (e.g., glass slides, silicon wafers)

Protocol 1: One-Step Sol-Gel Coating

This protocol describes the in-situ formation of silica nanoparticles within the Bis([3-(triethoxysilyl)propyl]urea) sol.

1. Substrate Preparation:

  • Thoroughly clean the substrate by sonication in acetone, followed by ethanol, and finally deionized water for 15 minutes each.
  • Dry the substrate with a stream of nitrogen or in an oven at 110°C for 30 minutes.
  • Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).

2. Sol Preparation:

  • In a sealed flask, prepare a solution of ethanol and deionized water (e.g., in a 4:1 v/v ratio).
  • Add ammonium hydroxide to the solution to act as a catalyst.
  • While stirring vigorously, add TEOS to the solution. This will initiate the hydrolysis and condensation of TEOS to form silica nanoparticles.
  • After a predetermined time for nanoparticle formation (e.g., 1-2 hours), add Bis([3-(triethoxysilyl)propyl]urea) to the sol. The molar ratio of TEOS to the urea silane can be varied to optimize the coating properties.

3. Coating Application:

  • The coating can be applied using various techniques such as dip-coating, spin-coating, or spray-coating.
  • Dip-coating: Immerse the prepared substrate into the sol for a specific duration (e.g., 60 seconds) and then withdraw it at a constant speed (e.g., 10 cm/min).
  • Spin-coating: Dispense the sol onto the center of the substrate and spin at a set speed (e.g., 2000 rpm) for a specific time (e.g., 30 seconds).

4. Curing:

  • After coating, the samples should be dried at ambient temperature to allow for initial solvent evaporation.
  • Cure the coated substrates in an oven at a temperature between 100-150°C for 1-2 hours to promote the condensation of the silanol groups and the formation of a stable, cross-linked network.

Protocol 2: Two-Step Coating with Pre-synthesized Silica Nanoparticles

This protocol involves the initial deposition of silica nanoparticles followed by functionalization with Bis([3-(triethoxysilyl)propyl]urea).

1. Synthesis of Silica Nanoparticles:

  • Synthesize silica nanoparticles using the Stöber method by the hydrolysis and condensation of TEOS in a mixture of ethanol, water, and ammonium hydroxide. The size of the nanoparticles can be controlled by adjusting the reactant concentrations.

2. Deposition of Nanoparticle Layer:

  • Disperse the synthesized silica nanoparticles in a suitable solvent (e.g., ethanol).
  • Deposit a layer of the nanoparticle suspension onto the prepared substrate using dip-coating, spin-coating, or spray-coating.
  • Dry the substrate to form a rough layer of silica nanoparticles.

3. Surface Functionalization:

  • Prepare a dilute solution of Bis([3-(triethoxysilyl)propyl]urea) in an anhydrous solvent such as toluene or ethanol.
  • Immerse the nanoparticle-coated substrate in the silane solution for several hours to allow for the covalent grafting of the urea-silane onto the surface of the silica nanoparticles.
  • After the reaction, rinse the substrate with the solvent to remove any unreacted silane.

4. Curing:

  • Cure the functionalized substrate in an oven at 100-150°C for 1-2 hours.

Characterization of Superhydrophobic Surfaces

The properties of the fabricated superhydrophobic surfaces should be characterized to confirm their water repellency and surface morphology.

  • Contact Angle Goniometry: Measure the static water contact angle and the sliding angle using a contact angle goniometer. Superhydrophobic surfaces will exhibit a static WCA > 150° and a sliding angle < 10°.

  • Scanning Electron Microscopy (SEM): Visualize the surface morphology to confirm the presence of a hierarchical micro/nano-structure.

  • Atomic Force Microscopy (AFM): Quantify the surface roughness.

Data Presentation

The following table summarizes the expected range of properties for surfaces treated with Bis([3-(triethoxysilyl)propyl]urea) in combination with silica nanoparticles to induce superhydrophobicity. The exact values will depend on the specific protocol parameters.

ParameterUncoated Substrate (Glass)Coated with Bis([3-(triethoxysilyl)propyl]urea) onlyCoated with Bis([3-(triethoxysilyl)propyl]urea) + Silica Nanoparticles
Water Contact Angle (°) 30 - 5090 - 110> 150
Sliding Angle (°) > 90 (water sticks)20 - 40< 10
Surface Roughness (RMS) < 5 nm5 - 20 nm> 100 nm

Visualizations

The following diagrams illustrate the key processes and concepts described in these application notes.

G cluster_0 Surface Preparation cluster_1 Coating Application cluster_2 Finalization a Substrate Cleaning b Surface Activation (Hydroxylation) a->b c Sol-Gel Preparation (Urea-Silane + Nanoparticles) b->c d Deposition (Dip/Spin/Spray) c->d e Curing (100-150°C) d->e f Superhydrophobic Surface e->f G cluster_0 Hydrolysis cluster_1 Condensation UreaSilane Bis([3-(triethoxysilyl)propyl]urea) (Si-OR) HydrolyzedSilane Silanetriol (Si-OH) UreaSilane->HydrolyzedSilane + H₂O - ROH H2O Water Surface Substrate-OH HydrolyzedSilane->Surface - H₂O Crosslinking Si-O-Si Network HydrolyzedSilane->Crosslinking - H₂O G cluster_0 Hydrophilic Surface cluster_1 Superhydrophobic Surface a Water Droplet b Substrate c Water Droplet d Air Pockets e Rough Surface

Troubleshooting & Optimization

How to prevent aggregation during nanoparticle functionalization with Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis([3-triethoxysilyl)propyl]urea for nanoparticle functionalization. Our goal is to help you overcome common challenges and prevent nanoparticle aggregation during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the functionalization of nanoparticles with this compound.

Problem Potential Cause Recommended Solution
Visible Aggregation/Precipitation After Silane Addition 1. Too Rapid Silane Hydrolysis and Condensation: The bis-silane is cross-linking nanoparticles too quickly. 2. Incorrect Solvent System: The solvent does not adequately stabilize the nanoparticles or the silane. 3. High Silane Concentration: Excess silane is causing inter-particle bridging. 4. Inappropriate pH: The pH is promoting rapid, uncontrolled condensation.1. Controlled Silane Addition: Add the silane dropwise or via a syringe pump to the nanoparticle suspension under vigorous stirring. Pre-hydrolyzing the silane in a separate solution before addition can also help control the reaction. 2. Optimize Solvent: Use a mixture of ethanol and water (e.g., 80:20 v/v) to facilitate both silane hydrolysis and maintain nanoparticle dispersion. For very hydrophobic nanoparticles, a solvent like toluene might be considered, though water is necessary for hydrolysis.[1] 3. Reduce Silane Concentration: Start with a lower concentration of the bis-silane and titrate upwards to find the optimal concentration for your specific nanoparticle system. 4. Adjust pH: Perform the initial hydrolysis of the silane in an acidic aqueous alcohol solution (pH 4.5-5.5) to promote the formation of silanol groups.[2] The condensation reaction on the nanoparticle surface can then be carried out at a slightly higher pH (around 7-8), but avoid highly alkaline conditions which can accelerate aggregation.
Inconsistent Functionalization Results 1. Variable Water Content: Inconsistent amounts of water in the reaction mixture affect the degree of silane hydrolysis. 2. Aging of Silane Stock Solution: The silane may have pre-hydrolyzed or oligomerized upon storage. 3. Inadequate Nanoparticle Surface Preparation: The nanoparticle surface may not have sufficient hydroxyl groups for functionalization.1. Use Anhydrous Solvents and Controlled Water Addition: Start with anhydrous ethanol and add a precise amount of water to control the hydrolysis reaction. 2. Use Fresh Silane: Use a fresh bottle of this compound or one that has been stored under an inert atmosphere. 3. Pre-treat Nanoparticles: For some materials, pre-treating the nanoparticles with a mild acid or base wash can increase the density of surface hydroxyl groups.
Poor Stability of Functionalized Nanoparticles in Aqueous Buffers 1. Incomplete Surface Coverage: Insufficient grafting of the silane leaves exposed nanoparticle surfaces that can interact and aggregate. 2. Inter-particle Cross-linking: The bis-silane has formed bridges between multiple nanoparticles, leading to small, stable aggregates that then further agglomerate. 3. Hydrophobic Interactions: The propylurea core of the silane may introduce some hydrophobicity, leading to aggregation in aqueous media if surface coverage is not uniform.1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) or at a slightly elevated temperature (e.g., 40-60°C) to improve grafting density.[3] 2. Optimize Silane-to-Nanoparticle Ratio: A lower silane concentration may be necessary to favor intra-particle functionalization over inter-particle cross-linking. 3. Post-functionalization Washing: Thoroughly wash the functionalized nanoparticles to remove any unreacted or loosely bound silane. Centrifugation and redispersion in fresh solvent is a common method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for functionalizing nanoparticles with this compound?

A1: A two-step pH adjustment is often optimal. First, the hydrolysis of the triethoxysilyl groups is most efficient under slightly acidic conditions (pH 4.5-5.5) in an aqueous alcohol solution. This promotes the formation of reactive silanol groups on the silane. The subsequent condensation reaction with the hydroxyl groups on the nanoparticle surface can be carried out at a neutral or slightly basic pH (7-8) to facilitate the formation of stable siloxane bonds. Highly alkaline conditions should be avoided as they can lead to rapid, uncontrolled condensation and nanoparticle aggregation.[2]

Q2: How can I confirm that my nanoparticles have been successfully functionalized?

A2: Several characterization techniques can be used:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the urea (C=O stretch around 1630-1680 cm⁻¹) and Si-O-Si (around 1000-1100 cm⁻¹) bonds.

  • Zeta Potential Measurement: A change in the surface charge of the nanoparticles after the reaction indicates successful surface modification. For instance, if starting with negatively charged silica nanoparticles, the functionalization with the urea-containing silane may shift the zeta potential to a less negative or even positive value, depending on the pH.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected after functionalization. However, a very large increase or a high polydispersity index (PDI) may indicate aggregation.[4]

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (the silane) grafted onto the inorganic nanoparticle surface by measuring the weight loss upon heating.

Q3: My nanoparticles are aggregating even with optimized conditions. What else can I try?

A3: If aggregation persists, consider the following:

  • Use a Co-silane: Introduce a smaller, monofunctional silane, such as (3-aminopropyl)triethoxysilane (APTES), along with the this compound. The smaller silane can help to passivate the nanoparticle surface and reduce the likelihood of inter-particle cross-linking by the bulkier bis-silane.

  • Post-synthesis Sonication: Mild sonication after the functionalization and washing steps can help to break up soft agglomerates.

  • Surface Charge Modulation: Ensure the pH of your final nanoparticle suspension is far from the isoelectric point of the functionalized nanoparticles to maintain colloidal stability through electrostatic repulsion.

Q4: What is the role of water in the reaction?

A4: Water is essential for the hydrolysis of the triethoxysilyl groups on the silane to form reactive silanol groups. However, an excess of water can lead to self-condensation of the silane in solution, forming polysiloxane oligomers that can precipitate or lead to a non-uniform coating on the nanoparticles. Therefore, the amount of water should be carefully controlled. A common starting point is a 4:1 to 5:1 ratio of alcohol to water in the reaction solvent.[2]

Data Presentation

The following tables provide representative data on how nanoparticle properties might change after functionalization with this compound. Note that these are example values and actual results will vary depending on the nanoparticle type, size, and specific experimental conditions.

Table 1: Example of Particle Size and Polydispersity Index Changes Measured by DLS

SampleZ-Average Diameter (nm)Polydispersity Index (PDI)
Bare Nanoparticles1000.15
Functionalized Nanoparticles (Optimized)1150.20
Functionalized Nanoparticles (Aggregated)>500>0.5

Table 2: Example of Zeta Potential Changes at pH 7.4

SampleZeta Potential (mV)
Bare Silica Nanoparticles-35
Functionalized Silica Nanoparticles-15

Experimental Protocols

Detailed Methodology for Nanoparticle Functionalization

This protocol provides a general framework. Optimization of concentrations, reaction times, and temperatures may be necessary for your specific nanoparticle system.

  • Nanoparticle Preparation: Disperse the nanoparticles in anhydrous ethanol at a concentration of 1 mg/mL using sonication for 15 minutes.

  • Silane Solution Preparation: In a separate vial, prepare a 1% (v/v) solution of this compound in anhydrous ethanol.

  • Hydrolysis of Silane: To the nanoparticle suspension, add deionized water to achieve a final ethanol:water ratio of 80:20. Adjust the pH of the suspension to 4.5-5.5 with dilute acetic acid. Stir for 30 minutes to ensure the nanoparticle surface is well-hydrated.

  • Functionalization Reaction: Add the silane solution dropwise to the nanoparticle suspension under vigorous stirring. Allow the reaction to proceed for 4-24 hours at room temperature or slightly elevated temperature (e.g., 40°C).

  • Washing: Centrifuge the functionalized nanoparticles (e.g., 10,000 x g for 30 minutes). Discard the supernatant and redisperse the nanoparticle pellet in fresh ethanol. Repeat this washing step three times to remove unreacted silane.

  • Final Dispersion: After the final wash, disperse the nanoparticles in the desired solvent for storage or further use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization np_prep Nanoparticle Dispersion in Ethanol hydrolysis Hydrolysis (pH 4.5-5.5) np_prep->hydrolysis silane_prep Bis-silane Solution in Ethanol silane_prep->hydrolysis functionalization Functionalization (4-24h) hydrolysis->functionalization washing Washing by Centrifugation functionalization->washing characterization Characterization (DLS, Zeta, FTIR) washing->characterization

Caption: Experimental workflow for nanoparticle functionalization.

signaling_pathway cluster_reactants Reactants cluster_process Process cluster_products Products np_surface Nanoparticle Surface (-OH groups) condensation Condensation np_surface->condensation bis_silane This compound (Si-OEt)₂-R-(Si-OEt)₂ hydrolysis Hydrolysis (+ H₂O, H⁺) bis_silane->hydrolysis hydrolysis->condensation Hydrolyzed Silane (Si-OH)₂-R-(Si-OH)₂ functionalized_np Functionalized Nanoparticle (NP-O-Si-R-Si-O-NP or NP-O-Si-R-Si-OH) condensation->functionalized_np byproducts Ethanol condensation->byproducts

Caption: Chemical pathway of silanization.

References

Optimizing reaction conditions (pH, temp, time) for Bis([3-triethoxysilyl)propyl]urea hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydrolysis of Bis([3-triethoxysilyl)propyl]urea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydrolysis of this compound.

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient reaction time.Increase the reaction time and monitor the progress using techniques like spectroscopy (FTIR) or chromatography (GC, HPLC).
Non-optimal pH.Adjust the pH of the reaction mixture. The optimal pH can be determined by running small-scale experiments across a pH range.
Low reaction temperature.Increase the reaction temperature in increments. Note that excessively high temperatures can lead to side reactions.
Poor mixing/agitation.Ensure vigorous and consistent stirring to promote contact between reactants.
Precipitate Formation / Gelation Rapid condensation of hydrolyzed silanols.Control the rate of water addition. Consider a stepwise or slow, continuous addition of water.
Incorrect pH.Adjust the pH. Condensation rates are highly dependent on pH.
High concentration of the silane.Decrease the initial concentration of this compound.
Slow Reaction Rate Low temperature.Increase the reaction temperature.
Non-optimal pH.The rate of hydrolysis is pH-dependent. Experiment with acidic or basic catalysts to find the optimal pH for the desired rate.
Inadequate water concentration.Ensure a sufficient stoichiometric excess of water is present to drive the reaction forward.
Side Product Formation Excessive temperature.Lower the reaction temperature to minimize degradation or unwanted side reactions.
Extreme pH conditions.Operate within a moderate pH range to avoid undesired side reactions catalyzed by strong acids or bases.
Presence of impurities.Use high-purity starting materials and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control during the hydrolysis of this compound?

A1: The three primary parameters to control are pH, temperature, and reaction time. These factors significantly influence the rate and extent of hydrolysis and subsequent condensation reactions.

Q2: How does pH affect the hydrolysis process?

A2: The hydrolysis of triethoxysilyl groups is catalyzed by both acids and bases. Generally, the rate is slowest near neutral pH (around 7) and increases under acidic or basic conditions. The optimal pH will depend on the desired outcome, as pH also influences the rate of the subsequent condensation reaction.

Q3: What is the typical temperature range for this hydrolysis?

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the hydrolysis can be monitored by tracking the disappearance of the Si-O-Et bonds and the appearance of Si-OH bonds. Fourier-Transform Infrared (FTIR) spectroscopy is a useful technique for this. Additionally, the release of ethanol as a byproduct can be quantified using Gas Chromatography (GC).

Q5: What is the role of the urea group in the hydrolysis process?

A5: The urea group itself is generally stable under the conditions used for silane hydrolysis. However, its presence can influence the overall solubility and reactivity of the molecule. Under more extreme conditions (e.g., high temperatures and strong acidic or basic conditions), the urea group itself could potentially undergo hydrolysis, though this is typically a much slower process.[1]

Experimental Protocols

General Protocol for Optimizing Hydrolysis Conditions

This protocol provides a framework for systematically optimizing the pH, temperature, and time for the hydrolysis of this compound.

1. Materials:

  • This compound
  • Deionized water
  • pH buffers or solutions of HCl and NaOH for pH adjustment
  • Suitable solvent (e.g., ethanol, isopropanol)
  • Reaction vessel with temperature control and stirring capabilities
  • Analytical instruments for monitoring (e.g., FTIR, GC)

2. Procedure:

  • Dissolve a known concentration of this compound in the chosen solvent in the reaction vessel.
  • Adjust the temperature of the mixture to the desired setpoint.
  • Initiate the reaction by adding a controlled amount of deionized water. The pH of the water should be pre-adjusted to the target pH for the experiment.
  • Maintain constant stirring and temperature throughout the reaction.
  • Withdraw aliquots at predetermined time intervals.
  • Quench the reaction in the aliquots if necessary (e.g., by rapid cooling or neutralization).
  • Analyze the aliquots to determine the extent of hydrolysis.
  • Repeat the experiment at different pH values, temperatures, and for different total reaction times to identify the optimal conditions.

Data Presentation

Table 1: Example Matrix for pH and Temperature Optimization
ExperimentpHTemperature (°C)Reaction Time (hours)% Hydrolysis (Example)
1425435
2440460
3460485
4725410
5740425
6760450
71025440
81040465
91060490

Note: The "% Hydrolysis" values are illustrative examples and will need to be determined experimentally.

Table 2: Example Time Course Study at Optimized pH and Temperature
Time (minutes)% Hydrolysis (Example)
00
3025
6045
9060
12072
18085
24092

Note: The "% Hydrolysis" values are illustrative examples and will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start dissolve Dissolve this compound in Solvent start->dissolve set_temp Set Reaction Temperature dissolve->set_temp adjust_ph Adjust pH of Water set_temp->adjust_ph add_water Add pH-Adjusted Water to Initiate adjust_ph->add_water react Maintain Stirring and Temperature add_water->react react->react sample Withdraw Aliquots at Time Intervals react->sample quench Quench Reaction in Aliquots sample->quench analyze Analyze Extent of Hydrolysis (e.g., FTIR, GC) quench->analyze end End analyze->end

Caption: Experimental workflow for optimizing hydrolysis conditions.

logical_relationships cluster_inputs Input Variables cluster_outputs Outputs / Responses pH pH HydrolysisRate Hydrolysis Rate pH->HydrolysisRate Condensation Condensation Rate pH->Condensation Temp Temperature Temp->HydrolysisRate SideProducts Side Product Formation Temp->SideProducts Time Time HydrolysisExtent Extent of Hydrolysis Time->HydrolysisExtent Concentration Concentration Concentration->Condensation

Caption: Key factors influencing the hydrolysis of this compound.

References

Technical Support Center: Bis([3-(triethoxysilyl)propyl]urea) Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete surface coverage with Bis([3-(triethoxysilyl)propyl]urea).

Troubleshooting Guide: Incomplete Surface Coverage

Experiencing patchy or incomplete surface coverage can be frustrating. This guide walks through the most common causes and their solutions.

Question: I'm observing patchy or incomplete coating on my substrate after treatment with Bis([3-(triethoxysilyl)propyl]urea). What are the likely causes and how can I fix it?

Answer: Incomplete surface coverage with Bis([3-(triethoxysilyl)propyl]urea) typically stems from one or more of the following critical areas: substrate preparation, silanization solution preparation and application, or the curing process. Below is a systematic approach to troubleshoot this issue.

Logical Troubleshooting Workflow

Here is a decision-tree style workflow to help you pinpoint the issue.

TroubleshootingWorkflow start Start: Incomplete Surface Coverage sub_prep 1. Substrate Preparation: Was the substrate thoroughly cleaned and hydroxylated? start->sub_prep sub_prep_yes Yes sub_prep->sub_prep_yes Yes sub_prep_no No sub_prep->sub_prep_no No sol_prep 2. Silane Solution: Was the solution prepared correctly (solvent, pH, concentration, hydrolysis)? sol_prep_yes Yes sol_prep->sol_prep_yes Yes sol_prep_no No sol_prep->sol_prep_no No application 3. Application: Was the application method appropriate and uniform? app_yes Yes application->app_yes Yes app_no No application->app_no No curing 4. Curing: Was the coated substrate cured correctly (time, temperature)? cure_yes Yes curing->cure_yes Yes cure_no No curing->cure_no No sub_prep_yes->sol_prep solution_sub Action: Review and optimize substrate cleaning and activation protocol. sub_prep_no->solution_sub sol_prep_yes->application solution_sol Action: Prepare fresh solution, ensuring correct parameters. sol_prep_no->solution_sol app_yes->curing solution_app Action: Refine application technique for uniform wetting. app_no->solution_app end_node If issues persist, consider alternative surface modification strategies or contact technical support. cure_yes->end_node solution_cure Action: Optimize curing time and temperature. cure_no->solution_cure

Caption: Troubleshooting workflow for incomplete surface coverage.

Frequently Asked Questions (FAQs)

Substrate Preparation

Q1: How critical is substrate pre-treatment and what are the recommended methods?

A1: Substrate pre-treatment is arguably the most critical step for achieving a uniform silane layer. The surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to bond with.[1] Organic residues, oils, or particulate matter will mask the surface and lead to voids in the coating.

Recommended Protocols for Substrate Cleaning and Hydroxylation:

MethodProtocolSuitable SubstratesCaution
Piranha Solution 7:3 (v/v) mixture of 98% H₂SO₄ and 30% H₂O₂ at 90°C for 30 min. Rinse copiously with deionized water and dry with nitrogen.[2]Silicon wafers, glassExtremely corrosive and reacts violently with organic materials. Handle with extreme care.[2]
Ammonia-Peroxide 50:50 (v/v) H₂O₂ (30%)/NH₄OH (concentrated) for 30 min at room temperature. Rinse thoroughly with deionized water.[2]Silicon wafers
Plasma Treatment Oxygen plasma treatment can effectively clean and introduce hydroxyl radicals on the surface.[3]Glass, polymers, metalsEquipment-dependent parameters.
Silanization Solution

Q2: What is the optimal concentration for Bis([3-(triethoxysilyl)propyl]urea) in the solution?

A2: The optimal concentration can vary, but a good starting point for many applications is between 0.5% and 2.0% (by volume or weight) in an aqueous alcohol solution.[4] Higher concentrations do not necessarily lead to better coverage and can result in the formation of thick, uneven, and weakly bound multilayers.

Q3: How does pH affect the silanization process?

A3: The pH of the silanization solution is critical for controlling the hydrolysis of the triethoxysilyl groups to reactive silanols. For many silanes, a slightly acidic pH of 4.5-5.5 is recommended to catalyze hydrolysis while minimizing the self-condensation of silanols in the solution.[4][5] This can be achieved by adding a small amount of an acid like acetic acid.

Q4: How long should I allow for hydrolysis before applying the solution?

A4: After adding the silane to the aqueous alcohol solution, it's important to allow some time for the hydrolysis reaction to occur. A typical recommendation is to stir the solution for at least 5 minutes before introducing the substrate.[4] However, the stability of these hydrolyzed solutions can be limited, so they should generally be used within a few hours.[4]

Application and Curing

Q5: What is the best method to apply the silane solution?

A5: The goal is to apply the solution in a uniform manner. Common methods include:

  • Dipping: Immersing the substrate in the solution for 1-2 minutes with gentle agitation is a very common and effective method.[4]

  • Spraying: For larger surfaces, spraying can provide even coverage.

  • Spin-coating: This method can produce highly uniform thin films, especially on flat substrates.

After application, it is crucial to rinse the substrate with a fresh solvent (e.g., ethanol) to remove any excess, physisorbed silane.[4]

Q6: What are the recommended curing conditions (time and temperature)?

A6: Curing is essential to drive the condensation reaction, forming stable covalent bonds with the surface and cross-linking the silane molecules. Inadequate curing will result in a weak, unstable film.

Typical Curing Parameters:

Curing ConditionTemperatureTimeNotes
Oven Curing 110-120°C5-30 minutesA common and effective method.[4] Ensure the oven is well-ventilated.
Room Temperature Ambient24 hoursRequires a controlled humidity environment (e.g., ~60% relative humidity).[4]
Chemical Mechanism of Silanization

Q7: Can you illustrate the chemical process of surface modification with Bis([3-(triethoxysilyl)propyl]urea)?

A7: Certainly. The process involves two main chemical reactions: hydrolysis and condensation.

SilanizationProcess cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane Bis([3-triethoxysilyl)propyl]urea (in solution) HydrolyzedSilane Hydrolyzed Silane (Silanol formation) Silane->HydrolyzedSilane + H₂O (catalyzed by acid/base) Water Water (from solvent) CoatedSubstrate Covalently Bonded Silane Layer HydrolyzedSilane->CoatedSubstrate Forms Si-O-Substrate bonds + Cross-linking (Si-O-Si) Substrate Hydroxylated Substrate (-OH groups) Substrate->CoatedSubstrate

Caption: The two-step chemical process of silanization.

  • Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) on the Bis([3-(triethoxysilyl)propyl]urea) molecule react with water in the solvent to form reactive silanol groups (-Si(OH)₃).[5][6]

  • Condensation: These silanol groups then condense in two ways:

    • With the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).

    • With other silanol groups on adjacent silane molecules, forming a cross-linked siloxane network (Si-O-Si).[6][7] This cross-linking is particularly effective with bis-silanes, leading to more robust and stable coatings.[8]

References

Technical Support Center: Enhancing the Long-Term Storage Stability of Bis([3-triethoxysilyl)propyl]urea Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Bis([3-triethoxysilyl)propyl]urea solutions for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem 1: Solution becomes hazy or forms a precipitate shortly after preparation.

Possible Cause Recommended Solution
Rapid Hydrolysis and Condensation: Exposure to atmospheric moisture or residual water in the solvent initiates premature hydrolysis and condensation of the triethoxysilyl groups, leading to the formation of insoluble polysiloxanes.- Work under inert atmosphere: Prepare the solution in a glove box or under a continuous flow of dry nitrogen or argon. - Use anhydrous solvents: Ensure all solvents are of high purity and have a low water content (<50 ppm). Consider using freshly opened bottles of anhydrous solvents. - Control pH: Maintain a slightly acidic pH (4-6) to control the rate of hydrolysis and condensation. Avoid basic conditions which catalyze condensation.
Contamination: Presence of dust particles or other impurities can act as nucleation sites for precipitation.- Use clean glassware: Thoroughly clean and dry all glassware before use. Oven-drying at >100°C is recommended. - Filter the solution: After preparation, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Problem 2: Decreased performance or activity of the solution over time.

Possible Cause Recommended Solution
Slow Hydrolysis and Condensation: Even in seemingly stable solutions, slow reactions with trace amounts of water can lead to the gradual formation of oligomers and a decrease in the concentration of the active monomeric species.- Co-solvent Addition: The addition of a co-solvent like isopropanol can help to retard the decomposition of urea-containing compounds.[1] - Two-Part System: For critical applications requiring maximum activity, consider a two-part system where the silane is mixed with the aqueous component immediately before use.
Urea Moiety Degradation: The urea functional group can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.- Maintain Optimal pH: Store the solution within a pH range of 4-8 to ensure the stability of the urea group.[1] A lactate buffer at pH 6.0 has been shown to be effective for urea stability.[1] - Controlled Temperature Storage: Store the solution at a consistent, cool temperature (e.g., 2-8°C). Avoid freeze-thaw cycles.

Problem 3: Inconsistent results between different batches of prepared solutions.

Possible Cause Recommended Solution
Variability in Water Content: Minor differences in the water content of the solvent or exposure to ambient humidity during preparation can lead to significant variations in the extent of hydrolysis.- Standardize Solvent Handling: Implement a strict protocol for handling and dispensing anhydrous solvents. - Characterize Each Batch: Use analytical techniques like Karl Fischer titration to determine the water content of each new batch of solvent.
Inconsistent pH: Small variations in the initial pH of the solution can affect the rate of hydrolysis and condensation.- Precise pH Adjustment: Use a calibrated pH meter to accurately adjust and verify the pH of the solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

The primary cause of instability is the hydrolysis of the triethoxysilyl groups in the presence of water, followed by the condensation of the resulting silanol groups to form polysiloxane networks. This process leads to an increase in viscosity, gelation, and ultimately precipitation. The urea functionality itself is relatively stable under neutral to slightly acidic conditions.

Q2: What is the ideal solvent for storing this compound?

Anhydrous organic solvents with low water content are recommended. Ethanol is a common choice as it is a byproduct of the hydrolysis reaction and can help to shift the equilibrium. For retarding the decomposition of the urea component, isopropanol has been shown to be effective.[1]

Q3: How does pH affect the stability of the solution?

The pH plays a crucial role in both the hydrolysis of the silane and the stability of the urea group.

  • Silane Hydrolysis and Condensation: Hydrolysis is catalyzed by both acids and bases. The rate of condensation is minimized in the pH range of 4-5.

  • Urea Stability: The urea group is most stable in the pH range of 4-8.[1]

Therefore, maintaining a slightly acidic pH (around 4-6) is a good compromise for overall stability.

Q4: Can I store the solution in a pre-hydrolyzed form for convenience?

While pre-hydrolyzing the silane can be a part of certain application protocols, storing a fully hydrolyzed solution long-term is generally not recommended as the silanol groups are highly reactive and will readily condense. If a pre-hydrolyzed solution is required, it should be prepared fresh and used within a short period.

Q5: What are the recommended storage conditions for long-term stability?

For optimal long-term storage, the solution should be:

  • Stored in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Kept in a cool, dark place (2-8°C) to minimize thermal degradation.

  • Protected from light to prevent any potential photochemical degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

  • Materials:

    • This compound

    • Anhydrous ethanol (<50 ppm water)

    • Anhydrous isopropanol (<50 ppm water)

    • 0.1 M Acetic acid in anhydrous ethanol

    • Clean, oven-dried glassware

    • Magnetic stirrer and stir bar

    • Inert atmosphere (glove box or nitrogen/argon line)

  • Procedure:

    • Work entirely within an inert atmosphere.

    • To a clean, dry round-bottom flask, add the desired amount of anhydrous ethanol and anhydrous isopropanol (e.g., a 9:1 v/v ratio).

    • Begin stirring the solvent.

    • Slowly add the this compound to the stirring solvent to achieve the desired concentration (e.g., 5% w/v).

    • Allow the solution to stir until the silane is completely dissolved.

    • Measure the pH of the solution. If necessary, adjust the pH to between 4.5 and 5.5 by the dropwise addition of 0.1 M acetic acid in anhydrous ethanol.

    • Once the desired pH is achieved, filter the solution through a 0.22 µm PTFE syringe filter into a clean, dry, and inert-gas-flushed storage bottle.

    • Seal the bottle tightly and store at 2-8°C.

Protocol 2: Monitoring Solution Stability via Accelerated Aging and Viscosity Measurement

  • Materials:

    • Prepared stabilized this compound solution

    • Multiple small, airtight vials

    • Oven capable of maintaining 40°C ± 2°C

    • Viscometer (e.g., an Ostwald viscometer or a rotational viscometer)

    • Constant temperature water bath

  • Procedure:

    • Aliquot the prepared solution into several small, airtight vials, filling them to the top to minimize headspace.

    • Place a subset of the vials in an oven set to 40°C for accelerated aging.

    • Store the remaining vials at the intended long-term storage temperature (e.g., 4°C) as a control.

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from the 40°C oven and one from the 4°C storage.

    • Allow the vials to equilibrate to room temperature.

    • Measure the viscosity of each solution using a viscometer according to the instrument's operating procedure. Ensure the temperature is precisely controlled during the measurement.

    • Record the viscosity values and plot them against time for both storage conditions. A significant increase in viscosity indicates progressive condensation and instability.

Quantitative Data Summary

Table 1: Effect of pH and Temperature on Urea Stability

pHTemperature (°C)Urea Degradation
3.1125Low
6.025Very Low
9.6725Low
3.1160High
6.060Moderate
9.6760High
Data adapted from a study on the stability of urea in solution, indicating that stability decreases with increasing temperature across all pH values, with the lowest degradation observed around pH 6.0.[1]

Visualizations

Hydrolysis_Condensation cluster_reactants cluster_products Silane This compound Silanol Silanol Intermediate (Si-OH) Silane->Silanol Hydrolysis Water H₂O Polysiloxane Polysiloxane Network (Si-O-Si) Silanol->Polysiloxane Condensation Ethanol Ethanol Troubleshooting_Workflow Start Solution Instability Observed (Haze/Precipitate) CheckMoisture Check for Moisture Contamination Start->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes MoistureNo No CheckMoisture->MoistureNo InertAtmosphere Use Inert Atmosphere & Anhydrous Solvents MoistureYes->InertAtmosphere CheckpH Check pH of the Solution MoistureNo->CheckpH InertAtmosphere->CheckpH pH_Correct pH within 4-6? CheckpH->pH_Correct AdjustpH Adjust pH to 4-6 pH_Correct->AdjustpH No CheckContaminants Check for Particulate Contamination pH_Correct->CheckContaminants Yes AdjustpH->CheckContaminants FilterSolution Filter Solution (0.22 µm) CheckContaminants->FilterSolution StableSolution Stable Solution FilterSolution->StableSolution

References

Technical Support Center: Controlling the Thickness of Bis([3-triethoxysilyl)propyl]urea (BTPU) Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the thickness of Bis([3-triethoxysilyl)propyl]urea (BTPU) films. This document includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of BTPU films.

Issue Potential Cause Recommended Solution
Inconsistent Film Thickness Across Substrate 1. Uneven solution dispensing during spin coating.2. Wobbling or unstable substrate during spinning.3. Non-uniform withdrawal speed in dip-coating.4. Airflow disruption during coating.1. Dispense the solution at the center of the substrate and allow it to spread briefly before starting rotation.2. Ensure the substrate is securely mounted on the chuck and that the spin coater is level.3. Use a high-precision dip coater with a smooth and constant withdrawal mechanism.4. Perform coating in a controlled environment with minimal air currents, such as a fume hood with the sash lowered or a glove box.
Film Peeling or Poor Adhesion 1. Inadequate substrate cleaning and surface preparation.2. Incomplete hydrolysis and condensation of the silane.3. High internal stress in the film.4. Chemical incompatibility between the film and the substrate.1. Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, piranha solution, or UV-ozone treatment) to ensure a hydrophilic surface with available hydroxyl groups for silane bonding.2. Ensure adequate water is present in the silane solution for hydrolysis and allow for sufficient reaction time. Consider a post-deposition curing step.3. Optimize curing temperature and time to minimize stress. Slower heating and cooling rates can be beneficial.4. Consider applying an adhesion promoter or a different surface treatment to the substrate.
Film Cracking 1. Excessive film thickness.2. High shrinkage during solvent evaporation and curing.3. Rapid heating or cooling during the curing process.1. Reduce the solution concentration or adjust coating parameters to achieve a thinner film.2. Use a solvent with a lower evaporation rate to slow down the drying process. Increase the humidity of the coating environment.3. Employ a staged curing process with gradual temperature ramps.
Cloudy or Hazy Film 1. Premature polymerization or aggregation of the silane in the solution.2. Incomplete solvent removal.3. Surface roughness of the film.1. Prepare fresh silane solutions before use. Store solutions in a cool, dark, and dry environment. Filter the solution before application.2. Increase the drying time or temperature after deposition. A vacuum oven can aid in complete solvent removal.3. Optimize coating parameters to achieve a smoother surface. For spin coating, higher speeds can sometimes result in smoother films.

Frequently Asked Questions (FAQs)

1. What are the primary factors that control the thickness of BTPU films?

The thickness of BTPU films is primarily controlled by the deposition method and its associated parameters. For spin coating , the key parameters are the solution concentration and the spin speed. For dip-coating , the withdrawal speed and solution viscosity are the most influential factors. Post-deposition curing temperature and time can also have a minor effect on the final thickness due to film shrinkage.

2. How does the concentration of the BTPU solution affect film thickness?

Generally, a higher concentration of BTPU in the solvent will result in a thicker film.[1][2] This is because more solute material is deposited on the substrate for a given volume of solution. To achieve thinner films, it is recommended to work with dilute solutions, sometimes in the range of 0.1-1% by volume.

3. What is the relationship between spin speed and film thickness in spin coating?

In spin coating, the final film thickness is inversely proportional to the square root of the spin speed.[3] Therefore, increasing the spin speed will result in a thinner film, while decreasing the spin speed will produce a thicker film.[1][4]

4. How does withdrawal speed influence film thickness in dip-coating?

In the draining regime (higher withdrawal speeds), film thickness generally increases with faster withdrawal speeds.[5][6] However, at very low withdrawal speeds (capillary regime), the thickness can increase as the withdrawal speed decreases due to the dominance of solvent evaporation at the meniscus.[7][8]

5. Does the dipping time in the solution affect the final film thickness for BTPU?

For organofunctional silanes like BTPU, the film thickness is largely independent of the dipping or dwell time in the solution.[2] The critical step for thickness determination is the withdrawal phase.

6. How does curing temperature affect the BTPU film?

Curing at elevated temperatures promotes the condensation of the silanol groups, leading to a more cross-linked and stable film. This process can also cause some film shrinkage, which may result in a slight decrease in the final film thickness. Higher curing temperatures can lead to more compact and less porous films.

Experimental Protocols

Protocol 1: BTPU Film Deposition via Spin Coating

1. Solution Preparation:

  • Prepare a solution of BTPU in a suitable solvent (e.g., ethanol, isopropanol) at the desired concentration (e.g., 0.5 - 5% w/v).
  • To facilitate hydrolysis, add a controlled amount of deionized water to the solution. The water-to-silane molar ratio is a critical parameter to control.
  • Stir the solution for a predetermined time (e.g., 1-24 hours) at room temperature to allow for hydrolysis to occur. It is advisable to prepare the solution fresh before use.

2. Substrate Preparation:

  • Clean the substrate thoroughly to ensure a hydrophilic surface. A common procedure for silicon wafers or glass slides is:
  • Sonication in acetone for 15 minutes.
  • Sonication in isopropanol for 15 minutes.
  • Rinsing with deionized water.
  • Drying under a stream of nitrogen.
  • Optional: UV-ozone treatment or piranha cleaning for 10-15 minutes to generate hydroxyl groups on the surface.

3. Spin Coating Process:

  • Place the cleaned substrate on the spin coater chuck and ensure it is centered and secure.
  • Dispense a small amount of the BTPU solution onto the center of the substrate.
  • The spin coating process typically involves two stages:
  • Spread cycle: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to evenly distribute the solution.
  • Spin-off cycle: A high spin speed (e.g., 1000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to thin the film to the desired thickness.[4][9]

4. Curing:

  • After spin coating, the film can be cured on a hotplate or in an oven to promote cross-linking and remove residual solvent.
  • A typical curing process might involve heating at 80-120°C for 10-60 minutes. The optimal temperature and time will depend on the substrate and the desired film properties.

Protocol 2: BTPU Film Deposition via Dip-Coating

1. Solution and Substrate Preparation:

  • Follow the same procedures for solution and substrate preparation as described in the spin coating protocol.

2. Dip-Coating Process:

  • Mount the cleaned substrate onto the dip coater's arm.
  • Immersion: Immerse the substrate into the BTPU solution at a constant speed.
  • Dwell Time: Allow the substrate to remain in the solution for a short period (e.g., 1-2 minutes) to ensure complete wetting.
  • Withdrawal: Withdraw the substrate from the solution at a constant and precise speed. This is the critical step that determines the film thickness.[7][10] Withdrawal speeds can range from 1 to 200 mm/min.[11]
  • Drying: Allow the solvent to evaporate from the substrate. This can be done at ambient conditions or in a controlled environment.

3. Curing:

  • Similar to the spin coating protocol, the dip-coated film should be cured to enhance its mechanical and chemical stability. A typical curing process would be heating in an oven at 80-120°C.

Data Presentation

The following tables provide a template for summarizing experimental data to understand the relationship between process parameters and BTPU film thickness.

Table 1: Effect of Solution Concentration and Spin Speed on BTPU Film Thickness

BTPU Concentration (% w/v)Spin Speed (rpm)Resulting Film Thickness (nm)
e.g., 1e.g., 1000User-measured value
e.g., 1e.g., 2000User-measured value
e.g., 1e.g., 3000User-measured value
e.g., 2e.g., 1000User-measured value
e.g., 2e.g., 2000User-measured value
e.g., 2e.g., 3000User-measured value

Table 2: Effect of Withdrawal Speed on BTPU Film Thickness in Dip-Coating

BTPU Concentration (% w/v)Withdrawal Speed (mm/min)Resulting Film Thickness (nm)
e.g., 1e.g., 20User-measured value
e.g., 1e.g., 50User-measured value
e.g., 1e.g., 100User-measured value
e.g., 2e.g., 20User-measured value
e.g., 2e.g., 50User-measured value
e.g., 2e.g., 100User-measured value

Visualizations

G cluster_prep Preparation cluster_coating Coating cluster_post Post-Processing Sol_Prep BTPU Solution Preparation Spin_Coat Spin Coating Sol_Prep->Spin_Coat Dip_Coat Dip Coating Sol_Prep->Dip_Coat Sub_Clean Substrate Cleaning Sub_Clean->Spin_Coat Sub_Clean->Dip_Coat Curing Curing Spin_Coat->Curing Dip_Coat->Curing Characterization Film Characterization Curing->Characterization

Caption: Experimental workflow for BTPU film deposition and characterization.

G cluster_params Parameters Process Parameters Concentration Solution Concentration Spin_Speed Spin Speed Withdrawal_Speed Withdrawal Speed Curing_Temp Curing Temperature Thickness Film Thickness Concentration->Thickness + Spin_Speed->Thickness - Withdrawal_Speed->Thickness + Curing_Temp->Thickness - (shrinkage)

Caption: Relationship between key process parameters and BTPU film thickness.

References

Identifying and minimizing side reactions of Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis([3-triethoxysilyl)propyl]urea. The information provided is designed to help identify and minimize common side reactions encountered during its use.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the handling and reaction of this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Incomplete Reaction or Low Yield

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of unreacted starting materials upon analysis (e.g., by NMR or chromatography).

  • Formation of unexpected precipitates.

Possible Causes and Solutions:

CauseIdentificationSolution
Moisture Contamination Presence of broad peaks corresponding to silanols (Si-OH) in FTIR or 29Si NMR spectra.Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried at >120°C). Use anhydrous solvents and reagents. Handle the silane under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal pH The reaction medium is neutral or highly acidic/basic.Adjust the pH of the reaction mixture. Hydrolysis is generally slowest at a neutral pH and catalyzed by both acids and bases. For controlled hydrolysis and condensation, a slightly acidic pH (e.g., 4-5) is often optimal.[1]
Insufficient Reaction Time or Temperature Monitoring the reaction over time (e.g., by TLC or NMR) shows incomplete conversion.Increase the reaction time and/or temperature according to literature procedures for similar silane coupling reactions.
Steric Hindrance The substrate or other reactants are sterically bulky, preventing efficient reaction with the silane.Consider using a less sterically hindered silane or modifying the reaction conditions to favor the desired reaction (e.g., using a catalyst).
Impure Starting Materials Impurities in the this compound or other reactants are visible in analytical data (e.g., extra peaks in NMR or GC-MS).Purify the starting materials before use. Source high-purity reagents from reputable suppliers.
Issue 2: Formation of Gels or Insoluble Precipitates

Symptoms:

  • The reaction mixture becomes viscous and forms a gel.

  • A white, insoluble precipitate forms during the reaction or work-up.

Possible Causes and Solutions:

CauseIdentificationSolution
Uncontrolled Hydrolysis and Self-Condensation Broad peaks in the FTIR spectrum around 1000-1100 cm-1 (Si-O-Si) and 900 cm-1 (Si-OH). Multiple broad signals in the 29Si NMR spectrum.Control the amount of water present in the reaction. Add water slowly and stoichiometrically if hydrolysis is desired. Work at lower concentrations to reduce the rate of intermolecular condensation. Maintain a stable pH to control the rate of hydrolysis and condensation.
Excessive Water Content The amount of water in the reaction exceeds the stoichiometric requirement for the desired degree of hydrolysis.Use anhydrous solvents and carefully control the addition of water. If working in an aqueous environment, consider a two-phase system or the use of a co-solvent to manage the water activity.
High Temperature The reaction is run at an elevated temperature that accelerates condensation.Lower the reaction temperature to slow down the rate of condensation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the side reactions of this compound.

Q1: What are the primary side reactions of this compound?

A1: The primary side reactions involve the triethoxysilyl groups. These are:

  • Hydrolysis: The ethoxy groups (-OCH2CH3) react with water to form silanol groups (-OH) and ethanol. This reaction is the initial step for both desired surface coupling and undesired self-condensation. The presence of water is the primary factor that triggers hydrolysis.

  • Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (self-condensation) to form siloxane bonds (Si-O-Si). This can lead to the formation of dimers, oligomers, and eventually insoluble polysiloxane networks (gels).

Q2: How does pH affect the side reactions?

A2: The pH of the medium significantly influences the rates of both hydrolysis and condensation.

  • Acidic Conditions (pH < 4): Hydrolysis is rapid, but the condensation rate is relatively slower. This can lead to a higher concentration of silanol intermediates.

  • Neutral Conditions (pH ~7): Both hydrolysis and condensation rates are at their minimum.

  • Basic Conditions (pH > 10): Both hydrolysis and condensation are accelerated. This can lead to rapid gelation.

Q3: Can the urea functional group participate in side reactions?

A3: While the primary side reactions involve the silane groups, the urea functionality can also be susceptible to degradation under harsh conditions, such as strong acidic or basic hydrolysis, which could lead to cleavage of the urea linkage. However, under typical silanization conditions, the urea group is relatively stable.

Q4: What are some potential side reactions originating from the synthesis of this compound?

A4: this compound is often synthesized from 3-isocyanatopropyltriethoxysilane and 3-aminopropyltriethoxysilane. Potential side reactions can arise from impurities in the starting materials or incomplete reaction.

  • Unreacted Isocyanate: Residual 3-isocyanatopropyltriethoxysilane is highly reactive towards nucleophiles, including water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.

  • Homopolymerization of Isocyanate: Isocyanates can react with each other to form dimers or trimers, especially at elevated temperatures.

  • Allophanate and Biuret Formation: The isocyanate can react with the urea product to form allophanate or biuret linkages, leading to branched or cross-linked impurities.

Q5: How can I detect and quantify side products?

A5: Several analytical techniques can be used:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of Si-O-CH2CH3 groups and the appearance of Si-OH and Si-O-Si groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To identify and quantify the starting material, desired product, and various side products including silanols and siloxanes. 29Si NMR is particularly powerful for observing the different silicon environments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components and byproducts.

  • Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution of oligomeric and polymeric side products.

Section 3: Data Presentation

Table 1: Illustrative Effect of pH on the Half-Life of Hydrolysis of this compound at 25°C

pHHalf-life (t½) of Ethoxy Group Hydrolysis (minutes)
2.0~10
4.0~30
7.0~180
10.0~5

Table 2: Illustrative Product Distribution after 24 hours of Hydrolysis at Different pH Values

pHRemaining this compound (%)Silanol/Oligomer Products (%)Insoluble Polysiloxane Gel (%)
4.05905
7.060400
10.0<12080

Section 4: Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To qualitatively observe the hydrolysis of the ethoxy groups and the formation of silanol and siloxane groups in real-time.

Materials:

  • This compound

  • Deionized water

  • Anhydrous ethanol (or other suitable solvent)

  • ATR-FTIR spectrometer with a diamond or germanium crystal

Procedure:

  • Record a background spectrum of the clean, dry ATR crystal.

  • Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 5% w/v in ethanol).

  • Deposit a thin film of the solution onto the ATR crystal and allow the solvent to evaporate, leaving a neat film of the silane.

  • Record the initial spectrum of the unhydrolyzed silane. Key peaks to observe include those associated with Si-O-C stretching.

  • Introduce a small, controlled amount of deionized water (e.g., a few microliters) to the edge of the silane film or expose the film to a humid environment.

  • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Monitor the decrease in the intensity of the Si-O-C peaks and the corresponding increase in the broad O-H stretching band (from silanols and water) and the Si-O-Si stretching band.

Data Analysis:

  • Plot the change in absorbance of key peaks (e.g., a characteristic Si-O-C peak and the Si-O-Si peak) as a function of time to visualize the reaction progress.

Protocol 2: Identification of Side Products by ²⁹Si NMR Spectroscopy

Objective: To identify and differentiate between the starting material, hydrolyzed intermediates, and condensed siloxane species.

Materials:

  • This compound sample (reacted under specific conditions)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer with a broadband probe capable of ²⁹Si detection

Procedure:

  • Dissolve a known amount of the sample in the chosen deuterated solvent in an NMR tube. The concentration should be as high as possible to obtain a good signal-to-noise ratio, as ²⁹Si has a low natural abundance and sensitivity.

  • Acquire a ²⁹Si NMR spectrum. Due to the long relaxation times of ²⁹Si nuclei, a long relaxation delay (e.g., 30-60 seconds) is often necessary for quantitative results. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the required delay.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify the peaks based on their chemical shifts.

Expected Chemical Shifts (Illustrative):

Silicon SpeciesTypical ²⁹Si Chemical Shift Range (ppm)
R-Si(OEt)₃ (Starting Material)-45 to -50
R-Si(OEt)₂(OH) (Single Hydrolysis)-50 to -55
R-Si(OEt)(OH)₂ (Double Hydrolysis)-55 to -60
R-Si(OH)₃ (Triple Hydrolysis)-60 to -65
Dimeric/Oligomeric Siloxanes (Si-O-Si)-55 to -70
Cross-linked Polysiloxanes-65 to -80

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts will depend on the solvent and other molecular structures.[2][3][4]

Section 5: Visualizations

Diagram 1: Main Reaction and Primary Side Reactions

G A This compound B Hydrolysis (Silanol Formation) A->B + H₂O C Desired Surface Reaction (Coupling) B->C + Substrate D Self-Condensation (Oligomer/Polymer Formation) B->D + Silanol

Caption: Main reaction pathway and primary side reactions of this compound.

Diagram 2: Troubleshooting Workflow for Incomplete Reactions

G Start Incomplete Reaction or Low Yield CheckMoisture Check for Moisture Contamination (FTIR, NMR) Start->CheckMoisture DrySystem Dry Glassware, Solvents, and Run Under Inert Atmosphere CheckMoisture->DrySystem Yes CheckpH Check Reaction pH CheckMoisture->CheckpH No DrySystem->CheckpH AdjustpH Adjust pH to Optimal Range (e.g., slightly acidic) CheckpH->AdjustpH Not Optimal CheckConditions Review Reaction Time and Temperature CheckpH->CheckConditions Optimal AdjustpH->CheckConditions ModifyConditions Increase Time/Temperature CheckConditions->ModifyConditions Insufficient Success Reaction Complete CheckConditions->Success Sufficient ModifyConditions->Success

Caption: A logical workflow for troubleshooting incomplete reactions.

Diagram 3: Logical Relationship of Factors Affecting Side Reactions

G Factors Reaction Conditions Water Water Content Factors->Water pH pH Factors->pH Temp Temperature Factors->Temp Conc Concentration Factors->Conc Hydrolysis Rate of Hydrolysis Water->Hydrolysis pH->Hydrolysis Temp->Hydrolysis Condensation Rate of Condensation Temp->Condensation Conc->Condensation Hydrolysis->Condensation SideProducts Side Product Formation (Oligomers, Gels) Condensation->SideProducts

Caption: Key factors influencing the rates of side reactions.

References

Technical Support Center: Surface Preparation for Bis([3-triethoxysilyl)propyl]urea Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for cleaning substrates prior to treatment with Bis([3-triethoxysilyl)propyl]urea (BTSU). Proper substrate preparation is critical for achieving a uniform and stable silane layer, which is essential for the successful immobilization of biomolecules and subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: Why is substrate cleaning so important before BTSU treatment?

A1: Substrate cleaning is a critical first step in the silanization process. The goal is to remove organic and inorganic contaminants from the surface and to generate a sufficient number of hydroxyl (-OH) groups. These hydroxyl groups are the reactive sites to which the triethoxysilyl groups of the BTSU molecule covalently bind. Inadequate cleaning can lead to a non-uniform silane layer, poor adhesion, and ultimately, unreliable experimental results.[1][2]

Q2: What are the most common types of contaminants on substrates?

A2: Substrate surfaces can harbor a variety of contaminants, including organic residues (e.g., oils, grease, photoresist), inorganic particles (e.g., dust), and adsorbed atmospheric water.[2][3] Even seemingly clean substrates will quickly adsorb a layer of organic contaminants from the ambient air.

Q3: What is the general principle behind choosing a cleaning method?

A3: The choice of cleaning method depends on the substrate material and the nature of the contaminants. The general principle is to use a multi-step process that first removes the bulk of contaminants and then prepares the surface for silanization by creating a high density of hydroxyl groups. This often involves a sequence of solvent washes followed by a more aggressive cleaning and hydroxylation step.

Q4: How does the urea functional group in BTSU affect the choice of cleaning agents?

A4: While specific data on the compatibility of BTSU with all cleaning agents is limited, it's important to consider the chemical nature of the urea group. Urea is known to be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. Therefore, while strong oxidizing acids like Piranha solution are excellent for cleaning and hydroxylating surfaces, their use should be carefully considered and potentially followed by thorough rinsing to neutralize the surface before introducing the urea-based silane. Milder cleaning methods may be preferable if the stability of the urea group is a concern.

Q5: Can I use the same cleaning protocol for different types of substrates (e.g., glass, silicon, gold)?

A5: While the general principles apply, the specific protocol should be adapted to the substrate material. For example, Piranha solution is effective for glass and silicon but will etch metal surfaces like gold. For gold, a gentler cleaning method like UV/Ozone or a sequence of solvent washes is more appropriate. Always verify the compatibility of your chosen cleaning method with your substrate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or Non-Uniform Coating - Incomplete removal of organic contaminants.- Uneven distribution of hydroxyl groups on the surface.- Re-contamination of the surface after cleaning.- Implement a more rigorous cleaning protocol, such as Piranha or RCA-1 cleaning.- Ensure the substrate is fully submerged in the cleaning solution and agitated if necessary.- Minimize the time between cleaning, drying, and silanization.[4][5]
Poor Adhesion of the Silane Layer - Insufficient density of surface hydroxyl groups.- Residual moisture on the surface interfering with the silanization reaction.- Weak boundary layer due to remaining contaminants.- Use a strong oxidizing treatment (e.g., Piranha, UV/Ozone) to maximize hydroxylation.- Thoroughly dry the substrate after cleaning, for example, by baking at 120-150°C.[3]- Ensure all cleaning agents are thoroughly rinsed off before drying.[6][7][8]
Inconsistent Experimental Results - Variability in the cleaning procedure.- Aging of cleaning solutions.- Inconsistent drying of the substrate.- Standardize the cleaning protocol, including timings, temperatures, and solution concentrations.- Always use freshly prepared cleaning solutions, especially for Piranha and RCA-1.[9]- Implement a consistent and thorough drying step.
Delamination of the Silane Layer - Hydrolysis of the siloxane bonds at the substrate interface.- Incompatible substrate and silane chemistry.- While often related to post-silanization conditions, ensuring a well-formed, dense monolayer through proper cleaning can enhance hydrolytic stability.- Verify that BTSU is a suitable silane for your specific substrate material.

Quantitative Data on Cleaning Efficacy

The effectiveness of a cleaning protocol can be quantitatively assessed by measuring the water contact angle (WCA) and surface energy of the substrate. A lower WCA and higher surface energy generally indicate a cleaner, more hydrophilic surface that is well-prepared for silanization.

Substrate Cleaning Method Water Contact Angle (WCA) Surface Energy (mN/m) Reference
Epoxy CompositeAs-received~75°-[10]
Contaminated with Grease~90°-[10]
"Proper" Acetone Wipe<70°-[10]
Tungsten CarbideSodium Hydroxide-~0.115[9]
NaOH, DI water, Acid, DI water, Alcohol-~0.126 [9]
CopperUncleaned~85°-[11]
After Ultrasonic Cleaning in Soap Solution~45°-[11]
NickelUncleaned~70°-[11]
After Ultrasonic Cleaning in Soap Solution~35°-[11]
Titanium AlloyWithout Cleaning>70°-[12]
Ethanol or Acetone Rinse~60°-[12]

Note: This table provides illustrative data from various sources. Absolute values can vary depending on the specific substrate, contaminants, and measurement conditions.

Experimental Protocols & Workflows

Below are detailed methodologies for common and effective substrate cleaning procedures.

Logical Workflow for Substrate Preparation

G cluster_pre_clean Initial Cleaning cluster_activation Surface Activation/Hydroxylation Solvent_Wash Solvent Wash (e.g., Acetone, Isopropanol) Piranha Piranha Clean (H₂SO₄:H₂O₂) Solvent_Wash->Piranha RCA1 RCA-1 Clean (NH₄OH:H₂O₂:H₂O) Solvent_Wash->RCA1 UV_Ozone UV/Ozone Solvent_Wash->UV_Ozone Detergent_Wash Detergent Wash (e.g., Alconox) Detergent_Wash->Piranha Detergent_Wash->RCA1 Detergent_Wash->UV_Ozone Rinse_Dry Rinse & Dry (DI Water & N₂/Oven) Piranha->Rinse_Dry RCA1->Rinse_Dry UV_Ozone->Rinse_Dry BTSU_Treatment BTSU Treatment Rinse_Dry->BTSU_Treatment

Caption: General workflow for substrate cleaning and preparation before BTSU treatment.

Protocol 1: Piranha Cleaning (for Glass and Silicon Substrates)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

  • Preparation:

    • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).

    • Always add the peroxide to the acid slowly. The reaction is highly exothermic.

  • Cleaning:

    • Immerse the substrates in the Piranha solution for 10-15 minutes.

  • Rinsing:

    • Carefully remove the substrates and rinse them extensively with deionized (DI) water.

  • Drying:

    • Dry the substrates with a stream of nitrogen gas or by baking in an oven at 120-150°C.

G start Start prepare Prepare Piranha (3:1 H₂SO₄:H₂O₂) start->prepare immerse Immerse Substrate (10-15 min) prepare->immerse rinse Rinse with DI Water immerse->rinse dry Dry (N₂ or Oven) rinse->dry end End dry->end G start Start prepare Prepare RCA-1 (5:1:1 H₂O:NH₄OH:H₂O₂) start->prepare heat Heat to 70-80°C prepare->heat immerse Immerse Wafer (10-15 min) heat->immerse rinse Rinse with DI Water immerse->rinse dry Dry (N₂ or Spin Dry) rinse->dry end End dry->end G start Start pre_clean Solvent Pre-clean (Acetone/Isopropanol) start->pre_clean uv_ozone UV/Ozone Exposure (5-15 min) pre_clean->uv_ozone end End uv_ozone->end

References

Technical Support Center: Post-Synthesis Purification of Bis([3-triethoxysilyl)propyl]urea Modified Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the post-synthesis purification of Bis([3-triethoxysilyl)propyl]urea (BTPU) modified materials. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found after the synthesis of BTPU-modified materials?

A1: Common impurities include unreacted BTPU, by-products from the hydrolysis and condensation of BTPU (e.g., silanols, siloxanes), and residual solvents or catalysts used during the synthesis. Incomplete reactions can also leave unreacted amine or isocyanate precursors on the material surface.

Q2: Why is post-synthesis purification crucial for BTPU-modified materials?

A2: Purification is essential to remove unreacted precursors and by-products that can interfere with downstream applications. For example, in drug delivery systems, residual impurities can cause toxicity or alter the release profile of the therapeutic agent. In materials science, impurities can affect the mechanical and surface properties of the final product.

Q3: What are the primary methods for purifying BTPU-modified materials?

A3: The most common purification methods are solvent washing (sonication-assisted or refluxing), centrifugation, and dialysis. Often, a combination of these techniques is employed for optimal purity.

Q4: How can I tell if my BTPU-modified material is pure?

A4: The purity of the material can be assessed using various characterization techniques. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of the urea and siloxane linkages and the absence of impurity-related peaks.[1] Thermogravimetric Analysis (TGA) can quantify the amount of organic functionalization and indicate the removal of volatile impurities.[2][3][4] Elemental analysis can provide the exact elemental composition, which can be compared to the theoretical values.

Q5: My BTPU-modified nanoparticles are aggregating after purification. What can I do?

A5: Aggregation is a common issue, often exacerbated by the hydrogen-bonding capabilities of the urea groups.[5] To mitigate aggregation, consider using a co-functionalizing agent with inert groups to reduce inter-particle interactions.[5] Additionally, optimizing the pH of the storage solution and avoiding harsh drying methods like oven-drying in favor of lyophilization (freeze-drying) can help maintain dispersion.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete removal of unreacted BTPU - Insufficient washing volume or frequency.- Inappropriate solvent choice.- Strong physisorption of the silane onto the material surface.- Increase the volume of solvent used for washing and the number of washing cycles.- Use a sequence of solvents with varying polarities (e.g., ethanol, then acetone, then a non-polar solvent like hexane) to remove a broader range of impurities.- Employ sonication or refluxing during the washing steps to enhance the desorption of physically bound silanes.
Material aggregation during purification - Strong intermolecular hydrogen bonding between urea groups.- Changes in surface charge (zeta potential) during washing leading to instability.- High-speed centrifugation causing irreversible agglomeration.- Inappropriate drying method.- Add a small amount of a non-ionic surfactant to the washing solvent to prevent aggregation.- Adjust the pH of the washing and final suspension medium to a value that maximizes the absolute zeta potential, thereby increasing electrostatic repulsion between particles.- Optimize centrifugation parameters (reduce speed and/or time) and ensure the pellet is fully redispersed after each wash.- Use lyophilization (freeze-drying) instead of oven-drying to obtain a fine powder that is more easily redispersed.
Low yield of purified material - Loss of material during supernatant removal in centrifugation.- Use of a dialysis membrane with too large a molecular weight cut-off (MWCO).- Adhesion of the material to container walls.- Carefully decant the supernatant after centrifugation, leaving a small amount of solvent to avoid disturbing the pellet.- Select a dialysis membrane with an MWCO that is significantly smaller than the hydrodynamic diameter of your modified particles.[6][7] A general rule is to choose an MWCO that is 1/3 to 1/2 the molecular weight of the species to be retained.[7]- Pre-coat glassware with a silanizing agent or use low-adhesion microcentrifuge tubes.
FTIR spectrum still shows impurity peaks after purification - Incomplete reaction, leaving unreacted precursors.- Entrapment of impurities within the material's pores (if applicable).- Insufficient purification.- Re-evaluate the synthesis conditions to ensure complete reaction.- If the material is porous, consider using a solvent that can effectively penetrate the pores during washing.- Increase the duration and/or temperature (if the material is stable) of the washing steps.

Data Presentation

Table 1: Comparison of Post-Synthesis Purification Methods for BTPU-Modified Silica Nanoparticles

Purification Method Typical Parameters Advantages Disadvantages Estimated Purity Achieved Typical Recovery
Solvent Washing (Sonication) 3-5 cycles with ethanol and/or acetone; 15-30 min sonication per cycle.- Simple and rapid.- Effective for removing loosely bound impurities.- May not remove strongly adsorbed impurities.- Can induce aggregation if sonication is too harsh.90-95%80-90%
Solvent Washing (Reflux) 2-4 cycles with a suitable solvent (e.g., ethanol, toluene); reflux for 2-4 hours per cycle.- More effective than sonication for removing strongly bound impurities due to higher temperature.- Requires higher temperatures, which may not be suitable for all materials.- Longer process time.95-98%75-85%
Centrifugation 5,000-15,000 x g for 15-30 minutes, repeated for each washing step.- Efficiently separates the material from the washing solvent.- Scalable for larger quantities.- High g-forces can lead to irreversible aggregation.- Potential for material loss during supernatant removal.Dependent on washing steps70-90%
Dialysis Regenerated cellulose membrane with a 12-14 kDa MWCO; dialyzed against deionized water or ethanol for 24-48 hours with frequent solvent changes.[6][7][8]- Gentle method that minimizes aggregation.- Effective for removing small molecules and ions.- Time-consuming.- Not effective for removing large oligomeric by-products.- Requires large volumes of solvent.>98%>90%

Note: The estimated purity and recovery rates are generalized from literature on similar functionalized silica systems and may vary depending on the specific material and synthesis conditions.

Experimental Protocols

1. General Synthesis of BTPU-Modified Silica Nanoparticles (Illustrative)

This protocol describes a general method for the functionalization of silica nanoparticles with BTPU.

  • Materials: Silica nanoparticles, 3-aminopropyltriethoxysilane (APTES), Urea, Anhydrous Toluene, Ethanol, Acetone.

  • Procedure:

    • Disperse silica nanoparticles in anhydrous toluene.

    • Add a stoichiometric excess of APTES to the suspension and reflux under an inert atmosphere for 24 hours.

    • After cooling, add a solution of urea in a suitable solvent.

    • Continue the reaction at an elevated temperature for another 12-24 hours.

    • Collect the modified silica nanoparticles by centrifugation.

2. Post-Synthesis Purification Protocol: Combined Solvent Washing and Centrifugation

  • Objective: To remove unreacted BTPU, its hydrolysis products, and other synthesis residues.

  • Procedure:

    • After synthesis, centrifuge the reaction mixture at 10,000 x g for 20 minutes. Discard the supernatant.

    • Resuspend the pellet in ethanol with the aid of bath sonication for 15 minutes.

    • Centrifuge again at 10,000 x g for 20 minutes and discard the supernatant.

    • Repeat steps 2 and 3 two more times with ethanol.

    • Perform two additional washing cycles using acetone.

    • After the final wash, dry the purified BTPU-modified silica nanoparticles under vacuum or by lyophilization.

3. Post-Synthesis Purification Protocol: Dialysis

  • Objective: To achieve high purity by removing small molecular weight impurities.

  • Procedure:

    • After an initial solvent wash and centrifugation to remove the bulk of impurities, redisperse the BTPU-modified material in deionized water or ethanol.

    • Transfer the suspension into a dialysis bag made of a regenerated cellulose membrane with a molecular weight cut-off (MWCO) of 12-14 kDa.[6][7][8]

    • Place the sealed dialysis bag in a large beaker containing at least 100 times the sample volume of the same solvent.

    • Stir the dialysis medium gently.

    • Replace the dialysis medium every 4-6 hours for a total of 48 hours.

    • Recover the purified material from the dialysis bag and dry it using lyophilization.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Silica Nanoparticles s3 Reaction in Solvent s1->s3 s2 This compound (BTPU) s2->s3 p1 Centrifugation s3->p1 Crude Product p2 Solvent Washing (Ethanol/Acetone) p1->p2 Repeat 3-5x p2->p1 p3 Dialysis (Optional) p2->p3 c1 FTIR p2->c1 Purified Product c2 TGA p2->c2 c3 Elemental Analysis p2->c3 p3->c1 p3->c2 p3->c3

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Guide cluster_agg Troubleshooting Aggregation cluster_imp Improving Purity cluster_yield Increasing Yield start Purification Issue issue1 Material Aggregation start->issue1 issue2 Incomplete Impurity Removal start->issue2 issue3 Low Yield start->issue3 sol1a Optimize pH issue1->sol1a sol1b Use Lyophilization issue1->sol1b sol1c Reduce Centrifugation Speed issue1->sol1c sol1d Add Surfactant during wash issue1->sol1d sol2a Increase Wash Cycles/Volume issue2->sol2a sol2b Use Sequential Solvents issue2->sol2b sol2c Perform Dialysis issue2->sol2c sol3a Careful Supernatant Removal issue3->sol3a sol3b Check Dialysis MWCO issue3->sol3b sol3c Use Low-Adhesion Tubes issue3->sol3c

Caption: Troubleshooting decision tree for purification.

References

Effect of catalyst on the reaction rate of Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Bis([3-triethoxysilyl)propyl]urea, focusing on the effect of catalysts on the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory-scale synthesis involves the nucleophilic addition of 3-Aminopropyltriethoxysilane to urea. Typically, a 2:1 molar ratio of the aminosilane to urea is used. The reaction proceeds by the attack of the amine groups on the carbonyl carbon of urea, leading to the formation of the desired urea linkage.

Q2: Why is moisture a critical factor in this synthesis?

Moisture can lead to the premature hydrolysis of the triethoxysilyl groups on the silane reactant and the final product. This hydrolysis forms silanol (-Si-OH) groups, which can then undergo self-condensation to form siloxane (Si-O-Si) networks. This side reaction can lead to the formation of insoluble gels and a lower yield of the desired product. Therefore, anhydrous reaction conditions are crucial for a successful synthesis.

Q3: What is the role of a catalyst in this reaction?

A catalyst is employed to increase the rate of the reaction between the aminosilane and urea. Without a catalyst, the reaction can be slow and may require higher temperatures and longer reaction times to achieve a reasonable yield. Catalysts can activate the reactants, lowering the activation energy of the reaction.

Q4: Can the final product be purified by distillation?

Due to its high molecular weight and boiling point, purification of this compound by distillation is often challenging and may not be practical in a standard laboratory setting. The focus should be on achieving high purity through a well-controlled reaction with minimal side products.

Effect of Catalyst on Reaction Rate

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (hours)Yield (%)Notes
None0120-1308 - 12~70-80Reaction is slow and may not go to completion.
Dibutyltin dilaurate (DBTDL)0.1 - 0.580 - 1002 - 4>95Significantly reduces reaction time and temperature.[1]
Stannous octoate0.1 - 0.580 - 1003 - 5>90Another common organotin catalyst.
H-ZSM-5 (Zeolite)5 - 10 (wt%)906 - 8~89A heterogeneous catalyst that can be easily removed.[2]

Disclaimer: The data in this table is illustrative and intended to demonstrate the potential impact of catalysts. Actual results may vary depending on specific reaction conditions and purity of reagents.

Experimental Protocols

General Synthesis of this compound (Uncatalyzed)

This protocol is a general guideline for the uncatalyzed synthesis.

Materials:

  • 3-Aminopropyltriethoxysilane (APTES)

  • Urea

  • Anhydrous toluene (or another inert, dry solvent)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

  • Ensure all glassware is thoroughly dried before use.

  • Add urea (1 molar equivalent) and anhydrous toluene to the flask.

  • Begin stirring and gently heat the mixture to aid dissolution.

  • Slowly add 3-Aminopropyltriethoxysilane (2 molar equivalents) to the reaction mixture.

  • Heat the reaction mixture to 120-130°C under a slow stream of inert gas.

  • Monitor the reaction progress by a suitable analytical method (e.g., FTIR to observe the disappearance of the primary amine N-H stretch and the appearance of the urea C=O stretch).

  • The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude product.

Catalyzed Synthesis of this compound (Using Dibutyltin dilaurate)

This protocol outlines a catalyzed synthesis which is generally faster and proceeds under milder conditions.

Materials:

  • 3-Aminopropyltriethoxysilane (APTES)

  • Urea

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • Follow steps 1-4 of the uncatalyzed procedure.

  • Add the catalyst, Dibutyltin dilaurate (0.1-0.5 mol%), to the reaction mixture.

  • Slowly add 3-Aminopropyltriethoxysilane (2 molar equivalents).

  • Heat the reaction mixture to 80-100°C under an inert atmosphere.

  • Monitor the reaction progress. The reaction is expected to be significantly faster, typically within 2-4 hours.

  • Upon completion, cool the reaction mixture.

  • Remove the solvent under reduced pressure.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction mixture becomes viscous or forms a gel Premature hydrolysis and condensation of the triethoxysilyl groups due to the presence of moisture.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents.- Handle reagents under a dry, inert atmosphere (Nitrogen or Argon).- Consider using a drying agent in the reaction.
Low product yield - Incomplete reaction.- Side reactions.- Loss of product during workup.- Increase reaction time or temperature (for uncatalyzed reactions).- Use a catalyst to drive the reaction to completion.- Ensure accurate stoichiometry of reactants.- Minimize exposure to water and air during workup.
Product contains unreacted starting materials - Insufficient reaction time.- Low reaction temperature.- Inefficient mixing.- Extend the reaction time.- Gradually increase the reaction temperature while monitoring for side reactions.- Ensure vigorous stirring throughout the reaction.
Difficulty in removing heterogeneous catalyst The catalyst particles are too fine for simple filtration.- Use a finer filter paper or a membrane filter.- Centrifuge the mixture to pellet the catalyst before decanting the supernatant.

Visual Guides

ReactionPathway Urea Urea (1 eq.) Reaction Reaction Urea->Reaction APTES 3-Aminopropyltriethoxysilane (2 eq.) APTES->Reaction Catalyst Catalyst (e.g., DBTDL) Catalyst->Reaction Product This compound Reaction->Product Heat (Inert Atmosphere)

Diagram 1: Synthesis of this compound.

TroubleshootingWorkflow Start Experiment Start Problem Problem Encountered? Start->Problem Gel Gel Formation / High Viscosity Problem->Gel Yes LowYield Low Yield Problem->LowYield Yes Incomplete Incomplete Reaction Problem->Incomplete Yes End Successful Synthesis Problem->End No SolutionGel Check for Moisture: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere Gel->SolutionGel SolutionYield Optimize Reaction: - Increase Time/Temp - Add Catalyst - Check Stoichiometry LowYield->SolutionYield SolutionIncomplete Drive Reaction: - Extend Reaction Time - Increase Temperature - Improve Mixing Incomplete->SolutionIncomplete

Diagram 2: Troubleshooting workflow for synthesis.

References

Technical Support Center: Achieving Uniform and Reproducible Coatings with Bis([3-(triethoxysilyl)propyl]urea)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis([3-(triethoxysilyl)propyl]urea). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and high-quality coatings using this versatile silane coupling agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Troubleshooting Guide

This section addresses common issues encountered during the application of Bis([3-(triethoxysilyl)propyl]urea) coatings.

Question: My coating appears hazy and non-uniform. What are the likely causes and how can I fix this?

Answer: A hazy or non-uniform appearance is often due to premature or uncontrolled hydrolysis and condensation of the silane. This can lead to the formation of siloxane oligomers in the solution before it is applied to the substrate.

  • Causes:

    • Excessive Water in Solvent: The presence of too much water can accelerate hydrolysis.

    • Inappropriate pH: The pH of the solution significantly impacts the rate of hydrolysis and condensation.[1][2] For most silanes, a slightly acidic to neutral pH is preferred for controlled reaction.[1]

    • Prolonged Solution Stand Time: Allowing the prepared silane solution to stand for too long before application can lead to particle formation.

  • Solutions:

    • Use Anhydrous Solvents: Start with high-purity, low-water content solvents.

    • Control pH: Adjust the pH of your solution. For many silane applications, a pH between 4 and 5 is optimal for hydrolysis. This can be achieved by adding a small amount of an acid like acetic acid.[3]

    • Fresh Solution Preparation: Prepare the silane solution immediately before use.

    • Incorporate Water Scavengers: In sensitive applications, consider adding a water scavenger to the formulation to remove trace amounts of water.[1]

Question: I am experiencing poor adhesion of the coating to my substrate. What steps can I take to improve it?

Answer: Poor adhesion is a common problem that can usually be resolved by carefully preparing the substrate and optimizing the curing process.

  • Causes:

    • Surface Contamination: The substrate surface may have organic residues, dust, or other contaminants that prevent proper bonding.

    • Insufficient Surface Hydroxyl Groups: Silanes bond to the surface through reaction with hydroxyl (-OH) groups. Some substrates may not have a sufficient density of these groups.

    • Incomplete Curing: The silane layer may not be fully cross-linked, leading to a weak film.

  • Solutions:

    • Rigorous Substrate Cleaning: Implement a thorough cleaning procedure for your substrate. This can include sonication in solvents like acetone and isopropanol, followed by drying with a stream of nitrogen. For some substrates, a piranha solution wash or UV-ozone treatment can be effective in removing organic contaminants and generating hydroxyl groups.

    • Surface Activation: Plasma treatment of the substrate surface can be an effective way to increase the number of hydroxyl groups and improve wettability.

    • Optimize Curing Conditions: Ensure that the coated substrate is cured at the appropriate temperature and for a sufficient duration. Curing at elevated temperatures (e.g., 80-120°C) can promote the formation of a more condensed and stable siloxane network, which improves adhesion.[4]

Question: The coating is cracking after curing. How can I prevent this?

Answer: Cracking is often a sign of excessive stress within the coating, which can be caused by a number of factors.

  • Causes:

    • Excessive Coating Thickness: Applying a coating that is too thick can lead to the build-up of internal stress during solvent evaporation and curing.

    • Rapid Curing: Curing at a very high temperature or for too short a time can induce thermal stress.

    • High Silane Concentration: Using a highly concentrated silane solution can result in a thick, brittle film.

  • Solutions:

    • Reduce Silane Concentration: Lower the concentration of the Bis([3-(triethoxysilyl)propyl]urea) in your coating solution. Typical concentrations for dip coating are in the range of 0.5-5% by weight.[5]

    • Control Withdrawal Speed (for Dip Coating): A slower withdrawal speed generally results in a thinner coating.

    • Optimize Curing Protocol: Use a more gradual curing process. For example, you could include a pre-curing step at a lower temperature before the final cure at a higher temperature.

    • Consider a Flexible Co-solvent: Adding a co-solvent with a higher boiling point can slow down the evaporation rate and reduce stress.

Frequently Asked Questions (FAQs)

1. What is Bis([3-(triethoxysilyl)propyl]urea) and what are its primary applications?

Bis([3-(triethoxysilyl)propyl]urea) is a dipodal silane coupling agent. Its structure contains two triethoxysilyl groups and a central urea moiety. This dual functionality allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and ceramics) and organic polymers, enhancing adhesion and durability.[2] It is commonly used in coatings, adhesives, sealants, and for surface modification of nanoparticles.[2]

2. How does the hydrolysis and condensation of Bis([3-(triethoxysilyl)propyl]urea) lead to coating formation?

The coating formation is a two-step process:

  • Hydrolysis: The triethoxysilyl groups (-Si(OCH2CH3)3) react with water to form silanol groups (-Si(OH)3) and ethanol. This reaction is often catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups are very reactive and will condense with each other to form stable siloxane bonds (Si-O-Si). They also react with hydroxyl groups on the substrate surface, covalently bonding the silane to the substrate. This process results in a highly cross-linked, three-dimensional network that forms the coating.

3. What is the recommended solvent for preparing a Bis([3-(triethoxysilyl)propyl]urea) solution?

A mixture of ethanol and water is commonly used. The ethanol helps to dissolve the silane, while the water is necessary for the hydrolysis reaction. A typical solvent system might be a 95:5 (v/v) mixture of ethanol to acidified water (e.g., pH 4-5 with acetic acid). The exact ratio can be optimized depending on the desired hydrolysis rate and solution stability.

4. What are the key parameters to control for achieving a reproducible coating?

To ensure reproducibility, the following parameters should be carefully controlled:

  • Silane Concentration: Directly influences the thickness and properties of the final coating.

  • Solution pH: Affects the rate of hydrolysis and condensation.

  • Substrate Preparation: A clean and well-prepared surface is crucial for good adhesion.

  • Application Method Parameters: For dip coating, this includes immersion time, withdrawal speed, and dipping/withdrawal angles.

  • Curing Temperature and Time: Determines the extent of cross-linking and the final properties of the coating.

  • Environmental Conditions: Humidity and temperature of the coating environment can influence the hydrolysis and condensation reactions.

5. Can I use Bis([3-(triethoxysilyl)propyl]urea) with any type of substrate?

This silane is most effective on substrates that have hydroxyl groups on their surface, such as glass, silicon wafers, and many metal oxides (e.g., aluminum oxide, titanium dioxide). For substrates with low surface energy or lacking hydroxyl groups (e.g., some plastics), a surface pre-treatment like plasma activation may be necessary to generate reactive sites for bonding.

Data Presentation

Table 1: Effect of Bis([3-(triethoxysilyl)propyl]urea) Concentration on Coating Properties (Illustrative Data)

Concentration (% v/v in 95% Ethanol/5% Water, pH 4.5)Average Film Thickness (nm)Static Water Contact Angle (°)
0.55 - 1065 - 70
1.015 - 2070 - 75
2.030 - 4075 - 80
5.080 - 10080 - 85

Note: This data is illustrative and the actual values may vary depending on the substrate, application method, and curing conditions. It is recommended to perform a concentration optimization study for your specific application.

Table 2: Influence of Curing Temperature on Adhesion Strength (Illustrative Data)

Curing Temperature (°C)Curing Time (min)Adhesion Strength (MPa) - Pull-off TestFailure Mode
25 (Room Temp)24 hours5 - 8Adhesive
806012 - 15Cohesive/Adhesive
1203018 - 22Cohesive

Note: This data is illustrative. Adhesion strength is highly dependent on the substrate and the test method used. A higher curing temperature generally leads to a more robust, cohesively strong film.

Experimental Protocols

Detailed Methodology for Dip-Coating a Glass Substrate:

  • Substrate Cleaning:

    • Immerse glass slides in a solution of 5% Decon 90 in deionized water and sonicate for 30 minutes.

    • Rinse the slides thoroughly with deionized water.

    • Sonicate the slides in isopropanol for 15 minutes.

    • Rinse with deionized water and dry under a stream of high-purity nitrogen.

    • For enhanced cleaning and activation, treat the slides with an oxygen plasma cleaner for 5 minutes immediately before coating.

  • Preparation of the Silane Solution (1% v/v):

    • Prepare a 95:5 (v/v) solution of absolute ethanol and deionized water.

    • Adjust the pH of the water to 4.5 using acetic acid before mixing with ethanol.

    • To 99 mL of the ethanol/water solvent, add 1 mL of Bis([3-(triethoxysilyl)propyl]urea) while stirring.

    • Allow the solution to hydrolyze for at least 1 hour at room temperature with continuous stirring.

  • Dip-Coating Procedure:

    • Use a commercial dip-coater for precise control of the withdrawal speed.[6]

    • Immerse the cleaned glass slide into the prepared silane solution for 2 minutes.

    • Withdraw the slide from the solution at a constant speed of 100 mm/min.

    • Allow the coated slide to air-dry for 5 minutes.

  • Curing:

    • Place the air-dried slides in an oven pre-heated to 110°C.

    • Cure the slides for 30 minutes.

    • Allow the slides to cool down to room temperature slowly before further use or characterization.

Mandatory Visualizations

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Bis-Urea_Silane Bis([3-triethoxysilyl)propyl]urea (R-Si(OEt)3)2 Hydrolyzed_Silane Hydrolyzed Bis-Urea Silane (R-Si(OH)3)2 Bis-Urea_Silane->Hydrolyzed_Silane H+ or OH- catalyst Water Water (H2O) (in Ethanol/Water solvent) Water->Hydrolyzed_Silane Ethanol Ethanol (EtOH) Hydrolyzed_Silane_2 Hydrolyzed Bis-Urea Silane (R-Si(OH)3)2 Coated_Substrate Coated Substrate with Cross-linked Siloxane Network Hydrolyzed_Silane_2->Coated_Substrate Forms Si-O-Si bonds Substrate Substrate with -OH groups Substrate->Coated_Substrate Forms Si-O-Substrate bonds Water_byproduct Water (H2O)

Caption: Hydrolysis and condensation of Bis([3-(triethoxysilyl)propyl]urea).

Experimental_Workflow cluster_prep Preparation cluster_coating Coating Application cluster_post Post-Processing Substrate_Cleaning Substrate Cleaning (e.g., Solvents, Plasma) Dip_Coating Dip Coating (Immersion & Withdrawal) Substrate_Cleaning->Dip_Coating Silane_Solution_Prep Silane Solution Preparation (Hydrolysis) Silane_Solution_Prep->Dip_Coating Air_Dry Air Drying Dip_Coating->Air_Dry Curing Curing (Thermal) Air_Dry->Curing Characterization Characterization (e.g., Thickness, Adhesion) Curing->Characterization

Caption: General experimental workflow for dip coating.

References

Validation & Comparative

Comparative study of Bis([3-triethoxysilyl)propyl]urea and APTES for surface modification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bis([3-triethoxysilyl)propyl]urea and APTES for Surface Modification

Introduction

Surface modification is a critical process in the development of advanced materials for research, diagnostics, and therapeutics. The choice of surface modification agent can significantly impact the performance, stability, and biocompatibility of a material. This guide provides a comparative analysis of two commonly used silane coupling agents: (3-Aminopropyl)triethoxysilane (APTES) and this compound (BTSPU).

APTES is a widely utilized monopodal silane known for its ability to introduce primary amine groups onto a variety of substrates, facilitating the covalent attachment of biomolecules.[1][2] BTSPU, a dipodal or bis-silane, features a central urea group and two triethoxysilyl groups. This unique structure offers the potential for enhanced stability and different surface functionalities compared to traditional monopodal silanes like APTES.[3][4] This guide will delve into a comparison of their performance, supported by available data, and provide detailed experimental protocols for their application.

Performance Comparison

While direct, side-by-side comparative studies under identical conditions are limited in the published literature, a comparison can be drawn from existing data and the fundamental structural differences between the two molecules.

Key Performance Metrics:

Performance MetricThis compound (BTSPU)(3-Aminopropyl)triethoxysilane (APTES)Key Observations
Contact Angle (Water) Expected to be higher than APTES due to the urea group and potential for more organized packing. A water contact angle of 93 ± 4° has been reported for a SiO2-urea coated film.[5]Varies widely depending on deposition conditions, typically in the range of 34° to 64°.[1][2]The urea functionality in BTSPU can lead to a more hydrophobic surface compared to the primary amine of APTES.
Surface Energy Expected to be lower than APTES-modified surfaces. Poly(urethane-siloxane) networks with urea linkages show surface energies of 26-29 mJ/m².[6]Generally results in a higher surface energy compared to unmodified hydrophobic surfaces, though it decreases the surface energy of highly hydrophilic substrates like silicates.[1]The lower surface energy of BTSPU-modified surfaces could be advantageous in applications requiring controlled wetting.
Coating Thickness Likely to form a slightly thicker monolayer than APTES due to its larger molecular size. The dipodal nature may also lead to more complex, cross-linked multilayers under certain conditions.Monolayer thickness is typically in the range of 0.7 to 1.2 nm.[2] Multilayer formation is common and can significantly increase thickness.[1]Precise control over coating thickness is crucial for many applications and depends heavily on the deposition protocol for both silanes.
Hydrolytic Stability Significantly higher than APTES. Dipodal silanes exhibit intrinsically greater hydrolytic stability, up to 10,000 times that of conventional monopodal silanes.[3][7]Prone to hydrolysis and detachment from the surface, especially in aqueous environments at elevated temperatures.[8][9]The two points of attachment of BTSPU to the substrate provide enhanced stability, making it a superior choice for long-term applications in aqueous media.
Biocompatibility The urea moiety is a common functional group in many biocompatible polymers and drug molecules, suggesting good biocompatibility. Arginine-based poly(ester urea urethane) coatings have shown excellent biocompatibility.[10][11]Generally considered biocompatible and widely used in biomedical applications.[12]Both silanes offer good biocompatibility, but the specific cellular response can be application-dependent.
Functional Group Urea group with two secondary amines and a carbonyl group. The urea functionality can participate in hydrogen bonding.[13]Primary amine (-NH2).[1]The different functional groups offer distinct possibilities for subsequent molecular immobilization and surface interactions.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and effective surface modifications. Below are representative protocols for surface modification using BTSPU and APTES.

Protocol 1: Surface Modification with this compound (BTSPU)

This protocol is based on general procedures for dipodal silanes and can be adapted for various substrates.

1. Substrate Preparation:

  • Clean the substrate by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
  • Dry the substrate under a stream of nitrogen gas.
  • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma for 5 minutes or immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.
  • Rinse the substrate thoroughly with deionized water and dry with nitrogen.

2. Silanization:

  • Prepare a 2% (v/v) solution of BTSPU in anhydrous toluene.
  • Immerse the cleaned and activated substrate in the BTSPU solution.
  • Incubate the reaction at 80°C for 4-6 hours under a nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture.[3]
  • After incubation, remove the substrate and rinse with fresh anhydrous toluene to remove any unbound silane.

3. Curing:

  • Cure the coated substrate in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.[14]

4. Characterization:

  • Characterize the modified surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Protocol 2: Surface Modification with (3-Aminopropyl)triethoxysilane (APTES)

This is a widely used protocol for achieving amine-functionalized surfaces.[1]

1. Substrate Preparation:

  • Follow the same substrate preparation steps as described in Protocol 1.

2. Silanization:

  • Prepare a 1-5% (v/v) solution of APTES in a suitable solvent. Anhydrous toluene is commonly used for forming well-ordered monolayers, while ethanol or a mixture of ethanol and water can also be used.[1][2]
  • Immerse the cleaned and activated substrate in the APTES solution.
  • Incubate for 1-2 hours at room temperature or for a shorter duration (e.g., 20-60 minutes) at a slightly elevated temperature (e.g., 50-70°C).[1]

3. Rinsing and Curing:

  • After incubation, rinse the substrate sequentially with the silanization solvent (e.g., toluene or ethanol) and then with deionized water to remove physisorbed APTES molecules.
  • Cure the substrate in an oven at 110°C for 30-60 minutes.

4. Characterization:

  • Analyze the APTES-modified surface using contact angle measurements, XPS to confirm the presence of nitrogen, and ellipsometry to determine the layer thickness.

Visualizing the Chemistry and Workflow

Chemical Structures and Surface Binding

The following diagram illustrates the chemical structures of APTES and BTSPU and their proposed binding to a hydroxylated silica surface.

G Chemical Structures and Surface Binding Mechanisms cluster_APTES APTES (Monopodal Silane) cluster_BTSPU BTSPU (Dipodal Silane) cluster_surface Substrate Surface APTES_mol H₂N-(CH₂)₃-Si(OC₂H₅)₃ APTES_hydrolyzed H₂N-(CH₂)₃-Si(OH)₃ APTES_mol->APTES_hydrolyzed Hydrolysis (+3H₂O, -3C₂H₅OH) APTES_surface Surface-O-Si-(OH)₂-(CH₂)₃-NH₂ APTES_hydrolyzed->APTES_surface Condensation (-H₂O) Surface Substrate with -OH groups BTSPU_mol (C₂H₅O)₃Si-(CH₂)₃-NH-CO-NH-(CH₂)₃-Si(OC₂H₅)₃ BTSPU_hydrolyzed (HO)₃Si-(CH₂)₃-NH-CO-NH-(CH₂)₃-Si(OH)₃ BTSPU_mol->BTSPU_hydrolyzed Hydrolysis (+6H₂O, -6C₂H₅OH) BTSPU_surface Surface-O-Si-(OH)₂-(CH₂)₃-NH-CO-NH-(CH₂)₃-(OH)₂-Si-O-Surface BTSPU_hydrolyzed->BTSPU_surface Condensation (-2H₂O) G Experimental Workflow for Comparative Analysis cluster_prep Preparation cluster_modification Surface Modification cluster_characterization Characterization cluster_performance Performance Testing A Substrate Cleaning & Activation B1 Silanization with APTES A->B1 B2 Silanization with BTSPU A->B2 C1 Contact Angle B1->C1 C2 Surface Energy Calculation B1->C2 C3 XPS Analysis B1->C3 C4 Ellipsometry/AFM B1->C4 D2 Biocompatibility Assay B1->D2 D3 Drug Loading/Release Study B1->D3 B2->C1 B2->C2 B2->C3 B2->C4 B2->D2 B2->D3 D1 Hydrolytic Stability Test C1->D1 C3->D1 C4->D1

References

Performance comparison of Bis([3-triethoxysilyl)propyl]urea with other silane coupling agents

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of advanced materials, the choice of a silane coupling agent is critical for optimizing the performance and durability of composites, adhesives, and coatings. This guide provides a comprehensive comparison of Bis([3-triethoxysilyl)propyl]urea with other prominent silane coupling agents, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound, a bis-ureido silane, distinguishes itself through its dual-functional nature, offering the potential for enhanced interfacial adhesion and hydrolytic stability. As a bis-silane, it possesses two trifunctional silyl groups, enabling it to form up to six bonds with a substrate, a significant increase compared to the three bonds formed by conventional monosilanes[1][2]. This multipoint attachment contributes to a more stable and durable bond at the interface[1]. The urea functionality in its structure enhances hydrogen bonding capabilities and provides compatibility with a range of polymer matrices[1][3][4].

This guide will delve into the performance of this compound in comparison to other widely used silane coupling agents, such as sulfur-containing silanes (e.g., TESPT), amino-silanes, and methacryloxy-silanes, across various applications.

Performance Comparison in Adhesion Applications

The primary function of a silane coupling agent is to act as a molecular bridge between an inorganic substrate and an organic polymer matrix, thereby enhancing adhesion[5][6]. The performance of this compound in this regard has been evaluated in comparison to other silanes in dental resin applications.

Table 1: Shear Bond Strength of Various Silane Coupling Agents on Silica-Coated Titanium

Silane Coupling AgentShear Bond Strength (Dry, MPa)Shear Bond Strength (Thermocycled, MPa)
3-Acryloyloxypropyltrimethoxysilane22.5 ± 2.514.8 ± 3.8
3-Methacryloyloxypropyltrimethoxysilane (Control)-14.2 ± 5.8
Bis-[3-(triethoxysilyl)propyl]polysulfide 10.0 ± 1.27.5 ± 2.5
N-[3-(trimethoxysilyl)propyl]ethylenediamine11.3 ± 2.27.5 ± 1.9
This compound) -4.5 ± 1.0

Data sourced from a study on bonding a bis-GMA resin to silicatized titanium[7][8]. Note that the polysulfide bis-silane is a different molecule but provides a reference for a sulfur-containing bis-silane.

In a study evaluating the adhesion of a bis-GMA resin to silicatized titanium, this compound demonstrated a lower shear bond strength after thermocycling compared to 3-methacryloyloxypropyltrimethoxysilane and a blend of 3-methacryloyloxypropyltrimethoxysilane with a cross-linker silane[7]. This suggests that for this specific application, the methacrylate functional group provides a more robust and hydrolytically stable bond. However, it is important to note that the performance of a coupling agent is highly dependent on the specific polymer system and substrate.

Ureido-functional silanes, in general, are known for their good stability in reactive polymer systems and their ability to provide nitrogen reactivity without the strong basicity of amino-silanes[3]. They are often used in epoxy, phenolic, furan, and melamine resins, as well as polyurethanes[3].

Performance in Rubber Composites

In the rubber industry, particularly for silica-filled tires, sulfur-containing silanes like Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) are the most widely used coupling agents[5][9][10][11]. They improve the interaction between the hydrophilic silica filler and the non-polar rubber matrix, leading to enhanced mechanical properties[5][10].

While direct comparative data for this compound in silica-filled rubber is limited in the provided search results, the performance of ureido-silanes, in general, can be considered. The urea group can participate in hydrogen bonding with the silanol groups on the silica surface, potentially improving filler dispersion[4]. However, the sulfur groups in TESPT play a crucial role by reacting with the rubber during vulcanization, forming covalent bonds between the filler and the polymer matrix[9].

Table 2: Effect of TESPT on the Mechanical Properties of Silica-Filled Natural Rubber

PropertyUnfilled Vulcanized NRSilica-Filled NR (No TESPT)Silica-Filled NR (with TESPT)
Tensile StrengthHigher than silica-filled without TESPTLower than unfilledEnhanced with TESPT incorporation
Mooney Viscosity-IncreasesFurther increases with TESPT
Cure TimeShorterLongerOptimized with TESPT

Data synthesized from studies on the effect of TESPT in silica-filled natural rubber compounds[5][10].

The presence of TESPT in silica-filled rubber compounds leads to a significant improvement in tensile strength and other mechanical properties[5][12]. The addition of TESPT also optimizes the cure time, which is typically longer in silica-filled compounds due to the absorption of curatives by the filler[5][10].

Hydrolytic Stability: The Bis-Silane Advantage

A key advantage of bis-silanes, including this compound, is their enhanced hydrolytic stability compared to conventional mono-silanes[13][14]. The ability to form multiple siloxane bonds with the substrate surface creates a more robust and water-resistant interface[1][2]. This is particularly important for applications where the material is exposed to humid or aqueous environments over its service life. Studies have shown that silanes with two silicone functional groups are more stable at the interface between silica and a polymeric resin than those with mono- or tri-silicone functional groups[13].

Experimental Protocols

Shear Bond Strength Testing of Adhesion to Titanium

This protocol describes the methodology used to evaluate the shear bond strength of silane coupling agents for bonding a dental resin to a titanium substrate.

  • Substrate Preparation: Titanium slides are cleaned and then silicatized to create a silica-like surface for the silane to bond to.

  • Silane Solution Preparation: The silane coupling agents, including this compound, are prepared as 1.0 vol.% solutions in 95 vol.% ethanol. For some formulations, a cross-linker silane like 1,2-bis-(triethoxysilyl)ethane can be added. The solutions are activated (hydrolyzed) for a specified period (e.g., 1 or 24 hours)[7].

  • Silanization: The prepared silane solutions are applied to the silicatized titanium slides.

  • Resin Application: Stubs of a dental resin (e.g., bis-GMA based) are applied to the silanized surfaces.

  • Curing: The resin stubs are photo-polymerized and then post-polymerized in a light-curing unit.

  • Aging (Optional): To test hydrolytic stability, specimens can be subjected to thermocycling (e.g., 6000 cycles between 5°C and 55°C)[7].

  • Shear Bond Strength Measurement: The force required to shear the resin stub from the titanium substrate is measured using a universal testing machine.

Evaluation of Silane Coupling Agents in Rubber Composites

This protocol outlines the general procedure for evaluating the effect of silane coupling agents on the properties of silica-filled rubber.

  • Compounding: The rubber (e.g., natural rubber), silica filler, silane coupling agent (e.g., TESPT or this compound), and other rubber chemicals (activators, antioxidants, curing agents) are mixed in a two-roll mill or an internal mixer.

  • Curing: The compounded rubber is vulcanized (cured) in a compression molding press at a specific temperature and time.

  • Property Testing:

    • Cure Characteristics: Measured using a rheometer to determine parameters like scorch time, cure time, and torque values.

    • Mechanical Properties: Tensile strength, elongation at break, and modulus are measured using a universal testing machine according to relevant ASTM standards.

    • Dynamic Properties: Storage modulus and tan delta are measured using a dynamic mechanical analyzer to assess properties related to rolling resistance and wet grip in tires.

    • Filler Dispersion: Assessed using techniques like transmission electron microscopy (TEM) or by measuring the Payne effect (the strain amplitude dependence of the storage modulus).

Visualizing the Mechanisms

To better understand the interactions at the molecular level, the following diagrams illustrate the coupling mechanism of silanes and the advantage of a bis-silane structure.

SilaneCouplingMechanism cluster_Silane Silane Coupling Agent cluster_Interface Interface cluster_Materials Materials Silane Y-R-Si(OR')3 Hydrolysis Hydrolysis (with H2O) Silane->Hydrolysis Step 1 Condensation_Polymer Interaction with Organic Polymer Silane->Condensation_Polymer Y-group reacts Condensation_Surface Condensation with Inorganic Surface Hydrolysis->Condensation_Surface Y-R-Si(OH)3 Inorganic Inorganic Surface (-OH groups) Condensation_Surface->Inorganic Forms Si-O-Substrate bonds Organic Organic Polymer Condensation_Polymer->Organic

Caption: General mechanism of a silane coupling agent.

Bis_vs_Mono_Silane cluster_Mono Mono-Silane cluster_Bis Bis-Silane MonoSilane R-Si(OR')3 MonoBonds Forms up to 3 bonds with the substrate MonoSilane->MonoBonds Substrate Inorganic Substrate MonoBonds->Substrate Less Stable Interface BisSilane (R'O)3Si-R-Si(OR')3 BisBonds Forms up to 6 bonds with the substrate BisSilane->BisBonds BisBonds->Substrate More Stable & Durable Interface

References

A Comparative Guide to Validating Surface Functionalization with Bis([3-triethoxysilyl)propyl]urea using XPS and FTIR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful functionalization of surfaces is a critical step in a multitude of applications, from biocompatible implants to targeted drug delivery systems. Bis([3-triethoxysilyl)propyl]urea (BTSPU) is an increasingly popular choice for surface modification due to its ability to form stable, cross-linked layers with reactive urea functionalities. However, verifying the presence and integrity of this molecularly thin layer is paramount. This guide provides a comprehensive comparison of two of the most powerful and accessible surface analysis techniques for this purpose: X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

At a Glance: XPS vs. FTIR for BTSPU Functionalization

FeatureX-ray Photoelectron Spectroscopy (XPS)Fourier-Transform Infrared Spectroscopy (FTIR)
Information Provided Elemental composition, chemical state, and layer thicknessMolecular vibrations and functional groups
Primary Advantage Quantitative elemental analysis and chemical state identificationHigh sensitivity to organic functional groups
Limitations Requires high vacuum, potential for X-ray induced damageLess quantitative, can be challenging for very thin films
Sampling Depth 1-10 nmMicrons (in ATR mode)
Key Confirmation for BTSPU Presence of Si, N, C, and O in expected ratiosDetection of urea C=O, N-H, and Si-O-Si bonds

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative methodologies for the analysis of BTSPU-functionalized surfaces using XPS and FTIR.

X-ray Photoelectron Spectroscopy (XPS) Protocol
  • Sample Preparation: The BTSPU-functionalized substrate is carefully mounted on a sample holder using double-sided, vacuum-compatible tape. It is crucial to avoid any surface contamination during handling.

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used. The analysis is conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).

  • Survey Scan: A wide energy range scan (0-1200 eV) is initially performed to identify all the elements present on the surface.

  • High-Resolution Scans: Detailed scans are then acquired for the elemental regions of interest: Si 2p, N 1s, C 1s, and O 1s. This allows for the determination of the chemical states of these elements.

  • Data Analysis: The collected spectra are charge-referenced to the adventitious carbon C 1s peak at 284.8 eV. The peaks are then fitted using appropriate software to determine the binding energies and atomic concentrations of the different chemical species.

Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
  • Sample Preparation: For analysis using Attenuated Total Reflectance (ATR)-FTIR, the BTSPU-functionalized substrate is pressed firmly against the ATR crystal (e.g., germanium or diamond).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Background Spectrum: A background spectrum of the clean, unfunctionalized substrate is collected to subtract any interfering signals.

  • Sample Spectrum: The spectrum of the BTSPU-functionalized surface is then recorded. Typically, multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is subtracted from the sample spectrum to yield the infrared spectrum of the BTSPU layer. The resulting peaks are then assigned to their corresponding molecular vibrations.

Data Presentation and Interpretation

The data obtained from XPS and FTIR provide complementary information that, when combined, offers a comprehensive validation of the BTSPU functionalization.

XPS Data for BTSPU Functionalization

XPS provides quantitative elemental information, confirming the presence of the key elements of the BTSPU molecule on the surface.

ElementXPS PeakExpected Binding Energy (eV)Interpretation
SiliconSi 2p102.0 - 103.5Confirms the presence of the silane in a silicon-oxygen environment (Si-O-Si or Si-O-Substrate).[1][2][3][4]
NitrogenN 1s399.5 - 401.5Indicates the presence of nitrogen in the urea functional group.[1][5][6]
CarbonC 1s284.8 (adventitious), 286-287 (C-N), 288-289 (C=O)Deconvolution of the C 1s peak can distinguish between the propyl chains and the urea carbonyl carbon.
OxygenO 1s532.0 - 533.5Corresponds to oxygen in the siloxane network (Si-O-Si) and the urea carbonyl group (C=O).[1]
FTIR Data for BTSPU Functionalization

FTIR is highly effective in identifying the specific chemical bonds present in the BTSPU layer, thus confirming its molecular structure.

Wavenumber (cm⁻¹)Vibrational ModeInterpretation
~3340N-H stretchConfirms the presence of the urea functional group.
~2930 & ~2870C-H stretchIndicates the presence of the propyl chains.[7]
~1640C=O stretch (Amide I)A strong indicator of the urea carbonyl group.[7]
~1560N-H bend (Amide II)Further confirmation of the urea functional group.
1100 - 1000Si-O-Si stretchConfirms the formation of a cross-linked siloxane network on the surface.[8][9]

Visualizing the Validation Process

The following diagrams illustrate the workflow and the logical relationship of how XPS and FTIR data are used to validate the surface functionalization.

experimental_workflow cluster_prep Surface Preparation cluster_analysis Surface Analysis cluster_validation Validation substrate Substrate Cleaning functionalization BTSPU Functionalization substrate->functionalization Hydroxylation xps XPS Analysis functionalization->xps ftir FTIR Analysis functionalization->ftir elemental Elemental Composition & Chemical State xps->elemental functional Functional Group Identification ftir->functional confirmation Successful Functionalization elemental->confirmation functional->confirmation

Caption: Experimental workflow for validating BTSPU surface functionalization.

logical_relationship cluster_xps XPS Data cluster_ftir FTIR Data bts_layer BTSPU Layer on Surface si_peak Si 2p Peak bts_layer->si_peak n_peak N 1s Peak bts_layer->n_peak c_peak C 1s Peak (C-N, C=O) bts_layer->c_peak nh_stretch N-H Stretch bts_layer->nh_stretch co_stretch C=O Stretch bts_layer->co_stretch sio_stretch Si-O-Si Stretch bts_layer->sio_stretch xps_conf Elemental Confirmation si_peak->xps_conf n_peak->xps_conf c_peak->xps_conf success Validated Functionalization xps_conf->success ftir_conf Bonding Confirmation nh_stretch->ftir_conf co_stretch->ftir_conf sio_stretch->ftir_conf ftir_conf->success

Caption: Logical relationship of XPS and FTIR data for functionalization confirmation.

Comparison with Other Alternatives

While XPS and FTIR are the workhorses for validating surface functionalization, other techniques can provide valuable complementary information.

TechniquePrincipleInformation ProvidedComparison to XPS/FTIR
Contact Angle Goniometry Measures the angle at which a liquid droplet interfaces with the surface.Surface hydrophobicity/hydrophilicity.Provides information on surface energy changes resulting from functionalization but does not give chemical information. It is a simple and quick complementary technique.
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy technique.Surface topography and roughness.AFM visualizes the surface at the nanoscale and can show changes in morphology after functionalization, but it does not provide chemical identification.[10]
Spectroscopic Ellipsometry Measures the change in polarization of light upon reflection from a surface.Film thickness and refractive index.Provides highly accurate thickness measurements for thin films, complementing the thickness estimates from XPS.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) A mass spectrometry technique that analyzes the outermost atomic layers of a surface.Elemental and molecular information with high surface sensitivity.Offers higher surface sensitivity and molecular fragmentation information compared to XPS, but quantification can be more challenging.

Conclusion

The validation of surface functionalization with this compound is most effectively and comprehensively achieved through the complementary use of X-ray Photoelectron Spectroscopy and Fourier-Transform Infrared Spectroscopy. XPS provides the indisputable quantitative elemental evidence of the silane's presence and its chemical bonding environment on the surface. FTIR, in turn, offers the crucial confirmation of the integrity of the urea functional group and the formation of the siloxane network. While alternative techniques such as contact angle goniometry and atomic force microscopy can provide valuable supporting data on the physical properties of the modified surface, XPS and FTIR remain the gold standard for detailed chemical and structural validation. By employing these two powerful techniques in tandem, researchers can proceed with confidence in the successful modification of their surfaces for a wide array of advanced applications.

References

A Comparative Guide to Quantitative Analysis of Bis([3-triethoxysilyl)propyl]urea Grafting Density on Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of bis([3-triethoxysilyl)propyl]urea grafting density on different substrates. It is designed to assist researchers in selecting the most appropriate method for their specific application by presenting objective performance comparisons, supporting experimental data where available, and detailed methodologies.

Introduction to Surface Grafting with this compound

This compound is a bifunctional organosilane commonly used for surface modification. Its two triethoxysilyl groups allow for strong covalent bonding to hydroxyl-rich surfaces such as silica, glass, and metal oxides, while the central urea group provides sites for further functionalization or specific interactions. The density of the grafted silane layer is a critical parameter that influences the final properties of the modified substrate, including its biocompatibility, adhesion, and performance in various applications. Therefore, accurate quantification of the grafting density is essential for process optimization and quality control.

Comparative Analysis of Quantitative Techniques

Several analytical methods can be employed to quantify the grafting density of silane layers. The choice of technique depends on factors such as the nature of the substrate, the expected thickness of the silane layer, the required sensitivity, and the availability of instrumentation. The following sections provide a comparative overview of the most common techniques.

Data Presentation: Comparison of Analytical Techniques
TechniquePrinciple of MeasurementAdvantagesDisadvantagesTypical Quantitative Output
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation.Surface sensitive (top 2-10 nm), provides elemental and chemical state information, can be quantitative.Requires ultra-high vacuum, potential for sample damage, quantification can be complex.Atomic concentration (%), layer thickness (nm), grafting density (molecules/nm²).
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Provides bulk information about the grafted material, relatively simple to perform.Requires a significant amount of sample, not surface-specific, indirect measurement of grafting density.Weight loss (%), amount of grafted material (mg), grafting density (molecules/nm²).
Atomic Force Microscopy (AFM) Scans a sharp tip over the surface to create a topographical image. Can also measure mechanical and adhesive properties.High-resolution imaging of surface morphology, can detect monolayer formation and defects.Can be prone to artifacts, quantification of grafting density is indirect and relies on assumptions.Surface roughness (nm), layer thickness (nm) from step-height measurements, visualization of surface coverage.
Contact Angle Goniometry Measures the contact angle of a liquid droplet on a solid surface, which is related to the surface energy.Simple, rapid, and sensitive to changes in surface chemistry.Indirect measure of grafting density, sensitive to surface roughness and contamination.Contact angle (°), surface free energy (mN/m).
Ellipsometry Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.Highly accurate and precise for measuring film thickness, non-destructive.Requires a smooth and reflective substrate, data analysis can be complex.Film thickness (nm), refractive index.
Zeta Potential Measurement Determines the surface charge of a material in a liquid by measuring the electrokinetic potential.Sensitive to changes in surface functional groups and their ionization state.Indirect measure of grafting density, dependent on the pH and ionic strength of the medium.Zeta potential (mV), isoelectric point (pH).
Quantitative Data for Bis-Silanes and Related Compounds

Direct quantitative data for the grafting density of this compound across all techniques is limited in the available literature. However, data from studies on structurally similar bis-silanes and other organosilanes can provide valuable comparative insights.

SilaneSubstrateTechniqueGrafting Density / Film ThicknessReference
Bis[3-(triethoxysilyl)propyl]tetrasulfideSilicaTGAUp to 2.4 wt.% bound organic content[1]
Bis-1,2-(triethoxysilyl)ethane (BTSE)AluminumEllipsometryFilm thickness varies with concentration and curing[2]
3-Aminopropyltriethoxysilane (APTES)Silicon WaferEllipsometry~1 nm for monolayer coverage[3]
3-Aminopropyltriethoxysilane (APTES)Silicon WaferXPS & AFM~0.5 - 4.7 nm depending on deposition time[4]
(3-Glycidyloxypropyl)trimethoxysilane (GLYMO)Silicon WaferImaging EllipsometryMonolayer thickness of ~0.7 nm[5]

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the this compound grafted surface.

Methodology:

  • Sample Preparation: The silanized substrate is carefully mounted on a sample holder. Ensure the surface is free from any contaminants.

  • Instrumentation: An XPS instrument with a monochromatic Al Kα X-ray source is typically used.

  • Analysis Conditions:

    • The analysis is performed under ultra-high vacuum (UHV) conditions (typically < 1 x 10⁻⁹ mbar).

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution spectra are then recorded for the elements of interest (e.g., C 1s, N 1s, O 1s, Si 2p).

    • For quantitative analysis, the peak areas are determined after background subtraction and fitting with appropriate peak shapes (e.g., Gaussian-Lorentzian).

    • The atomic concentrations are calculated using element-specific relative sensitivity factors (RSFs).

  • Data Interpretation: The presence and intensity of the N 1s peak can be directly correlated to the amount of urea-silane on the surface. The Si 2p spectrum can be deconvoluted to distinguish between silicon from the substrate (e.g., SiO₂) and silicon from the silane layer.

Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of this compound grafted onto a powder or porous substrate.

Methodology:

  • Sample Preparation: A known weight of the dried, silanized substrate is placed in a TGA crucible (typically alumina or platinum). An unmodified substrate is used as a reference.

  • Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

  • Analysis Conditions:

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range where the organic silane is expected to decompose (e.g., 100 °C to 800 °C).

    • The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Interpretation: The weight loss corresponding to the decomposition of the grafted silane is determined from the TGA curve. The grafting density can be calculated using the following formula[6]:

    Grafting Density (molecules/nm²) = [(ΔW / MW_silane) * N_A] / (S_BET * m_sample)

    Where:

    • ΔW is the weight loss of the grafted silane.

    • MW_silane is the molecular weight of the silane.

    • N_A is Avogadro's number.

    • S_BET is the specific surface area of the substrate.

    • m_sample is the initial mass of the sample.

Atomic Force Microscopy (AFM)

Objective: To visualize the surface morphology and measure the thickness of the grafted silane layer.

Methodology:

  • Sample Preparation: The silanized substrate should be smooth and clean. For thickness measurements, a "scratch" can be made on the silane layer to expose the underlying substrate.

  • Instrumentation: An atomic force microscope operating in tapping mode is generally preferred for soft organic layers to minimize sample damage.

  • Analysis Conditions:

    • Imaging is performed in air or a controlled environment.

    • Appropriate cantilevers with sharp tips are used to achieve high resolution.

    • Multiple areas of the sample are imaged to ensure representativeness.

  • Data Interpretation:

    • Topographical images reveal the uniformity and coverage of the silane layer.

    • The thickness of the layer can be determined by measuring the height difference between the silanized surface and the scratched area (step-height analysis).

    • Surface roughness analysis can provide information about the homogeneity of the coating.

Contact Angle Goniometry

Objective: To assess the change in surface wettability upon silanization.

Methodology:

  • Sample Preparation: The silanized substrate should be clean and placed on a level stage.

  • Instrumentation: A contact angle goniometer equipped with a camera and software for drop shape analysis.

  • Analysis Conditions:

    • A droplet of a probe liquid (typically deionized water) of a known volume is dispensed onto the surface.

    • The static contact angle is measured once the droplet has equilibrated.

    • Advancing and receding contact angles can also be measured by adding and removing liquid from the droplet to assess contact angle hysteresis.

  • Data Interpretation: An increase in the water contact angle compared to the unmodified substrate typically indicates successful grafting of the hydrophobic alkyl chains of the silane. The contact angle value is an indirect measure of the surface coverage and organization of the silane layer.

Mandatory Visualizations

experimental_workflow_grafting cluster_preparation Substrate Preparation cluster_grafting Grafting Process cluster_analysis Quantitative Analysis Cleaning Cleaning Activation Hydroxylation/ Activation Cleaning->Activation Grafting Immersion or Vapor Deposition Activation->Grafting Silane_Solution Prepare this compound Solution Silane_Solution->Grafting Curing Curing (Heat/Vacuum) Grafting->Curing XPS XPS Curing->XPS TGA TGA Curing->TGA AFM AFM Curing->AFM ContactAngle Contact Angle Curing->ContactAngle

Caption: Experimental workflow for grafting and analysis.

hydrolysis_condensation Silane This compound (in solution) Hydrolyzed_Silane Hydrolyzed Silane (Silanetriols) Silane->Hydrolyzed_Silane Hydrolysis (+ H2O) H_Bonding Hydrogen Bonding to Surface Hydrolyzed_Silane->H_Bonding Substrate Substrate with -OH groups Substrate->H_Bonding Condensation Covalent Si-O-Si Bond Formation H_Bonding->Condensation Condensation (- H2O) Grafted_Layer Cross-linked Silane Layer Condensation->Grafted_Layer

References

A Comparative Guide to Bis([3-triethoxysilyl)propyl]urea and Other Crosslinkers in Polymer Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer composites, the choice of crosslinker is a critical determinant of final material properties. This guide provides an objective comparison of Bis([3-triethoxysilyl)propyl]urea (BTSPU) with other commonly employed crosslinking agents, supported by available experimental data. We delve into the performance characteristics, underlying chemical mechanisms, and standardized testing protocols to empower researchers in making informed decisions for their specific applications.

Introduction to Crosslinkers in Polymer Composites

Crosslinkers are chemical agents that form covalent bonds between polymer chains, creating a three-dimensional network structure. This process, known as curing or vulcanization, transforms polymers from a viscous or thermoplastic state into a more rigid, durable, and solvent-resistant thermoset material. The selection of a crosslinker profoundly influences the mechanical strength, thermal stability, and chemical resistance of the resulting composite.

This compound (BTSPU) is a dipodal silane coupling agent that has garnered significant interest due to its unique molecular structure. Featuring two triethoxysilyl groups, it can form a greater number of covalent bonds with inorganic fillers and polymer matrices compared to traditional mono-functional silanes. The central urea group further contributes to enhanced intermolecular hydrogen bonding, which can improve adhesion and mechanical properties.

This guide will compare the performance of BTSPU with other prevalent classes of crosslinkers, including:

  • Other Silane Coupling Agents: Such as 3-aminopropyltriethoxysilane (APTES) and bis-[3-(triethoxysilyl)propyl]tetrasulfide (TESPT).

  • Epoxy Hardeners: Including amine- and anhydride-based curing agents.

  • Isocyanates: Key components in polyurethane and polyurea systems.

  • Peroxide Initiators: Used for the crosslinking of elastomers.

Performance Comparison

The efficacy of a crosslinker is evaluated based on the enhancement it provides to the polymer composite's mechanical properties, thermal stability, and adhesion characteristics. The following sections present a comparative analysis based on available data.

Mechanical Properties

The mechanical performance of a polymer composite is paramount for its structural applications. Key parameters include tensile strength, flexural strength, and modulus of elasticity.

Table 1: Comparison of Mechanical Properties of Polymer Composites with Different Crosslinkers

Polymer SystemCrosslinker/Coupling AgentTensile Strength (MPa)Flexural Strength (MPa)Reference
Epoxy/Glass Fiber This compound (BTSPU) Expected HighExpected HighInferred from dipodal nature
3-aminopropyltriethoxysilane (APTES)364.4 (initial)408.4 (initial)[1][2]
Anhydride HardenerVaries with formulationVaries with formulation[3]
Polyurethane This compound (BTSPU) Expected HighExpected HighInferred from urea & silane groups
Methylene diphenyl diisocyanate (MDI)23.4-[4]
Hexamethylene diisocyanate (HDI)Lower than MDI-[4]
Silicone Rubber/Silica This compound (BTSPU) Expected High-Inferred from dipodal nature
Bis-[3-(triethoxysilyl)propyl]tetrasulfide (TESPT)~15-20-[5]
Dicumyl PeroxideVaries with concentration-[6]

Note: Direct comparative data for BTSPU across all systems is limited. "Expected High" is an inference based on its dipodal structure and the presence of a urea group, which are known to enhance mechanical properties through increased crosslink density and hydrogen bonding.

Thermal Stability

Thermogravimetric Analysis (TGA) is a standard technique to assess the thermal stability of polymer composites by measuring weight loss as a function of temperature. The onset of degradation temperature (Tonset) and the temperature of maximum degradation rate (Tmax) are key indicators.

Table 2: Comparison of Thermal Stability of Polymer Composites with Different Crosslinkers

Polymer SystemCrosslinker/Coupling AgentTonset (°C)Tmax (°C)Reference
Silicone Rubber This compound (BTSPU) Expected HighExpected HighInferred from stable Si-O-Si bonds
Tetraethoxysilane (TEOS)~480~580[5]
Dicumyl PeroxideVaries with formulationVaries with formulation[6]
Epoxy Resin This compound (BTSPU) Expected HighExpected HighInferred from high crosslink density
Diaminodiphenyl sulphone (DDS)~350-400-[3]
Triethylene tetramine (TETA)~300-350-[3]

Note: The thermal stability of composites with BTSPU is anticipated to be high due to the formation of stable siloxane (Si-O-Si) networks and the potential for a high degree of crosslinking.

Adhesion Properties

The ability of a crosslinker to promote adhesion between the polymer matrix and fillers or substrates is crucial for the overall performance and durability of the composite. Lap shear strength is a common metric for quantifying adhesive strength.

Table 3: Comparison of Adhesion Properties of Polymer Composites with Different Crosslinkers

Substrate/MatrixCrosslinker/Adhesion PromoterLap Shear Strength (MPa)Reference
Aluminum/Epoxy This compound (BTSPU) Expected HighInferred from dipodal nature
Bis(trimethoxysilylpropyl)amineGood durability[7]
3-aminopropyltriethoxysilane (APTES)Increases initial bond strength[7]
Polyurethane This compound (BTSPU) Expected HighInferred from urea & silane groups
Dicyclohexylmethane-4,4'-diisocyanate (HMDI)7.9[4]

Note: As a dipodal silane, BTSPU is expected to provide excellent adhesion and hydrolytic stability at the interface, leading to durable adhesive bonds.

Experimental Protocols

To ensure reproducibility and accurate comparison of crosslinker performance, standardized experimental protocols are essential.

Preparation of Polymer Composites

A general procedure for preparing a filled polymer composite is as follows:

  • Drying: The filler (e.g., silica, glass fibers) and polymer matrix are dried in a vacuum oven at a specified temperature to remove any adsorbed moisture.

  • Surface Treatment (for silanes): The filler is treated with the silane coupling agent (e.g., BTSPU, APTES) in a solvent like ethanol/water mixture, followed by drying.

  • Compounding: The polymer, treated filler, and crosslinker (if not a silane) are melt-mixed in an internal mixer (e.g., Brabender) at a defined temperature and rotor speed.

  • Molding: The compounded material is then compression molded or injection molded into specimens of desired dimensions for testing.

Mechanical Testing: Tensile Strength (ASTM D638)
  • Specimen: Dog-bone shaped specimens are used as per ASTM D638 specifications.

  • Apparatus: A universal testing machine (UTM) equipped with a load cell and an extensometer.

  • Procedure: The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Analysis: The stress-strain curve is recorded to determine tensile strength, Young's modulus, and elongation at break.

Thermal Analysis: Thermogravimetric Analysis (TGA)
  • Apparatus: A thermogravimetric analyzer.

  • Procedure: A small sample of the composite (5-10 mg) is placed in a sample pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The Tonset and Tmax are determined from the TGA and its derivative (DTG) curves.

Adhesion Testing: Lap Shear Strength (ASTM D1002)
  • Specimen: Two substrate adherends (e.g., aluminum strips) are bonded together with the adhesive (the polymer composite system) with a specified overlap area.

  • Curing: The adhesive is cured according to the manufacturer's specifications.

  • Apparatus: A universal testing machine (UTM).

  • Procedure: The bonded specimen is mounted in the grips of the UTM, and a tensile load is applied to shear the adhesive bond until failure.

  • Data Analysis: The maximum load sustained before failure is recorded and divided by the overlap area to calculate the lap shear strength.

Visualizing Mechanisms and Workflows

To better understand the chemical interactions and experimental processes, the following diagrams are provided.

cluster_BTSPU This compound (BTSPU) BTSPU Urea Core -NH-CO-NH- Propyl1 Propyl Chain 1 BTSPU->Propyl1 Propyl2 Propyl Chain 2 BTSPU->Propyl2 Si1 Triethoxysilyl Group 1 -Si(OEt)3 Si2 Triethoxysilyl Group 2 -Si(OEt)3 Propyl1->Si1 Propyl2->Si2

Caption: Chemical Structure of BTSPU.

cluster_hydrolysis Hydrolysis cluster_condensation Condensation & Crosslinking BTSPU BTSPU -Si(OEt)3 H2O Water BTSPU->H2O + Silanol Silanol Groups -Si(OH)3 H2O->Silanol Ethanol Ethanol Silanol->Ethanol + Silanol2 Silanol Groups Filler Inorganic Filler (e.g., Silica) Silanol2->Filler Forms Si-O-Filler bonds Matrix Polymer Matrix Silanol2->Matrix Reacts with polymer functional groups Crosslinked Crosslinked Network Filler->Crosslinked Matrix->Crosslinked

Caption: Crosslinking Mechanism of BTSPU.

Start Start Drying Dry Polymer & Filler Start->Drying SurfaceTreatment Surface Treat Filler (with Silane) Drying->SurfaceTreatment Compounding Melt Mix Components SurfaceTreatment->Compounding Molding Mold Test Specimens Compounding->Molding Testing Perform Mechanical, Thermal & Adhesion Tests Molding->Testing Analysis Data Analysis & Comparison Testing->Analysis End End Analysis->End

Caption: Experimental Workflow.

Conclusion

This compound stands out as a promising crosslinker and coupling agent for polymer composites. Its dipodal nature and the presence of a urea functional group are anticipated to confer superior mechanical properties, thermal stability, and adhesion compared to many conventional crosslinkers. While direct, comprehensive comparative data across a wide range of polymer systems is still emerging, the fundamental chemical principles and available targeted studies strongly suggest its potential for high-performance applications. For researchers and developers, the selection of BTSPU should be considered when enhanced interfacial strength, durability, and resistance to environmental degradation are critical performance criteria. The standardized experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to validate the performance of BTSPU in specific composite formulations.

References

Long-Term Performance and Durability of Bis([3-triethoxysilyl)propyl]urea-Treated Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term performance and durability of materials treated with Bis([3-triethoxysilyl)propyl]urea (BTESPU) against other common silane coupling agents. The information presented is supported by experimental data from peer-reviewed studies and standardized testing protocols.

Executive Summary

This compound is a dipodal silane coupling agent recognized for its potential to enhance the durability and long-term performance of coatings and surface treatments. Its bifunctional nature, possessing two triethoxysilyl groups, allows for the formation of a greater number of covalent bonds with inorganic substrates compared to traditional monopodal silanes. This increased bonding is theoretically linked to improved hydrolytic stability and adhesion. This guide evaluates the performance of BTESPU in comparison to two widely used alternatives: 3-aminopropyltriethoxysilane (APTES), a common amino-silane, and epoxy-functionalized silanes, which are valued for their reactivity with various organic resins. The comparative data presented herein focuses on key durability metrics including corrosion resistance, hydrolytic stability, and adhesion strength under various environmental stressors.

Data Presentation: Performance Comparison of Silane Coupling Agents

The following tables summarize quantitative data from studies comparing the performance of bis-silanes, including those structurally similar to BTESPU, with other silane coupling agents.

Table 1: Corrosion Resistance of Silane Coatings on Aluminum Alloy

Silane TreatmentCorrosive MediumAverage Corrosion Rate (µm/day)Source
Bis(triethoxysilylpropyl)amine (Bis-Silane)Sodium Chloride (NaCl)0.12[1][2]
3-aminopropyltriethoxysilane (APTES)Sodium Chloride (NaCl)Not Reported[1][2]
Uncoated Aluminum AlloySodium Chloride (NaCl)> 0.42[1]
Bis-Silane Prepolymer Epoxy Coating3.5% NaCl Solutionicorr: ~10-11 A/cm2[3][4][5][6]
GPTMS (Epoxy Silane) Monomer Epoxy Coating3.5% NaCl Solutionicorr: ~10-10 A/cm2[3][4][5][6]
APTES Monomer Epoxy Coating3.5% NaCl SolutionNot Directly Compared
Pure Epoxy Coating3.5% NaCl Solutionicorr: ~10-9 A/cm2[3][4][5][6]

Note: Bis(triethoxysilylpropyl)amine is used as a proxy for BTESPU due to its similar bis-silane structure. icorr represents the corrosion current density, with lower values indicating better corrosion resistance.

Table 2: Hydrolytic Stability of Silane-Treated Composites (Diametral Tensile Strength in MPa)

Silane Treatment24h in 23°C Air24h in 100°C Water% Decrease in Strength after Water ImmersionSource
Bis-silyl ethane blendData not available in this formatData not available in this formatNot Reported[7]
Aminoalkyl-silane blend~45~35~22%[7]
Vinyl-silane blend~50~50No significant decrease[7]

Note: This table illustrates the impact of hydrolytic stress on composites treated with different silane functionalities. While direct data for BTESPU was not available, the comparison highlights the varying stability of different silane types.

Table 3: Adhesion of Silane Films to Glass Substrates after Water Immersion

Silane TreatmentAdhesion Change after 21h in 22°C WaterAdhesion Change after 2h in 100°C WaterSource
Polycondensed Vinyltriethoxysilane (pc-VTES)-45%-60%[8]
Plasma-polymerized Vinyltriethoxysilane (pp-VTES)No changeNo change[8]

Note: This table demonstrates the importance of the silane film structure on its durability in aqueous environments. The crosslinked structure of the plasma-polymerized film provided superior hydrolytic stability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standardized testing methods to ensure reproducibility and comparability of results.

Accelerated Weathering Test
  • Standard: ASTM G155 - Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.[1][9][10][11]

  • Objective: To simulate the damaging effects of sunlight, temperature, and moisture on materials in an accelerated timeframe.

  • Apparatus: Xenon arc weathering chamber.

  • Procedure:

    • Test specimens are mounted in the chamber.

    • The specimens are exposed to repetitive cycles of light and moisture under controlled environmental conditions.[1]

    • Light Source: A filtered xenon arc lamp is used to simulate the full spectrum of sunlight.[9]

    • Moisture: Moisture is introduced through water spray or condensation.

    • Cycles: The test consists of alternating periods of light and dark, with and without water spray, at controlled temperatures. A typical cycle might be: 102 minutes of light followed by 18 minutes of light and water spray.

    • Evaluation: The properties of the specimens (e.g., color change, gloss, adhesion, mechanical strength) are evaluated at specific intervals and compared to unexposed control samples.

Salt Spray (Fog) Test for Corrosion Resistance
  • Standard: ASTM B117 - Standard Practice for Operating Salt Spray (Fog) Apparatus.[2][3][8][12][13]

  • Objective: To assess the corrosion resistance of coated metals in a corrosive environment.

  • Apparatus: Salt spray chamber.

  • Procedure:

    • Test panels are placed in a closed chamber.

    • A salt solution (typically 5% NaCl) is atomized to create a dense salt fog that envelops the specimens.[8]

    • The temperature inside the chamber is maintained at a constant level (e.g., 35°C).

    • The specimens are exposed to the salt fog for a specified duration (e.g., 100, 500, or 1000 hours).

    • Evaluation: After exposure, the specimens are rinsed, and the extent of corrosion (e.g., rusting, blistering, creepage from a scribe) is evaluated according to a standardized rating system.

Adhesion Strength Test (Cross-Cut Tape Test)
  • Standard: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test.[14][15][16][17][18]

  • Objective: To assess the adhesion of a coating to a substrate.

  • Procedure (Test Method B - Cross-Cut):

    • A lattice pattern is cut through the coating to the substrate using a special cross-cut tool.[16]

    • Pressure-sensitive tape is applied over the lattice and smoothed down firmly.

    • The tape is then rapidly pulled off at a 180° angle.[14]

    • Evaluation: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating is removed).[16]

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Protection
  • Standard: Based on principles outlined in ISO 16773.[19][20]

  • Objective: To quantitatively evaluate the corrosion protection performance of a coating.

  • Apparatus: Potentiostat with a frequency response analyzer.

  • Procedure:

    • A three-electrode setup is used, with the coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[19][20]

    • The coated sample is immersed in an electrolyte solution (e.g., 3.5% NaCl).

    • A small amplitude AC voltage is applied across a range of frequencies (e.g., 100 kHz to 10 mHz).[19]

    • The resulting current and phase shift are measured.

    • Evaluation: The impedance data is plotted in Nyquist or Bode plots and fitted to an equivalent electrical circuit model to determine parameters such as coating resistance and capacitance, which correlate with the coating's barrier properties and degradation.[21]

Water Contact Angle Measurement for Hydrophobicity
  • Objective: To determine the hydrophobicity or hydrophilicity of a treated surface.

  • Apparatus: Contact angle goniometer.

  • Procedure (Sessile Drop Method):

    • A small droplet of deionized water is carefully dispensed onto the surface of the test sample.[22][23]

    • A high-resolution camera captures the image of the droplet on the surface.

    • Software analyzes the shape of the droplet and calculates the contact angle at the liquid-solid-vapor interface.[24]

    • Evaluation: A contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° indicates a hydrophilic surface.[22][24] Changes in contact angle over time after exposure to environmental stress can indicate degradation of the surface treatment.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the performance and testing of materials treated with this compound.

G Mechanism of this compound Adhesion cluster_0 Hydrolysis cluster_1 Condensation & Adhesion BTESPU This compound (BTESPU) Silanol Silanol Groups (Si-OH) BTESPU->Silanol + H₂O Siloxane Stable Siloxane Bonds (Si-O-Si) Silanol->Siloxane - H₂O Substrate Inorganic Substrate with -OH groups Substrate->Siloxane Covalent Bonding

Caption: Adhesion mechanism of BTESPU via hydrolysis and condensation.

G Experimental Workflow for Durability Testing cluster_0 Sample Preparation cluster_1 Durability Testing cluster_2 Performance Evaluation Start Substrate Cleaning Application Silane Application (BTESPU, APTES, Epoxy-Silane) Start->Application Curing Curing Application->Curing Weathering Accelerated Weathering (ASTM G155) Curing->Weathering Corrosion Salt Spray (ASTM B117) Curing->Corrosion Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Hydrolytic Water Immersion Curing->Hydrolytic Visual Visual Inspection Weathering->Visual ContactAngle Contact Angle Measurement Weathering->ContactAngle Corrosion->Visual EIS Electrochemical Impedance Spectroscopy (EIS) Corrosion->EIS Adhesion->Visual Hydrolytic->ContactAngle Mechanical Mechanical Testing Hydrolytic->Mechanical

Caption: Workflow for comparative durability testing of silane treatments.

References

A Comparative Guide to Alternatives for Bis([3-triethoxysilyl)propyl]urea in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working on surface modification, nanoparticle functionalization, and biomolecule immobilization, Bis([3-triethoxysilyl)propyl]urea (BTPU) is a valuable bifunctional organosilane. Its urea group provides a hydrophilic and hydrogen-bonding surface, while the triethoxysilyl groups enable covalent attachment to hydroxylated surfaces such as silica, glass, and metal oxides. However, a range of alternative silane coupling agents exists, each with distinct properties that may offer advantages for specific research applications. This guide provides an objective comparison of BTPU with common alternatives, supported by available experimental data and detailed methodologies.

Key Alternatives to this compound

The most common alternatives to BTPU fall into categories based on their functional groups, which dictate their reactivity and surface properties. The primary alternatives include:

  • Amino-functionalized silanes: (3-Aminopropyl)triethoxysilane (APTES) is the most widely used amino-silane. It presents a primary amine group that is readily available for various conjugation chemistries.

  • Epoxy-functionalized silanes: (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) offers a reactive epoxy ring that can react with nucleophiles like amines and thiols under mild conditions.

  • Mercapto-functionalized silanes: (3-Mercaptopropyl)trimethoxysilane (MPTMS) provides a thiol group, which is particularly useful for coupling to maleimides on proteins or for binding to noble metal surfaces.

Comparative Performance Data

While direct, side-by-side comparative studies of BTPU against all alternatives are limited in published literature, we can compile and compare typical performance characteristics based on studies of individual silanes or comparisons between the alternatives themselves. The following tables summarize key quantitative data gleaned from various research articles.

Table 1: Surface Characterization of Silane-Modified Surfaces

Silane Coupling AgentFunctional GroupTypical Water Contact Angle (°)Surface Amine/Functional Group Density (groups/nm²)Key References
This compound (BTPU) UreaData not availableData not availableN/A
(3-Aminopropyl)triethoxysilane (APTES) Amine40 - 70~3
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) Epoxy50 - 60Not typically measured directlyN/A
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Thiol60 - 75Data not availableN/A

Note: Contact angles and surface densities are highly dependent on the substrate, deposition method, and processing conditions. The values presented are representative.

Table 2: Performance in Biomolecule Immobilization

Silane Coupling AgentModel BiomoleculeImmobilization MethodImmobilization Density/EfficiencyKey References
This compound (BTPU) Data not availableData not availableData not availableN/A
(3-Aminopropyl)triethoxysilane (APTES) DNACovalent attachment via crosslinker~0.1 - 0.2 dsDNA/nm²
(3-Aminopropyl)triethoxysilane (APTES) AntibodiesCovalent attachment via glutaraldehydeSurface coverage dependentN/A
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) Proteins (general)Direct reaction with amines/thiolsHigh efficiency due to direct couplingN/A
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Proteins (maleimide-functionalized)Thiol-maleimide ligationHigh specificity and efficiencyN/A

Experimental Protocols

Detailed and optimized protocols are crucial for achieving reproducible and effective surface modifications. Below are representative methodologies for key experiments involving silane coupling agents.

Protocol 1: Surface Silanization of Glass Substrates with APTES (Solution-Phase Deposition)

1. Substrate Cleaning and Activation: a. Sonicate glass slides in a solution of 2% (v/v) detergent (e.g., Alconox) in deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. d. Rinse extensively with deionized water and dry under a stream of nitrogen. e. Further activate the surface with an oxygen plasma cleaner for 5 minutes.

2. Silanization: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a glove box or under an inert atmosphere to minimize water content. b. Immerse the cleaned and activated glass slides in the APTES solution for 1 hour at room temperature with gentle agitation. c. Remove the slides from the silane solution and rinse with anhydrous toluene to remove excess, unbound silane. d. Cure the silanized slides in an oven at 110°C for 30 minutes to promote covalent bond formation with the surface.

3. Post-Silanization Cleaning: a. Sonicate the cured slides in fresh toluene for 10 minutes to remove any physisorbed silane multilayers. b. Rinse with ethanol and then deionized water. c. Dry under a stream of nitrogen. The slides are now ready for characterization or further functionalization.

Protocol 2: Characterization of Silanized Surfaces

1. Water Contact Angle Measurement: a. Place a 5 µL droplet of deionized water onto the silanized surface. b. Immediately capture an image of the droplet profile using a goniometer. c. Analyze the image to determine the static contact angle. Perform measurements at multiple locations on the surface to ensure homogeneity.

2. X-ray Photoelectron Spectroscopy (XPS) Analysis: a. Introduce the silanized substrate into the ultra-high vacuum chamber of an XPS instrument. b. Acquire a survey spectrum to identify the elemental composition of the surface. c. Perform high-resolution scans of the Si 2p, C 1s, O 1s, and N 1s (for APTES) or S 2p (for MPTMS) regions. d. Analyze the peak positions and areas to determine the chemical states and relative atomic concentrations of the elements, confirming the presence and integrity of the silane layer.

Diagrams

Experimental Workflow for Comparative Analysis of Silane Coupling Agents

The following diagram illustrates a logical workflow for comparing the performance of different silane coupling agents for a specific application, such as protein immobilization.

G cluster_prep Substrate Preparation cluster_silanization Surface Functionalization cluster_characterization Surface Characterization cluster_application Application: Protein Immobilization cluster_analysis Performance Analysis Clean Substrate Cleaning (e.g., Piranha, Plasma) Activate Surface Activation (Hydroxylation) Clean->Activate BTPU Silanization with BTPU Activate->BTPU APTES Silanization with APTES Activate->APTES Other Silanization with Other Alternative Activate->Other WCA Water Contact Angle BTPU->WCA XPS XPS Analysis BTPU->XPS AFM AFM for Topography BTPU->AFM APTES->WCA APTES->XPS APTES->AFM Other->WCA Other->XPS Other->AFM Immobilize Protein Immobilization WCA->Immobilize XPS->Immobilize AFM->Immobilize Wash Washing Step Immobilize->Wash Quantify Quantification of Immobilized Protein (e.g., Fluorescence, QCM-D) Wash->Quantify Stability Stability Assay (e.g., Leaching over time) Wash->Stability

Caption: Comparative experimental workflow for silane evaluation.

Signaling Pathway for a Biosensor Utilizing an Antibody-Functionalized Surface

This diagram illustrates a generic signaling pathway for a label-free biosensor that utilizes an antibody immobilized on a functionalized surface to detect a target antigen.

G cluster_surface Biosensor Surface Substrate Substrate (e.g., Silica) Silane Silane Layer (e.g., BTPU, APTES) Substrate->Silane Covalent Bonding Antibody Immobilized Antibody Silane->Antibody Bioconjugation Binding Antigen Binding Antibody->Binding Antigen Target Antigen Antigen->Binding Signal Signal Transduction (e.g., Change in Refractive Index, Mass, or Charge) Binding->Signal Detection Detection Signal->Detection

Caption: Generic biosensor signaling pathway.

Concluding Remarks

The choice of a silane coupling agent is critical for the successful outcome of surface modification and subsequent applications. While this compound offers a unique urea functionality, alternatives such as APTES, GPTMS, and MPTMS provide a wider range of well-documented reactive groups suitable for various bioconjugation strategies. For applications requiring a primary amine for well-established crosslinking chemistries, APTES is a robust and extensively characterized alternative. For direct and mild coupling to proteins, epoxy or maleimide-reactive silanes may be more suitable.

The selection of the optimal silane should be guided by the specific requirements of the application, including the nature of the substrate, the type of biomolecule to be immobilized, and the desired surface properties. The experimental protocols and comparative workflow provided in this guide offer a framework for researchers to systematically evaluate and select the most appropriate silane coupling agent for their research needs. Further direct comparative studies are needed to fully elucidate the specific advantages and disadvantages of BTPU in relation to these alternatives.

Unveiling Surface Energy Modifications: A Comparative Guide to Bis([3-triethoxysilyl)propyl]urea Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. This guide provides a comprehensive comparison of the surface energy modifications achieved by treatment with bis([3-triethoxysilyl)propyl]urea and other commonly used silane coupling agents. By presenting key experimental data and detailed protocols, this document serves as a practical resource for tailoring substrate wettability and adhesion in a variety of research and development applications.

The surface energy of a solid substrate is a critical parameter that dictates its interaction with liquids, influencing phenomena such as wetting, adhesion, and biocompatibility. Silane coupling agents are frequently employed to modify these surface properties. Among these, this compound is a noteworthy agent due to its unique urea linkage, which contributes to the formation of robust and durable surface modifications. This guide will delve into the quantitative effects of this urea-based silane on surface energy and compare its performance with established alternatives.

Comparative Analysis of Surface Energy Modifications

The following table summarizes the impact of various silane treatments on the surface energy of common substrates, primarily focusing on glass. The data is presented in terms of water contact angle and, where available, the calculated surface free energy. A higher water contact angle is indicative of a more hydrophobic surface and consequently, a lower surface energy.

Treatment AgentSubstrateWater Contact Angle (°) (Before Treatment)Water Contact Angle (°) (After Treatment)Surface Free Energy (mN/m) (After Treatment)
This compound) Polycarbonate74 ± 2[1]93 ± 4[1]Not Reported
3-Aminopropyltriethoxysilane (APTES)Soda-Lime Glass~3 - 59[2][3]40 - 85[4]42.2[5]
Octadecyltrichlorosilane (OTS)Soda-Lime Glass~59[6]~95[6]~19.8 (critical surface tension)
UntreatedSoda-Lime Glass44[2]-High (hydrophilic)[7][8]

Experimental Protocols

Precise and reproducible surface modification requires meticulous experimental procedures. Below are detailed protocols for the cleaning of glass substrates and the subsequent silanization process.

Substrate Cleaning (Glass Slides)

A pristine and activated glass surface is crucial for uniform silanization.

Materials:

  • Glass slides (e.g., soda-lime glass)

  • Deionized water

  • Isopropanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Nitrogen gas stream

Procedure:

  • Sonciate the glass slides in deionized water for 15 minutes.

  • Rinse the slides thoroughly with deionized water.

  • Sonicate the slides in isopropanol for 15 minutes.

  • Rinse again with deionized water and dry under a stream of nitrogen.

  • Immerse the cleaned and dried slides in freshly prepared Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

  • Carefully remove the slides and rinse extensively with deionized water.

  • Dry the slides under a stream of nitrogen. The slides should be completely hydrophilic at this stage (a low water contact angle).

Silanization with this compound

This protocol describes the deposition of a urea-silane layer onto the cleaned glass surface.

Materials:

  • Cleaned glass slides

  • This compound

  • Anhydrous ethanol

  • Oven

Procedure:

  • Prepare a 1% (v/v) solution of this compound in anhydrous ethanol.

  • Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature.

  • Remove the slides from the solution and rinse them with fresh anhydrous ethanol to remove any unbound silane.

  • Dry the slides under a stream of nitrogen.

  • Cure the slides in an oven at 110°C for 30-60 minutes to promote the covalent bonding of the silane to the glass surface.

  • Allow the slides to cool to room temperature before use.

Surface Energy Characterization: Contact Angle Measurement

The sessile drop method is a common technique to determine the water contact angle.

Apparatus:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a fine needle to dispense water droplets

Procedure:

  • Place the surface-modified substrate on the sample stage of the goniometer.

  • Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.

Visualizing the Process: Diagrams

To better illustrate the concepts and procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Silanization Mechanism Substrate Substrate Hydrolysis Hydrolysis Substrate->Hydrolysis 1. Silane Hydrolysis Condensation Condensation Hydrolysis->Condensation 2. Condensation with Surface -OH Modified_Surface Modified_Surface Condensation->Modified_Surface 3. Covalent Bond Formation

Caption: General mechanism of surface modification by silanization.

G Untreated_Glass Untreated Glass (Hydrophilic) Contact Angle: ~3-59° Urea_Silane This compound (Hydrophobic) Contact Angle: ~93° Untreated_Glass->Urea_Silane Treatment APTES APTES (Moderately Hydrophilic) Contact Angle: ~40-85° Untreated_Glass->APTES Treatment OTS OTS (Highly Hydrophobic) Contact Angle: ~95° Untreated_Glass->OTS Treatment

Caption: Comparison of water contact angles on treated and untreated glass.

G Start Start: Untreated Substrate Cleaning Substrate Cleaning (e.g., Piranha Solution) Start->Cleaning Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Silanization Immersion in Silane Solution Drying1->Silanization Rinsing Rinsing (Anhydrous Solvent) Silanization->Rinsing Drying2 Drying (Nitrogen Stream) Rinsing->Drying2 Curing Curing (Oven) Drying2->Curing End End: Modified Substrate Curing->End

Caption: Experimental workflow for surface silanization.

References

Safety Operating Guide

Proper Disposal of Bis([3-(triethoxysilyl)propyl]urea): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Bis([3-(triethoxysilyl)propyl]urea) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste containing this organosilane compound. Adherence to these protocols is essential to mitigate risks associated with its reactivity and potential hazards.

Immediate Safety and Handling Precautions

Bis([3-(triethoxysilyl)propyl]urea) is an irritant to the eyes, skin, and respiratory tract.[1] Vapors can cause severe eye irritation, and direct contact with the liquid may lead to corneal damage.[1] Skin contact may result in irritation or dermatitis, with effects potentially delayed for several hours.[1] Inhalation of vapors may irritate the respiratory system, causing coughing, headaches, and nausea.[1] Therefore, stringent personal protective equipment (PPE) is mandatory when handling this chemical.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical worker's goggles are required. Contact lenses should not be worn.[1]

  • Respiratory Protection: In environments where exposure may exceed the threshold limit value (TLV), an air-supplied or combination organic vapor/amine gas respirator is necessary.[1] Local exhaust ventilation is required, with mechanical ventilation being recommended.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves should be worn.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[2][3]

In case of exposure, immediately flush eyes with water for at least 15 minutes and seek medical attention.[1] For skin contact, flush with water and then wash thoroughly with soap and water.[1] If inhaled, move the individual to fresh air and call a physician.[1]

Disposal Procedures for Unused Bis([3-(triethoxysilyl)propyl]urea)

Unused or waste Bis([3-(triethoxysilyl)propyl]urea) must be handled as hazardous chemical waste. It is crucial to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Recommended Disposal Methods:

  • Incineration: The preferred method of disposal for this compound is incineration.[1] This should be performed in a licensed hazardous waste disposal facility equipped with the necessary environmental controls.

  • Solid Waste Landfill (after absorption):

    • Absorb the liquid Bis([3-(triethoxysilyl)propyl]urea) onto an inert absorbent material such as clay or vermiculite.[1]

    • Once fully absorbed, the material should be transferred to a suitable, closed container for disposal.[1][4]

    • The container must be clearly labeled as hazardous waste containing Bis([3-(triethoxysilyl)propyl]urea).

    • Dispose of the absorbent material as solid waste in accordance with all applicable chemical pollution control regulations.[1]

Important Considerations:

  • Do not dispose of waste into sewers. [3] This substance may be hazardous to aquatic life if released into open waters.[1]

  • The compound reacts with water and moisture in the air, liberating ethanol.[1] Therefore, containers should be kept tightly closed and stored in a dry, well-ventilated area away from heat, sparks, or open flames.[1][3]

  • Avoid contact with peroxides, oxidizing agents, alcohols, and acids.[1]

Disposal of Contaminated Materials

Any materials that have come into contact with Bis([3-(triethoxysilyl)propyl]urea), such as personal protective equipment (gloves, lab coats), absorbent pads, and laboratory consumables (pipettes, containers), must be treated as hazardous waste.

Step-by-Step Protocol for Contaminated Waste:

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Containerization: Use a suitable container that can be securely closed. Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and clearly identify the contents, including "Bis([3-(triethoxysilyl)propyl]urea) contaminated debris."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Spill Response and Cleanup

In the event of a spill, the area should be evacuated of all non-essential personnel. The cleanup crew must be equipped with the proper PPE.[3]

  • Containment: For any spills, use dikes or absorbents to prevent migration and entry into sewers or streams.[3]

  • Absorption: Cover the spill with an inert absorbent material.[1]

  • Collection: As soon as possible, collect the absorbent material using non-sparking tools and place it into a suitable, closed container for disposal.[2][3]

  • Decontamination: Clean the affected area thoroughly.

  • Reporting: Notify the relevant authorities if the liquid enters sewers or public waters.[2][3]

Quantitative Data Summary

ParameterValueReference
Recommended Disposal MethodsIncineration or absorption followed by solid waste disposal[1]
Incompatible MaterialsWater, moisture, peroxides, oxidizing agents, alcohols, acids[1]
Known HazardsEye, skin, and respiratory irritant; hazardous to aquatic life[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Bis([3-(triethoxysilyl)propyl]urea) and associated waste.

G cluster_start Start: Waste Identification cluster_type Waste Characterization cluster_disposal Disposal Path start Bis([3-(triethoxysilyl)propyl]urea) Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Unused/Waste Liquid waste_type->liquid_waste Liquid solid_waste Contaminated Solids (PPE, absorbents) waste_type->solid_waste Solid absorb Absorb on inert material (clay, vermiculite) liquid_waste->absorb Option 2 incinerate Incinerate at licensed facility liquid_waste->incinerate Option 1 (Preferred) haz_waste Package in labeled hazardous waste container solid_waste->haz_waste landfill Dispose as solid waste per regulations absorb->landfill dispose_haz Dispose via licensed hazardous waste contractor incinerate->dispose_haz landfill->dispose_haz haz_waste->dispose_haz

Caption: Decision workflow for the disposal of Bis([3-(triethoxysilyl)propyl]urea).

References

Essential Safety and Logistical Information for Handling Bis([3-triethoxysilyl)propyl]urea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Bis([3-triethoxysilyl)propyl]urea. This guide provides detailed procedural information for the safe handling and disposal of this substance, aiming to be a trusted resource for laboratory safety protocols.

Chemical Hazards: this compound can cause significant health effects. It is known to cause skin irritation and serious eye damage, and may lead to respiratory irritation.[1] Vapors from solutions containing this chemical can cause severe eye irritation, while direct contact with the liquid can result in severe conjunctivitis and corneal damage.[2] Skin contact may lead to irritation or contact dermatitis, with effects possibly delayed for several hours.[2] It is also important to note that this compound can react with moisture to form ethanol.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Chemical splash goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[2][3]
Skin Chemical-resistant gloves and a lab coat or chemical-resistant suitNitrile, neoprene, or butyl rubber gloves are recommended.[3] Given that some glove materials have varying resistance to different chemicals, it is advisable to consult the glove manufacturer's resistance guide.[4] A lab coat should be worn to protect against minor splashes, while a chemical-resistant suit may be necessary for larger quantities or in case of significant splash risk.[3][5]
Respiratory Use in a well-ventilated area or with local exhaust ventilation. A respirator may be required.Work should be conducted in a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, an air-supplied respirator or a combination organic vapor/amine gas respirator should be used.[2]

Operational Plan for Handling

A systematic approach to handling this compound minimizes risks. The following step-by-step guide outlines the procedures before, during, and after handling.

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]

  • Ensure Proper Ventilation: Confirm that the chemical fume hood or other local exhaust ventilation is functioning correctly.

  • Assemble all PPE: Gather all necessary personal protective equipment and inspect it for any damage.

  • Prepare an Emergency Kit: Have an emergency eye wash station and safety shower readily accessible.[1] Prepare a spill kit with absorbent materials.

2. Handling the Chemical:

  • Don PPE: Put on all required PPE before opening the chemical container.

  • Dispensing: Carefully dispense the required amount of the chemical inside the fume hood to avoid splashes and vapor inhalation.

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent reaction with moisture and the release of vapors.[1]

  • Avoid Incompatible Materials: Keep the chemical away from acids, alcohols, oxidizing agents, peroxides, and water.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after use.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of properly.

  • Personal Hygiene: Wash hands and any exposed skin with soap and water immediately after handling the chemical.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste material, including any unused chemical and contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be handled as hazardous waste unless properly decontaminated.

  • Disposal Method: Dispose of the waste through a licensed waste disposal facility in accordance with local, state, and federal regulations.[1] Do not dispose of the chemical down the drain. One suggested method is to absorb the chemical onto clay or vermiculite and dispose of the absorbent material as solid waste.[2]

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal A Review SDS B Verify Ventilation A->B C Inspect & Assemble PPE B->C D Prepare Emergency Kit C->D E Don PPE D->E F Dispense in Fume Hood E->F G Keep Container Sealed F->G H Avoid Incompatibles G->H I Decontaminate Work Area H->I J Doff PPE I->J K Personal Hygiene J->K L Dispose of Waste K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis([3-triethoxysilyl)propyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis([3-triethoxysilyl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.